molecular formula C10H17F3N2O3S B1333553 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate CAS No. 765910-73-4

1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate

Cat. No.: B1333553
CAS No.: 765910-73-4
M. Wt: 302.32 g/mol
InChI Key: KSOGGGZFEJTGPZ-UHFFFAOYSA-M
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Description

1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate is a useful research compound. Its molecular formula is C10H17F3N2O3S and its molecular weight is 302.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-butyl-2,3-dimethylimidazol-3-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2.CHF3O3S/c1-4-5-6-11-8-7-10(3)9(11)2;2-1(3,4)8(5,6)7/h7-8H,4-6H2,1-3H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOGGGZFEJTGPZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049356
Record name 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate
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Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765910-73-4
Record name 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-2,3-dimethylimidazolium Trifluoromethanesulfonate
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Foundational & Exploratory

What is 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Butyl-2,3-dimethylimidazolium Trifluoromethanesulfonate

Introduction

This compound, often abbreviated as [BMMIM][OTf], is an ionic liquid (IL) that has garnered interest within the scientific community. Ionic liquids are salts with melting points below 100°C, and they are considered "green" solvents due to their low volatility, high thermal stability, and non-flammability.[1][2] This particular compound is noted for its utility as a versatile solvent, in electrochemical applications, and in green chemistry processes.[1] Its unique properties, stemming from the combination of the 1-butyl-2,3-dimethylimidazolium cation and the trifluoromethanesulfonate anion, make it a valuable tool for researchers in various fields.

This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis protocols, and key applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

The properties of this compound make it suitable for a range of applications. It exists as a white to off-white crystalline powder or a clear colorless to yellow liquid.[1][3] Its low volatility and high thermal stability are critical for processes that require elevated temperatures.[1]

PropertyValueReference
CAS Number 765910-73-4[1][3][4]
Molecular Formula C₁₀H₁₇F₃N₂O₃S[1][3][4]
Molecular Weight 302.31 g/mol [1][3]
Appearance White to off-white crystalline powder[1]
Clear colorless to yellow liquid[3]
Melting Point 42.0 to 46.0 °C[1][3]
Purity ≥ 98% (HPLC)[1]
Refractive Index 1.446 - 1.448[3]
Storage Temperature 2 - 8°C / Inert atmosphere, Room Temperature[1][3]
Solubility Soluble in Methanol[3]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process. The first step is the quaternization of an imidazole derivative to form a halide salt, followed by an anion exchange (metathesis) reaction to introduce the trifluoromethanesulfonate anion.

Experimental Protocol: Synthesis of 1-Butyl-2,3-dimethylimidazolium Halide (Precursor)

This protocol is adapted from a general procedure for the synthesis of similar imidazolium halides.[5]

  • Reactants:

    • 1,2-dimethylimidazole

    • n-Butyl bromide (or n-chlorobutane)

  • Procedure:

    • In a two-necked round-bottom flask fitted with a reflux condenser, slowly add n-butyl bromide (80 g) to 1,2-dimethylimidazole (50 g).[5]

    • Control the rate of addition to ensure the temperature of the solution does not exceed 40°C.[5]

    • After the addition is complete, heat the mixture under a vacuum for 48 hours at 65°C to yield the 1-Butyl-2,3-dimethylimidazolium bromide precursor as a white solid.[5] A similar procedure using n-chlorobutane can be used to produce the chloride salt.[5]

Experimental Protocol: Anion Exchange to form Trifluoromethanesulfonate

Following the synthesis of the halide precursor, an anion metathesis reaction is performed.

  • Reactants:

    • 1-Butyl-2,3-dimethylimidazolium halide (e.g., bromide or chloride)

    • A trifluoromethanesulfonate salt (e.g., lithium trifluoromethanesulfonate or silver trifluoromethanesulfonate)

    • Appropriate solvent (e.g., water or acetonitrile)

  • Procedure:

    • Dissolve the 1-Butyl-2,3-dimethylimidazolium halide precursor in a suitable solvent.

    • In a separate vessel, dissolve an equimolar amount of the trifluoromethanesulfonate salt in the same solvent.

    • Mix the two solutions and stir at room temperature for several hours.

    • The reaction will produce the desired ionic liquid and a halide salt byproduct (e.g., LiBr or AgCl).

    • If a salt like silver trifluoromethanesulfonate is used, the insoluble silver halide can be removed by filtration. If a more soluble salt like lithium trifluoromethanesulfonate is used, purification may involve extraction and washing steps.

    • Remove the solvent from the filtrate under reduced pressure.

    • Wash the resulting product with a solvent in which the ionic liquid is insoluble but impurities are soluble (e.g., diethyl ether) to remove any unreacted starting materials.

    • Dry the final product under vacuum to remove any residual solvent.

Synthesis_Workflow Synthesis of this compound cluster_0 Step 1: Quaternization cluster_1 Step 2: Anion Metathesis imidazole 1,2-Dimethylimidazole reaction1 Reaction Flask (~40°C) imidazole->reaction1 butyl_halide n-Butyl Halide (e.g., n-Butyl Bromide) butyl_halide->reaction1 precursor 1-Butyl-2,3-dimethyl- imidazolium Halide reaction1->precursor reaction2 Anion Exchange (Room Temp) precursor->reaction2 triflate_salt Triflate Salt (e.g., LiOTf) triflate_salt->reaction2 solvent Solvent solvent->reaction2 purification Filtration / Extraction & Solvent Removal reaction2->purification final_product [BMMIM][OTf] (Final Product) purification->final_product

A flowchart illustrating the two-step synthesis process for the target ionic liquid.

Key Applications and Logical Relationships

This compound is a versatile ionic liquid with applications stemming from its distinct physicochemical properties.[1] Its ionic nature allows it to dissolve a wide range of organic and inorganic materials.[1]

  • Green Chemistry: Due to its low volatility, it serves as an environmentally friendly alternative to traditional organic solvents in various chemical reactions, reducing hazardous waste.[1]

  • Electrochemistry: High ionic conductivity and electrochemical stability make it a beneficial component in electrochemical applications, such as electrolytes in batteries and supercapacitors.[1]

  • Catalysis and Extraction: It acts as an effective medium for catalysis and is useful in extraction processes.[1]

  • Biochemical Research: The compound is valuable in biochemical studies, particularly in protein folding and enzyme activity assays.[1]

  • Separation Processes: It is applied in the extraction and separation of valuable metals from ores, offering a less toxic alternative to traditional methods.[1]

  • Fuel Cells: It is being explored for use in fuel cells, where it may contribute to improved efficiency and stability.[1]

Applications_Diagram Properties and Applications of [BMMIM][OTf] cluster_props Key Properties cluster_apps Applications il 1-Butyl-2,3-dimethylimidazolium Trifluoromethanesulfonate prop_node il->prop_node p1 High Thermal Stability prop_node->p1 p2 Low Volatility prop_node->p2 p3 High Ionic Conductivity prop_node->p3 p4 Wide Solvating Power prop_node->p4 p5 Electrochemical Stability prop_node->p5 app_node a1 Green Solvent p2->a1 a2 Electrolytes (Batteries, Supercapacitors) p3->a2 a5 Fuel Cells p3->a5 p4->a1 a3 Catalysis Medium p4->a3 a4 Metal Extraction p4->a4 a6 Biochemical Studies p4->a6 p5->a2 p5->a5

Logical relationship between the core properties and diverse applications of the ionic liquid.

Safety and Handling

According to aggregated GHS information, this compound may cause skin and serious eye irritation.[4] Standard laboratory safety protocols should be followed when handling this compound. This includes wearing protective gloves, clothing, and eye/face protection.[6] It should be stored in a tightly sealed container in a dry, well-ventilated place, with recommended storage temperatures between 2-8°C.[1][7]

References

1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Butyl-2,3-dimethylimidazolium Trifluoromethanesulfonate

Abstract

This compound, often abbreviated as [BMMIM][OTf], is an ionic liquid that has garnered significant attention in various scientific and industrial fields. Its unique combination of properties, including low volatility, high thermal stability, and ionic conductivity, makes it a versatile compound.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and its applications, particularly those relevant to researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound is composed of a 1-butyl-2,3-dimethylimidazolium cation and a trifluoromethanesulfonate anion. The chemical structure consists of a five-membered imidazolium ring with two methyl groups and one butyl group attached to the nitrogen atoms.

Chemical Structure:

  • Cation: 1-Butyl-2,3-dimethylimidazolium

  • Anion: Trifluoromethanesulfonate

The IUPAC name for this compound is 1-butyl-2,3-dimethylimidazol-3-ium;trifluoromethanesulfonate.[2]

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 765910-73-4[1]
Molecular Formula C₁₀H₁₇F₃N₂O₃S[1][2]
Molecular Weight 302.31 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 42 - 46 °C[1]
Purity ≥ 98% (HPLC)[1]
Storage Temperature 2 - 8°C[1]

Experimental Protocol: Synthesis

The following protocol for the preparation of this compound is based on established methods for the synthesis of similar ionic liquids.[3] This process involves a two-step reaction: quaternization followed by anion exchange.

Materials and Equipment
  • 1,2-dimethylimidazole

  • n-Bromobutane

  • Silver trifluoromethanesulfonate

  • Acetonitrile

  • Two-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Step-by-Step Procedure

Step 1: Synthesis of 1-Butyl-2,3-dimethylimidazolium Bromide

  • In a two-necked round-bottom flask fitted with a reflux condenser, place freshly distilled 1,2-dimethylimidazole.

  • Slowly add n-bromobutane to the flask. The addition should be controlled to keep the temperature of the mixture below 40°C.[3]

  • Stir the mixture at room temperature for 24 hours. A solid, 1-butyl-2,3-dimethylimidazolium bromide, will form.[3]

  • Filter the resulting solid and wash it with a suitable solvent like diethyl ether to remove any unreacted starting materials.

  • Dry the solid under vacuum.

Step 2: Anion Exchange to form this compound

  • Dissolve the synthesized 1-butyl-2,3-dimethylimidazolium bromide in a suitable solvent, such as acetonitrile.

  • In a separate container, dissolve an equimolar amount of silver trifluoromethanesulfonate in acetonitrile.

  • Slowly add the silver trifluoromethanesulfonate solution to the 1-butyl-2,3-dimethylimidazolium bromide solution while stirring. A precipitate of silver bromide will form.

  • Continue stirring the mixture for several hours to ensure the reaction goes to completion.

  • Filter the mixture to remove the silver bromide precipitate.

  • Remove the solvent from the filtrate using a rotary evaporator to obtain the final product, this compound.

  • Dry the product under high vacuum to remove any residual solvent.

Applications in Research and Drug Development

This compound is a versatile ionic liquid with a range of applications in both research and industry.

  • Green Chemistry: It serves as an environmentally friendly solvent in various chemical reactions, reducing the reliance on volatile and hazardous organic solvents.[1]

  • Electrochemistry: Due to its ionic conductivity and electrochemical stability, it is utilized as an electrolyte in energy storage devices such as lithium-ion batteries and supercapacitors.[1]

  • Catalysis: This ionic liquid can act as a medium and sometimes as a catalyst in organic synthesis, potentially improving reaction rates and yields.[1]

  • Extraction and Separation: Its ability to dissolve a wide range of organic and inorganic materials makes it useful in extraction and separation processes.[1]

  • Biochemical Research: The compound is valuable in biochemical studies, including protein folding and enzyme activity assays, where its unique properties can help in understanding complex biological processes.[1] In the context of drug development, it can be used in the formulation of biocompatible solvents for the extraction and purification of biomolecules.[4]

Workflow and Process Diagrams

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound, as detailed in the experimental protocol.

General Synthesis Workflow cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Exchange 1_2_dimethylimidazole 1,2-Dimethylimidazole reaction_1 Reaction at < 40°C (24 hours) 1_2_dimethylimidazole->reaction_1 n_bromobutane n-Bromobutane n_bromobutane->reaction_1 intermediate 1-Butyl-2,3-dimethylimidazolium Bromide reaction_1->intermediate reaction_2 Anion Exchange in Acetonitrile intermediate->reaction_2 silver_triflate Silver Trifluoromethanesulfonate silver_triflate->reaction_2 final_product 1-Butyl-2,3-dimethylimidazolium Trifluoromethanesulfonate reaction_2->final_product byproduct Silver Bromide (Precipitate) reaction_2->byproduct

Caption: A diagram illustrating the two-step synthesis of the target compound.

Role as a Green Solvent in a Chemical Reaction

This diagram shows the logical relationship of how this compound functions as a green solvent in a typical chemical synthesis.

Role as a Green Solvent in Chemical Synthesis reactants Reactant A + Reactant B reaction_vessel Reaction Mixture reactants->reaction_vessel ionic_liquid [BMMIM][OTf] (Solvent) ionic_liquid->reaction_vessel product_separation Product Separation (e.g., Extraction) reaction_vessel->product_separation product Desired Product product_separation->product solvent_recovery Solvent Recovery and Recycling product_separation->solvent_recovery solvent_recovery->ionic_liquid Recycle

Caption: Workflow of a chemical reaction using the ionic liquid as a recyclable solvent.

Safety and Handling

Based on aggregated GHS information, this compound may cause skin and serious eye irritation.[2] It is recommended to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable ionic liquid with a broad spectrum of applications stemming from its favorable physicochemical properties. Its utility as a green solvent, an electrolyte, and a medium for biochemical studies makes it a compound of interest for researchers in chemistry, materials science, and drug development. The provided synthesis protocol and workflow diagrams offer a practical guide for its preparation and application. As with any chemical, proper safety precautions are essential during handling and use.

References

Synthesis of 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 1-Butyl-2,3-dimethylimidazolium Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, an ionic liquid with significant potential in various scientific and industrial applications. The document outlines a detailed two-step synthetic pathway, commencing with the quaternization of 1,2-dimethylimidazole to form the 1-butyl-2,3-dimethylimidazolium halide intermediate, followed by an anion metathesis reaction to yield the final trifluoromethanesulfonate salt. This guide includes detailed experimental protocols, characterization data, and a summary of quantitative data in tabular format for clarity and ease of comparison. Additionally, a visual representation of the synthesis workflow is provided using the DOT language for Graphviz.

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, often existing as liquids at room temperature. Their unique properties, such as low volatility, high thermal stability, and tunable solvating capabilities, have positioned them as "green" alternatives to traditional volatile organic solvents in a wide array of applications, including organic synthesis, catalysis, electrochemistry, and materials science.[1]

This compound ([BMMI][OTf]) is a notable ionic liquid that combines the favorable properties of the 1-butyl-2,3-dimethylimidazolium cation with the trifluoromethanesulfonate anion. The presence of the methyl group at the C2 position of the imidazolium ring enhances its stability compared to imidazolium salts with an acidic proton at this position. This guide presents a detailed methodology for the synthesis of [BMMI][OTf], providing researchers and professionals in drug development and other scientific fields with a practical and reproducible procedure.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of a 1-butyl-2,3-dimethylimidazolium halide salt, followed by an anion exchange reaction.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Imidazolium Halide cluster_step2 Step 2: Anion Exchange A 1,2-Dimethylimidazole C 1-Butyl-2,3-dimethylimidazolium Bromide A->C Quaternization B n-Butyl Bromide B->C D 1-Butyl-2,3-dimethylimidazolium Bromide F This compound D->F Metathesis E Lithium Trifluoromethanesulfonate E->F G Lithium Bromide (byproduct) F->G Formation of byproduct

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Butyl-2,3-dimethylimidazolium Bromide

This procedure details the synthesis of the intermediate, 1-Butyl-2,3-dimethylimidazolium Bromide.

Materials:

  • 1,2-Dimethylimidazole

  • n-Bromobutane

  • Ethyl acetate

  • Dichloromethane

Procedure:

  • In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2-dimethylimidazole (50 g).[2]

  • Slowly add n-bromobutane (80 g) to the flask. Ensure the addition rate is controlled to keep the temperature of the mixture below 40 °C.[2]

  • Heat the reaction mixture to 70 °C and stir for 24 hours.[2]

  • After 24 hours, cool the mixture to room temperature.

  • The resulting product is then washed multiple times with ethyl acetate to remove any unreacted starting materials.

  • The solvent is then removed under reduced pressure to yield the crude product.

  • For further purification, the crude product can be dissolved in a minimal amount of dichloromethane and recrystallized by the slow addition of ethyl acetate.

  • The purified white solid is then dried under vacuum at 65 °C for 48 hours.[2]

Quantitative Data:

Parameter Value Reference

| Yield | 98% |[2] |

Step 2: Anion Exchange for Synthesis of this compound

This procedure outlines the anion exchange reaction to produce the final product.

Materials:

  • 1-Butyl-2,3-dimethylimidazolium Bromide

  • Lithium trifluoromethanesulfonate (LiOTf) or Silver trifluoromethanesulfonate (AgOTf)

  • Dichloromethane

  • Deionized water

Procedure using Lithium Trifluoromethanesulfonate:

  • Dissolve 1-Butyl-2,3-dimethylimidazolium Bromide in dichloromethane.

  • In a separate flask, prepare a solution of lithium trifluoromethanesulfonate in deionized water.

  • Combine the two solutions in a separatory funnel and shake vigorously.

  • Allow the layers to separate. The organic layer containing the desired product will be the bottom layer.

  • Wash the organic layer several times with deionized water to remove any remaining lithium bromide.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

Alternative Procedure using Silver Trifluoromethanesulfonate:

  • Dissolve 1-Butyl-2,3-dimethylimidazolium Bromide in a suitable solvent such as acetone or acetonitrile.

  • Add an equimolar amount of silver trifluoromethanesulfonate. A precipitate of silver bromide will form.

  • Stir the reaction mixture at room temperature for several hours to ensure complete reaction.

  • Filter off the silver bromide precipitate.

  • Remove the solvent from the filtrate under reduced pressure to obtain the final product.

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₀H₁₇F₃N₂O₃S[3]
Molecular Weight 302.31 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point 42 - 46 °C[3]
Purity ≥ 98% (HPLC)[3]
Synthesis Yields
Synthesis StepProductYieldReference
Step 11-Butyl-2,3-dimethylimidazolium Bromide98%[2]
Step 2This compoundTypically >90% (literature values for similar anion exchanges)N/A

Characterization

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the cation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the cation and anion.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[3]

Logical Workflow for Synthesis and Purification

Logical_Workflow Start Start Step1 Synthesize 1-Butyl-2,3-dimethylimidazolium Bromide Start->Step1 Wash1 Wash with Ethyl Acetate Step1->Wash1 Dry1 Dry under Vacuum Wash1->Dry1 Step2 Anion Exchange with Trifluoromethanesulfonate Salt Dry1->Step2 Wash2 Wash with Deionized Water Step2->Wash2 Dry2 Dry over MgSO4 & Remove Solvent Wash2->Dry2 Characterize Characterize Product (NMR, MS, FTIR, HPLC) Dry2->Characterize End End Product Characterize->End

Caption: Logical workflow for the synthesis and purification of the target ionic liquid.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The described two-step method is robust and high-yielding. The presented experimental protocols, coupled with the organized quantitative data and characterization guidelines, offer a valuable resource for researchers and professionals engaged in the fields of chemistry and drug development. The unique properties of this ionic liquid warrant its further investigation in various applications.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Butyl-3-methylimidazolium Trifluoromethanesulfonate ([BMMIM][OTf])

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyl-3-methylimidazolium trifluoromethanesulfonate, commonly abbreviated as [BMMIM][OTf], is a prominent ionic liquid that has garnered significant attention across various scientific disciplines. Its unique combination of properties, including high thermal stability, wide electrochemical window, and tunable solubility, makes it a versatile medium for a range of applications, from organic synthesis and electrochemistry to its potential use in drug delivery systems. This technical guide provides an in-depth overview of the core physical and chemical properties of [BMMIM][OTf], presenting quantitative data in structured tables for ease of comparison. Furthermore, it details the experimental protocols for key characterization techniques and includes visualizations of its synthesis and property measurement workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The utility of [BMMIM][OTf] is underpinned by its distinct physicochemical characteristics. This section summarizes the key quantitative data available in the literature.

General and Thermal Properties

[BMMIM][OTf] is a room-temperature ionic liquid with a molecular formula of C9H15F3N2O3S and a molecular weight of 288.29 g/mol .[1][2] It exhibits notable thermal stability, a crucial factor for applications requiring elevated temperatures.

PropertyValueReference
Molecular FormulaC9H15F3N2O3S[1][2]
Molecular Weight288.29 g/mol [1][2]
Physical State (at 25 °C)Liquid
Melting Point16 °C[1]
Decomposition Temperature>250 °C to 409 °C[1]
Glass Transition Temperature-82 °C
Transport and Electrochemical Properties

The transport properties, such as density, viscosity, and conductivity, are critical for understanding mass transfer and charge transport within the ionic liquid. These properties are often temperature-dependent.

PropertyValueConditionsReference
Density1.29 g/cm³20 °C[1]
1.30 g/cm³24 °C
1.292 g/mL20 °C[3]
Viscosity93.2 cP (mPa·s)Not Specified[1]
80 mPa·s25 °C
Conductivity3.7 mS/cmNot Specified[1]
3.05 mS/cm20 °C
Refractive Index1.43825 °C
1.43420 °C[3]
Electrochemical Window

The electrochemical window (ECW) represents the potential range over which the ionic liquid is electrochemically stable, a key parameter for its use in electrochemical devices. The ECW of [BMMIM][OTf] is influenced by factors such as the presence of impurities like water and the nature of the electrode material.[4] Studies have shown that the ECW of [BMMIM][OTf] decreases with increasing water content on both platinum and gold electrodes.[4][5]

Synthesis of [BMMIM][OTf]

The most common synthetic route to [BMMIM][OTf] involves a two-step process, starting with the quaternization of 1-methylimidazole followed by an anion exchange reaction.

Synthesis_of_BMMIM_OTf cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Exchange methylimidazole 1-Methylimidazole bmim_cl 1-Butyl-3-methylimidazolium Chloride ([BMMIM][Cl]) methylimidazole->bmim_cl + chlorobutane 1-Chlorobutane chlorobutane->bmim_cl bmim_cl_2 [BMMIM][Cl] bmmim_otf 1-Butyl-3-methylimidazolium Trifluoromethanesulfonate ([BMMIM][OTf]) bmim_cl_2->bmmim_otf + li_otf Lithium Triflate (Li[OTf]) li_otf->bmmim_otf licl Lithium Chloride (LiCl) bmmim_otf->licl byproduct

Caption: Synthesis pathway for [BMMIM][OTf].

Experimental Protocols

Accurate and reproducible measurement of physicochemical properties is essential. This section outlines the methodologies for key experimental techniques.

Thermal Stability Analysis: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is widely used to determine the thermal stability of ionic liquids.[6][7]

  • Objective: To determine the decomposition temperature of [BMMIM][OTf].

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure:

    • A small sample (typically 5-10 mg) of [BMMIM][OTf] is placed in a sample pan (e.g., platinum or alumina).[8][9]

    • The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.[8][9]

    • The mass of the sample is continuously monitored as a function of temperature.

    • The onset decomposition temperature is determined as the temperature at which a significant mass loss begins.[6]

  • Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The derivative of this curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Viscosity Measurement

The viscosity of ionic liquids can be measured using various types of viscometers.[10]

  • Objective: To determine the dynamic viscosity of [BMMIM][OTf].

  • Instrumentation: Rotational viscometer or a capillary viscometer (e.g., Ubbelohde type).[10]

  • Procedure (Rotational Viscometer):

    • The ionic liquid sample is placed in the instrument's sample cup.

    • A spindle is immersed in the liquid and rotated at a known speed.

    • The torque required to rotate the spindle is measured, which is proportional to the viscosity of the fluid.

    • Measurements are typically performed at controlled temperatures as viscosity is highly temperature-dependent.

  • Considerations: The purity of the ionic liquid, especially the water content, can significantly affect viscosity measurements.[11]

Density Measurement

Density is a fundamental property and can be measured with high precision.

  • Objective: To determine the density of [BMMIM][OTf].

  • Instrumentation: Vibrating tube densimeter or a pycnometer.

  • Procedure (Vibrating Tube Densitometer):

    • A U-shaped tube is filled with the ionic liquid sample.

    • The tube is electromagnetically excited to oscillate at its natural frequency.

    • The frequency of oscillation is precisely measured, which is related to the mass (and therefore density) of the liquid in the tube.

    • The temperature of the sample is accurately controlled during the measurement.

  • Note: It is recommended to perform density measurements under an inert atmosphere to prevent moisture absorption.[12]

Ionic Conductivity Measurement

The ionic conductivity is a measure of the ability of the ionic liquid to conduct an electric current.

  • Objective: To determine the ionic conductivity of [BMMIM][OTf].

  • Instrumentation: A conductivity meter with a conductivity cell.

  • Procedure:

    • The conductivity cell, consisting of two electrodes (typically platinum) with a known geometry, is immersed in the ionic liquid.

    • An alternating current is applied across the electrodes to prevent electrolysis.

    • The resistance of the ionic liquid between the electrodes is measured.

    • The conductivity is calculated from the measured resistance and the cell constant.

    • Measurements are performed at a controlled temperature.

Characterization Workflow

A systematic workflow is crucial for the comprehensive characterization of [BMMIM][OTf].

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Application Testing synthesis Synthesis of [BMMIM][OTf] purification Purification (e.g., solvent extraction, activated carbon) synthesis->purification thermal Thermal Analysis (TGA, DSC) purification->thermal transport Transport Properties (Viscometry, Densitometry) electrochemical Electrochemical Analysis (Conductivity, CV) spectroscopic Spectroscopic Analysis (NMR, FT-IR) application Performance Evaluation in Target Application thermal->application

Caption: A typical workflow for the characterization of [BMMIM][OTf].

Applications and Relevance to Drug Development

The unique properties of [BMMIM][OTf] make it a candidate for various applications, including as a solvent for organic reactions and in electrochemical devices like supercapacitors and batteries.[1] In the context of drug development, ionic liquids are being explored for their potential to enhance the solubility and delivery of poorly water-soluble active pharmaceutical ingredients (APIs). The low volatility and tunable properties of [BMMIM][OTf] make it an interesting subject for such investigations. However, thorough toxicological and biocompatibility studies are essential before any in vivo applications can be considered.

Conclusion

1-Butyl-3-methylimidazolium trifluoromethanesulfonate is a versatile ionic liquid with a well-characterized set of physicochemical properties. Its high thermal stability, wide electrochemical window, and existence as a liquid at room temperature make it a valuable tool for researchers and scientists in various fields. For professionals in drug development, a thorough understanding of these core properties is the first step in exploring its potential as a novel excipient or formulation component. The experimental protocols and workflows detailed in this guide provide a framework for the consistent and reliable characterization of this and other ionic liquids.

References

An In-depth Technical Guide to 1-Butyl-2,3-dimethylimidazolium Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate, an ionic liquid, presents a compelling profile for a variety of applications in research and industry.[1] Its characteristically low volatility and high thermal stability make it a substance of interest for green chemistry, electrochemistry, and as a versatile solvent.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, a general synthesis protocol, and its diverse applications. The Chemical Abstracts Service (CAS) number for this compound is 765910-73-4 .[1][2][3][4]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource
CAS Number 765910-73-4[1][2][3][4]
Molecular Formula C10H17F3N2O3S[1][2][3]
Molecular Weight 302.31 g/mol [1][2][3]
Melting Point 42.0 to 46.0 °C[1][3]
Appearance White to off-white crystalline powder[1]
Purity ≥ 98% (HPLC)[1]
Refractive Index 1.446-1.448[3]
Solubility Soluble in Methanol[3]
Storage Temperature 2 - 8°C[1]

Experimental Protocol: General Synthesis

A general method for the preparation of this compound can be inferred from procedures for similar ionic liquids. The synthesis is typically a two-step process involving the quaternization of the imidazole followed by an anion exchange.

Step 1: Synthesis of 1-Butyl-2,3-dimethylimidazolium Halide
  • Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser, combine 1,2-dimethylimidazole and a slight molar excess of a butyl halide (e.g., n-bromobutane or n-chlorobutane).

  • Reaction Conditions: The reaction mixture is stirred, and the temperature is carefully controlled to not exceed 40°C.

  • Work-up: After the reaction is complete, the resulting product, 1-Butyl-2,3-dimethylimidazolium halide, can be purified. This may involve washing with a suitable solvent and drying under vacuum. A patent describes obtaining 1-Butyl-2,3-dimethylimidazolium bromide as a white solid in 98% yield after heating under vacuum at 65°C for 48 hours.[5]

Step 2: Anion Exchange to Trifluoromethanesulfonate
  • Metathesis Reaction: The synthesized 1-Butyl-2,3-dimethylimidazolium halide is dissolved in a suitable solvent, often water. To this solution, a trifluoromethanesulfonate salt (e.g., lithium trifluoromethanesulfonate or silver trifluoromethanesulfonate) is added.

  • Precipitation and Separation: The reaction results in the precipitation of the insoluble halide salt (e.g., lithium bromide or silver chloride), which can be removed by filtration.

  • Isolation of Final Product: The desired ionic liquid, this compound, remains in the filtrate. The solvent is then removed, typically under reduced pressure, to yield the final product. The product is then dried under vacuum to remove any residual solvent and water.

G cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Exchange 1,2-dimethylimidazole 1,2-dimethylimidazole Reaction_1 Alkylation 1,2-dimethylimidazole->Reaction_1 n-Butyl_halide n-Butyl_halide n-Butyl_halide->Reaction_1 1-Butyl-2,3-dimethylimidazolium_halide 1-Butyl-2,3-dimethylimidazolium_halide Reaction_1->1-Butyl-2,3-dimethylimidazolium_halide Reaction_2 Metathesis 1-Butyl-2,3-dimethylimidazolium_halide->Reaction_2 Trifluoromethanesulfonate_salt Trifluoromethanesulfonate_salt Trifluoromethanesulfonate_salt->Reaction_2 Final_Product 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate Reaction_2->Final_Product Byproduct Insoluble Halide Salt Reaction_2->Byproduct

Caption: Generalized synthesis pathway for this compound.

Applications and Areas of Research

This ionic liquid is noted for its utility across several scientific and industrial domains due to its unique combination of properties.

  • Green Chemistry: It serves as an environmentally friendly solvent in various chemical reactions, reducing the reliance on volatile and often hazardous organic solvents.[1]

  • Electrochemistry: Its ionic conductivity and electrochemical stability make it a suitable component for electrolytes in energy storage devices like batteries and supercapacitors.[1]

  • Biochemical Research: The compound is utilized in studies of protein folding and enzyme activity, where its distinct properties can help in understanding complex biological processes.[1]

  • Separation Processes: It has applications in the extraction and separation of metals from ores, offering a potentially more efficient and less toxic alternative to traditional methods.[1]

  • Catalysis: It can act as both a solvent and a catalyst in organic reactions, potentially improving reaction rates and yields.[6]

G IL 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate Green_Chemistry Green Solvent Applications IL->Green_Chemistry Electrochemistry Electrolytes for Energy Storage IL->Electrochemistry Biochemical_Research Protein Folding & Enzyme Activity IL->Biochemical_Research Separation_Processes Metal Extraction & Separation IL->Separation_Processes Catalysis Catalyst & Reaction Medium IL->Catalysis

Caption: Key application areas of this compound.

References

An In-depth Technical Guide to Imidazolium-Based Ionic Liquids for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to the Forefront of Green Chemistry in Drug Discovery and Delivery

Imidazolium-based ionic liquids (ILs), a prominent class of organic salts with melting points below 100°C, are at the vanguard of innovation in the pharmaceutical sciences.[1] Characterized by their unique physicochemical properties, including negligible vapor pressure, high thermal and chemical stability, and tunable solvency, these "designer solvents" offer multifaceted solutions to long-standing challenges in drug development.[1][2] From enhancing the solubility of poorly bioavailable drugs to serving as novel active pharmaceutical ingredients (APIs) and advanced drug delivery systems, imidazolium-based ILs are paving the way for safer, more efficient, and environmentally benign pharmaceutical processes.[3][4][5] This technical guide provides an in-depth exploration of the synthesis, properties, and applications of imidazolium-based ILs, tailored for researchers, scientists, and drug development professionals.

Core Concepts: Synthesis and Physicochemical Properties

The remarkable versatility of imidazolium-based ILs stems from the ability to modify their properties by altering the substituents on the imidazolium cation and by pairing it with a wide array of anions. This "tunability" allows for the creation of task-specific ILs with optimized characteristics for various pharmaceutical applications.

Synthesis of Imidazolium-Based Ionic Liquids

The synthesis of imidazolium-based ILs typically involves two key steps: quaternization of an N-substituted imidazole followed by anion exchange.

A common synthetic route involves the N-alkylation of a substituted imidazole. For instance, 1-methylimidazole can be reacted with an alkyl halide (e.g., 1-bromobutane) to form the 1-butyl-3-methylimidazolium bromide ([BMIM][Br]) ionic liquid.[6] More environmentally friendly methods, such as Microwave-Assisted Organic Synthesis (MAOS), have been developed to accelerate these reactions and improve yields.[7][8] Another innovative approach is the direct alkylation of imidazole derivatives using orthoesters in the presence of an acid, which can produce halide-free ILs.[9]

Synthesis_of_Imidazolium_ILs cluster_quaternization Step 1: Quaternization cluster_anion_exchange Step 2: Anion Exchange (Metathesis) N_Substituted_Imidazole N-Substituted Imidazole Imidazolium_Salt_Halide Imidazolium Salt (with initial anion) N_Substituted_Imidazole->Imidazolium_Salt_Halide Reaction Alkylating_Agent Alkylating Agent (e.g., Alkyl Halide, Orthoester) Alkylating_Agent->Imidazolium_Salt_Halide Imidazolium_Salt_Halide_2 Imidazolium Salt (from Step 1) Final_IL Final Imidazolium-Based Ionic Liquid Imidazolium_Salt_Halide_2->Final_IL Reaction Anion_Source Anion Source (e.g., Metal Salt, Acid) Anion_Source->Final_IL

Following quaternization, a metathesis or anion exchange reaction is often performed to introduce the desired anion, which significantly influences the IL's physicochemical properties.[6]

Physicochemical Properties

The physicochemical properties of imidazolium-based ILs are highly dependent on the nature of both the cation and the anion. Key properties relevant to pharmaceutical applications include density, viscosity, conductivity, and surface tension, which are often temperature-dependent.[10]

Table 1: Physicochemical Properties of Selected Imidazolium-Based Ionic Liquids

Ionic LiquidAnionTemperature (K)Density (g/cm³)Viscosity (mPa·s)Conductivity (S/m)
[EMIM][Ac]Acetate273.15 - 408.15Varies with temp.Varies with temp.Varies with temp.
[EMIM][FAP]Tris(pentafluoroethyl)trifluorophosphate273.15 - 468.15Varies with temp.Varies with temp.Varies with temp.
[BMIM][BETI]Bis(pentafluoroethylsulfonyl)imide273.15 - 408.15Varies with temp.Varies with temp.Varies with temp.
[BMIM][FSI]Bis(fluorosulfonyl)imide273.15 - 408.15Varies with temp.Varies with temp.Varies with temp.
[HMIM][TFSI]Bis(trifluoromethylsulfonyl)imide273.15 - 363.15Varies with temp.Varies with temp.Varies with temp.
[OMIM][TFSI]Bis(trifluoromethylsulfonyl)imide273.15 - 468.15Varies with temp.Not ReportedVaries with temp.
[BMIM][DCA]Dicyanamide248 - 468Varies with temp.Not ReportedVaries with temp.
[BMIM][PF6]Hexafluorophosphate268 - 468Varies with temp.Not ReportedVaries with temp.
[BMIM][TfO]Trifluoromethanesulfonate268 - 468Varies with temp.Not ReportedVaries with temp.
[BMIM][TA]Trifluoroacetate248 - 368Varies with temp.Not ReportedVaries with temp.

Note: The exact values for density, viscosity, and conductivity are temperature-dependent and can be found in the cited literature.[11][12] This table illustrates the range of conditions under which these properties have been studied.

Applications in the Pharmaceutical Arena

The unique properties of imidazolium-based ILs have led to their exploration in a wide range of pharmaceutical applications.

Solvents for Drug Synthesis and Solubilization

Imidazolium-based ILs have emerged as green alternatives to volatile organic solvents in the synthesis of active pharmaceutical ingredients (APIs).[2][3] Their use can lead to higher yields and selectivity in various reactions, including the synthesis of antiviral drugs like trifluridine and non-steroidal anti-inflammatory drugs such as pravadoline.[3][13]

Furthermore, their excellent solvation ability makes them highly effective in dissolving poorly water-soluble drugs, a major hurdle in drug development.[3][14] For instance, the solubility of the hydrophobic drug albendazole can be increased by over 37,000-fold in an imidazolium-based IL.[3] This enhanced solubility can significantly improve a drug's bioavailability.[3][5]

Drug_Solubilization_Workflow Poorly_Soluble_API Poorly Soluble API Dissolution Dissolution Process Poorly_Soluble_API->Dissolution Imidazolium_IL Imidazolium-Based Ionic Liquid Imidazolium_IL->Dissolution API_IL_Solution API-in-IL Solution Dissolution->API_IL_Solution Formulation Formulation into Delivery System API_IL_Solution->Formulation Enhanced_Bioavailability_Product Product with Enhanced Bioavailability Formulation->Enhanced_Bioavailability_Product

Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs)

A groundbreaking application is the development of API-ILs, where the drug molecule itself is incorporated as either the cation or the anion of the ionic liquid.[3][13] This strategy can overcome issues related to polymorphism in solid-state drugs and can lead to improved solubility and bioavailability.[3] Examples include API-ILs based on the anesthetic lidocaine and the antibiotic ampicillin.[13]

Drug Delivery Systems

Imidazolium-based ILs are also being investigated as components of advanced drug delivery systems.[5][15][16] They can be used to form microemulsions, ionogels, and nanoparticles for targeted and controlled drug release.[15][17] For instance, biocompatible imidazolium ILs have been used to enhance the skin permeation of several drugs.[15]

Toxicity and Biocompatibility: A Critical Consideration

While often touted as "green" solvents, it is crucial to assess the toxicity of imidazolium-based ILs.[18][19] Studies have shown that their toxicity is primarily associated with the imidazolium cation and can be influenced by the length of the alkyl chain substituent.[18][19][20] The mechanism of toxicity often involves disruption of the plasma membrane.[21]

Table 2: Acute Toxicity of Imidazolium-Based Ionic Liquids to Daphnia magna

Ionic LiquidAnion48-h LC50 (mg/L)
[bmim]BrBromide8.03
[bmim]ClChloride9.15
[bmim]BF4Tetrafluoroborate14.86
[bmim]PF6Hexafluorophosphate19.91

Source: Adapted from studies on the acute effects of imidazolium-based ILs on the survival of Daphnia magna.[18][19]

These findings underscore the importance of careful design and selection of imidazolium-based ILs for pharmaceutical applications to ensure both efficacy and safety.

Experimental Protocols: A Glimpse into the Lab

Detailed experimental protocols are essential for the synthesis and characterization of imidazolium-based ILs.

General Procedure for the Synthesis of [Emim][BF3X] Complex Anion Ionic Liquids

This procedure outlines the synthesis of a specific class of imidazolium-based ILs with complex anions.

  • Preparation: In a dry box, charge a PTFE-lined stainless steel reactor with the starting ionic liquid [Emim][X] (approximately 10 mmol) and dichloromethane (approximately 5 mL).

  • Cooling and Evacuation: Cool the reactor to -196 °C and evacuate it for 1 minute.

  • Introduction of BF3: Warm the reactor to a temperature between -20 and -10 °C. Introduce boron trifluoride (BF3) gas into the reactor at a pressure of approximately 0.15 MPa. The reactor valve should remain open to monitor the internal pressure.

  • Reaction: Repeat the introduction of BF3 several times until the uptake of the gas ceases.

  • Stirring: Immerse the reactor in an oil bath and stir the mixture for about 16 hours.[22]

Characterization of Imidazolium-Based Ionic Liquids

A suite of analytical techniques is employed to confirm the structure and purity of synthesized ILs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to elucidate the molecular structure.[22][23]

  • Elemental Analysis: Determines the elemental composition (C, H, N, S) to verify the empirical formula.[22]

  • Thermogravimetric Analysis (TGA): Assesses the thermal stability and decomposition temperature of the IL.[6][24]

  • Differential Scanning Calorimetry (DSC): Used to determine phase transitions, such as melting point and glass transition temperature.[6]

  • Karl Fischer Titration: Measures the water content of the IL, as water can significantly affect its physicochemical properties.[23]

IL_Characterization_Workflow Synthesized_IL Synthesized Imidazolium-Based Ionic Liquid Structural_Analysis Structural Analysis Synthesized_IL->Structural_Analysis Thermal_Analysis Thermal Analysis Synthesized_IL->Thermal_Analysis Purity_Analysis Purity & Composition Analysis Synthesized_IL->Purity_Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structural_Analysis->NMR TGA Thermogravimetric Analysis (TGA) Thermal_Analysis->TGA DSC Differential Scanning Calorimetry (DSC) Thermal_Analysis->DSC Elemental_Analysis Elemental Analysis Purity_Analysis->Elemental_Analysis Karl_Fischer Karl Fischer Titration Purity_Analysis->Karl_Fischer

Future Perspectives

The field of imidazolium-based ionic liquids in pharmaceuticals is continually evolving. Future research will likely focus on the development of highly biocompatible and biodegradable ILs, the expansion of the API-IL library, and the design of sophisticated drug delivery systems with enhanced targeting and release capabilities. As our understanding of the structure-property-activity relationships of these remarkable compounds deepens, their impact on drug development is set to grow, heralding a new era of greener and more effective medicines.

References

The Role of Ionic Liquids in Green Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The paradigm of green chemistry, which advocates for the design of chemical products and processes that minimize the use and generation of hazardous substances, has found a powerful ally in ionic liquids (ILs).[1][2] These salts, which are liquid at or near room temperature, offer a unique combination of properties that position them as viable and often superior alternatives to traditional volatile organic compounds (VOCs).[3][4] Their negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics have opened new avenues for cleaner and more efficient chemical synthesis, catalysis, and material processing.[2] This technical guide provides a comprehensive overview of the role of ionic liquids in green chemistry, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers, scientists, and drug development professionals in harnessing their potential.

Core Principles and Advantages of Ionic Liquids in Green Chemistry

Ionic liquids are composed entirely of ions, typically a large organic cation and a smaller organic or inorganic anion. This ionic nature is the source of many of their green credentials. The strong electrostatic forces between the ions result in extremely low vapor pressure, which in turn minimizes the emission of harmful VOCs, a major contributor to air pollution.[1][5]

Key advantages of using ionic liquids in green chemistry include:

  • Reduced Volatility: Their negligible vapor pressure significantly reduces air pollution and exposure risks for laboratory and industrial workers.[1]

  • High Thermal Stability: Many ILs are stable at high temperatures, allowing for a wider range of reaction conditions and easier separation of volatile products through distillation.

  • Tunable Properties: The properties of an ionic liquid, such as polarity, viscosity, and miscibility, can be fine-tuned by altering the cation-anion combination. This "designer solvent" aspect allows for the optimization of reaction media for specific applications.[3]

  • Enhanced Reaction Rates and Selectivity: The unique solvation environment provided by ionic liquids can lead to accelerated reaction rates and improved selectivity compared to conventional solvents.

  • Recyclability: Due to their low volatility and immiscibility with many organic solvents, ionic liquids can often be easily separated from reaction products and reused, reducing waste and cost.[6]

Data-Driven Insights: Performance of Ionic Liquids in Key Chemical Transformations

The practical application of ionic liquids in green chemistry is best illustrated through quantitative data from key chemical reactions. The following tables summarize the performance of various ionic liquids in Diels-Alder, Heck, and Suzuki coupling reactions, as well as in the dissolution of cellulose, a critical step in biomass valorization.

Table 1: Performance of Ionic Liquids in the Diels-Alder Reaction

The Diels-Alder reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of ionic liquids can enhance both the reaction rate and the stereoselectivity.

Ionic LiquidDienophileYield (%)endo/exo RatioReference
[bmim][BF4]Methyl acrylate9589:11[7]
[emim][OTf]Methyl acrylateHigh4.8:1[8]
[bmim][PF6]Methyl acrylate-3.8:1[9]
Deanol-based ILs + Y(OTf)3Dimethyl maleate~1009.3:1 to 10.0:1[8]

Table 2: Recyclability of Palladium Catalysts in Ionic Liquids for the Heck Reaction

The Heck reaction is a cornerstone of cross-coupling chemistry. Ionic liquids facilitate the recycling of expensive palladium catalysts, a key aspect of green and sustainable synthesis.

Ionic LiquidCatalystSubstratesCycleYield (%)Reference
[bmim][PF6]PdCl2/P(o-tol)3Aryl halides, Butyl acrylate199[10]
2>95[10]
3>95[10]
4>95[10]
5>95[10]
2,2'-biimidazole-based ILPdCl2Iodobenzene, Methyl acrylate192[11]
291[11]
392[11]
490[11]
591[11]
Chlorobenzene, Methyl acrylate675[11]
774[11]
Chlorobenzene, Styrene1083[11]
1183[11]
Basic ILPd nanoparticlesIodobenzene, Butyl acrylate1-5No activity loss[12]
Hydroxyl functionalized ILPd(OAc)2Aryl iodides, Methyl acrylate1-5Quantitative[12]

Table 3: Comparison of Conventional vs. Ionic Liquid-Supported Suzuki Coupling Reaction

The Suzuki coupling is another vital C-C bond-forming reaction. Ionic liquid-supported synthesis can offer superior yields and purity of the final products.

Synthesis MethodArylboronic AcidYield of Biaryl Product (%)Purity of Crude Product (%)Reference
Conventionalp-methoxyphenylboronic acid7090[13]
Ionic Liquid-Supportedp-methoxyphenylboronic acid73>98[13]
Conventionalp-tolylboronic acid7592[13]
Ionic Liquid-Supportedp-tolylboronic acid80>98[13]
Conventionalp-chlorophenylboronic acid6588[13]
Ionic Liquid-Supportedp-chlorophenylboronic acid75>98[13]

Table 4: Efficiency of Different Ionic Liquids in Cellulose Dissolution

The dissolution of cellulose is a major hurdle in the production of biofuels and bio-based materials. Ionic liquids have shown remarkable efficacy in this process.

Ionic LiquidCellulose SourceMax. Solubility (wt%)Temperature (°C)Reference
[Amim]ClWood pulpHigh90-100
[Emim]DEPWood pulpModerate90-100[14]
[Bmim]ClDissolving Pulp~10100-110[15]
--INVALID-LINK--0.6Cl0.4Commercial cellulose powder32.8100
--INVALID-LINK--0.6Cl0.4Kraft pulp30.1100[16]
--INVALID-LINK--0.6Cl0.4Prehydrolysis kraft pulp30.5100[16]

Experimental Protocols for Key Applications

To facilitate the adoption of ionic liquids in research and development, this section provides detailed experimental protocols for the synthesis of a common ionic liquid and its application in a representative organic reaction.

Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])

Materials:

  • 1-methylimidazole (freshly distilled from KOH)

  • 1-chlorobutane (washed with concentrated H2SO4 then distilled from P2O5)

  • Toluene (distilled from Na with benzophenone indicator)

  • Ethyl acetate (distilled from CaH2)

Procedure: [17][18]

  • To a vigorously stirred solution of 1-methylimidazole (1.25 mol) in toluene (125 cm³) at 0°C, add 1-chlorobutane (1.38 mol).

  • Heat the solution to reflux at approximately 110°C for 24 hours under a nitrogen atmosphere.

  • After 24 hours, cool the reaction mixture and place it in a freezer at approximately -20°C for 12 hours to induce crystallization.

  • Isolate the resulting white solid product by filtration.

  • Wash the product twice with ethyl acetate to remove any unreacted starting materials.

  • Dry the final product, 1-butyl-3-methylimidazolium chloride, under vacuum for 2 hours at 60°C.

Diels-Alder Reaction in [bmim][BF4]

Materials:

  • (R)-(+)-citronellal

  • Aniline

  • 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4])

Procedure:

  • In a reaction vessel, combine (R)-(+)-citronellal and aniline in 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) at room temperature.

  • Stir the reaction mixture for 1 hour. The reaction proceeds without the need for an additional acid catalyst.

  • Upon completion, the product, 3,9,9-trimethyl-1,2,3,4,4a,9,9a,10-octahydroacridine, is formed in high yield (e.g., 95%).

  • The product can be separated from the ionic liquid by extraction with an organic solvent, allowing for the potential recycling of the ionic liquid.

Visualizing Workflows and Pathways with Graphviz

Understanding the logical flow of processes involving ionic liquids is crucial for their effective implementation. The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships.

G cluster_synthesis Ionic Liquid Synthesis ([BMIM][Cl]) reactants 1-methylimidazole + 1-chlorobutane in Toluene reflux Reflux at 110°C for 24h reactants->reflux crystallization Crystallization at -20°C reflux->crystallization filtration Filtration crystallization->filtration washing Washing with Ethyl Acetate filtration->washing drying Drying under Vacuum washing->drying product [BMIM][Cl] Product drying->product

A simplified workflow for the synthesis of the ionic liquid [BMIM][Cl].

G cluster_heck Catalytic Cycle of the Heck Reaction in an Ionic Liquid Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X OxAdd->PdII_ArX Coord Olefin Coordination PdII_ArX->Coord Olefin PdII_Olefin Ar-Pd(II)-X(Olefin) Coord->PdII_Olefin Insertion Migratory Insertion PdII_Olefin->Insertion PdII_Alkyl R-Pd(II)-X Insertion->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdII_H H-Pd(II)-X BetaElim->PdII_H Product Substituted Olefin BetaElim->Product RedElim Reductive Elimination (Base) PdII_H->RedElim Base RedElim->Pd0 HX HX RedElim->HX

The catalytic cycle for a Palladium-catalyzed Heck reaction occurring in an ionic liquid medium.

G cluster_biomass Ionic Liquid-Based Biomass to Biofuel Conversion biomass Lignocellulosic Biomass pretreatment Ionic Liquid Pretreatment (Cellulose, Hemicellulose, Lignin separation) biomass->pretreatment hydrolysis Enzymatic Hydrolysis pretreatment->hydrolysis lignin Lignin Valorization pretreatment->lignin il_recycling Ionic Liquid Recycling pretreatment->il_recycling sugars Fermentable Sugars (Glucose, Xylose) hydrolysis->sugars fermentation Fermentation sugars->fermentation biofuel Biofuel (e.g., Ethanol) fermentation->biofuel il_recycling->pretreatment Recycled IL

A schematic workflow for the conversion of biomass into biofuels using ionic liquids.

G cluster_selection Decision Framework for Ionic Liquid Selection in Green Synthesis start Define Synthetic Goal reaction_type Reaction Type? (e.g., Catalysis, Solvation) start->reaction_type solubility Solubility Requirements? (Reactants, Products) reaction_type->solubility properties Desired Physicochemical Properties? (Polarity, Viscosity, Thermal Stability) solubility->properties recycling Recycling Strategy? (Extraction, Distillation) properties->recycling toxicity Toxicity/Biodegradability Concerns? recycling->toxicity select_il Select Candidate Ionic Liquid(s) toxicity->select_il optimize Optimize Reaction Conditions select_il->optimize

A logical framework for selecting an appropriate ionic liquid for a green synthesis application.

The Role of Ionic Liquids in Drug Development

The unique properties of ionic liquids are also being leveraged in the pharmaceutical industry to address challenges in drug development and delivery. By forming ionic liquids from active pharmaceutical ingredients (API-ILs), it is possible to modify the physicochemical properties of a drug, such as its solubility and bioavailability. This approach has the potential to improve the efficacy of poorly water-soluble drugs. The synthesis of API-ILs often involves a straightforward acid-base neutralization or metathesis reaction, offering a versatile platform for drug formulation.

Future Perspectives and Challenges

While the potential of ionic liquids in green chemistry is vast, there are challenges that need to be addressed for their widespread industrial adoption. The cost of some ionic liquids can be high, and concerns about their toxicity and biodegradability need to be thoroughly investigated.[19] However, ongoing research is focused on developing more cost-effective synthesis routes and designing "greener" ionic liquids from renewable resources with improved environmental profiles. The continued exploration of their unique properties and applications promises to further solidify the role of ionic liquids as a cornerstone of sustainable chemistry.

References

In-Depth Technical Guide: Thermal Stability of 1-Butyl-2,3-dimethylimidazolium Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of the ionic liquid 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate ([BMMIM][OTf]). The following sections detail its thermal properties, standardized experimental protocols for thermal analysis, and a proposed thermal decomposition pathway.

Core Concept: Thermal Stability of Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and their thermal stability is a critical parameter for their application in various fields, including as solvents in chemical reactions, in electrochemical devices, and as pharmaceutical ingredients. The thermal stability of an ionic liquid is primarily determined by the strength of the bonds within its constituent cation and anion and the overall molecular structure. Degradation of these compounds is typically assessed by techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC).

Data Presentation: Thermal Properties of Imidazolium-Based Ionic Liquids

Ionic LiquidOnset Decomposition Temperature (°C)Melting Point (°C)Analysis Method
1-Butyl-3-methylimidazolium trifluoromethanesulfonate>25016TGA, DSC
1-Butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide430-76TGA, DSC
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide~370-TGA, DTA
1-Alkyl-2,3-dimethylimidazolium nitrates286-312-TGA

Experimental Protocols

Detailed methodologies for the key experiments used to determine the thermal stability of ionic liquids are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the ionic liquid begins to decompose by measuring its mass loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the ionic liquid into a clean, inert TGA pan (e.g., platinum or alumina).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample at a constant ramp rate (e.g., 10 °C/min) to a final temperature of 600 °C.

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • The onset decomposition temperature (Tonset) is determined as the temperature at which a significant mass loss begins, often calculated by the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, glass transition temperature, and other phase transitions of the ionic liquid by measuring the heat flow to or from the sample as a function of temperature.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Hermetically seal 5-10 mg of the ionic liquid in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate.

  • Thermal Program:

    • Cool the sample to a low temperature (e.g., -90 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point (e.g., 100 °C).

    • Cool the sample back to the starting temperature at the same rate.

    • Perform a second heating scan under the same conditions to ensure the thermal history is erased.

  • Data Analysis:

    • Record the differential heat flow as a function of temperature.

    • The melting point (Tm) is determined as the peak temperature of the endothermic melting event.

    • The glass transition temperature (Tg) is observed as a step-change in the baseline of the heat flow curve.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of ionic liquids.

G Experimental Workflow for Thermal Analysis of Ionic Liquids cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition and Analysis IL_Sample Ionic Liquid Sample (1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate) TGA Thermogravimetric Analysis (TGA) IL_Sample->TGA DSC Differential Scanning Calorimetry (DSC) IL_Sample->DSC TGA_Data Mass vs. Temperature Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Curve DSC->DSC_Data Analysis Determination of - Onset Decomposition Temp (T_onset) - Melting Point (T_m) - Glass Transition (T_g) TGA_Data->Analysis DSC_Data->Analysis

Caption: A flowchart illustrating the key stages in the thermal analysis of ionic liquids.

Proposed Thermal Decomposition Pathway

The thermal decomposition of imidazolium-based ionic liquids is complex. For this compound, the decomposition is likely initiated by the dealkylation of the imidazolium cation. The proposed pathway is depicted below.

G Proposed Thermal Decomposition Pathway of [BMMIM][OTf] cluster_products Primary Decomposition Products cluster_secondary Secondary Decomposition BMMIM_OTf 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate [BMMIM][OTf] Butene 1-Butene BMMIM_OTf->Butene Dealkylation (Hofmann-type elimination) Methylimidazole 1,2-Dimethylimidazole BMMIM_OTf->Methylimidazole TfOH Trifluoromethanesulfonic Acid BMMIM_OTf->TfOH Volatile_Fragments Volatile Fragments (e.g., smaller hydrocarbons, fluorinated compounds) Methylimidazole->Volatile_Fragments Ring Decomposition TfOH->Volatile_Fragments Further Decomposition

Caption: A diagram showing the likely thermal decomposition pathway of [BMMIM][OTf].

Solubility of 1-Butyl-3-methylimidazolium Trifluoromethanesulfonate ([BMMIM][OTf]) in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of the ionic liquid 1-butyl-3-methylimidazolium trifluoromethanesulfonate, commonly known as [BMMIM][OTf], in a range of common organic solvents. The information is targeted towards professionals in research and development who utilize ionic liquids as solvents, electrolytes, or in other advanced applications. This document compiles available solubility data, details the experimental methodologies for solubility determination, and presents a logical workflow for such investigations.

Quantitative Solubility Data

SolventChemical ClassQualitative SolubilitySource
AcetoneKetoneMiscible[1]
IsopropanolAlcoholMiscible[1]
TolueneAromatic HydrocarbonMiscible[1]
HexaneAlkaneNot Miscible[1]
MethanolAlcoholSolubleInferred from[2]
Ethyl AcetateEsterSolubleInferred from[3]
1-ButanolAlcoholSolubleInferred from[3]

Note: Solubility of "Soluble" is inferred from studies on analogous ionic liquids or thermophysical property studies of mixtures, which suggest significant miscibility.

Experimental Protocols for Solubility Determination

The determination of ionic liquid solubility in organic solvents can be performed using several established experimental methods. The choice of method often depends on the nature of the system (solid-liquid or liquid-liquid), the temperature and pressure range of interest, and the required accuracy. Below are detailed descriptions of common protocols.

Dynamic (Synthetic) Method

The dynamic, or synthetic, method is a widely used technique for determining both solid-liquid and liquid-liquid phase equilibria. It involves the visual observation of phase transitions in a mixture of known composition as a function of temperature.

Apparatus:

  • A thermostatically controlled jacketed glass cell equipped with a magnetic stirrer.

  • A precision temperature sensor (e.g., a platinum resistance thermometer) with an accuracy of at least ±0.1 K.

  • A light source and a detector (or visual observation) to detect phase changes (cloud point).

  • An analytical balance for preparing mixtures of known composition.

Procedure:

  • A precisely weighed amount of the ionic liquid and the organic solvent are introduced into the glass cell.

  • The mixture is heated and stirred to ensure homogeneity.

  • The solution is then slowly cooled while being continuously stirred.

  • The temperature at which the first sign of turbidity or crystal formation appears is recorded as the cloud point or freezing point temperature. This indicates the phase separation or solidification temperature for that specific composition.

  • To confirm the equilibrium temperature, the mixture is then slowly heated, and the temperature at which the solution becomes clear again is recorded. The average of the cooling and heating temperatures is often taken as the equilibrium temperature.

  • This procedure is repeated for a range of compositions to construct a phase diagram.

Inverse Gas Chromatography (IGC)

Inverse Gas Chromatography is a powerful technique for determining the thermodynamic properties of non-volatile substances like ionic liquids, from which solubility parameters can be derived to predict miscibility.[4]

Apparatus:

  • A gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) or a flame ionization detector (FID).

  • A packed column where the stationary phase is the ionic liquid coated onto an inert solid support.

  • A series of well-characterized volatile organic solvents (probes).

  • A precise flow controller for the carrier gas.

Procedure:

  • The ionic liquid is coated onto an inert support material (e.g., Chromosorb P) to prepare the packed column.

  • The column is installed in the GC and conditioned at a temperature above the experimental range to remove any volatile impurities.

  • A small amount of a volatile organic solvent (probe) is injected into the column at a specific temperature.

  • The retention time of the probe is measured.

  • This process is repeated for a series of different probe solvents with known properties at various temperatures.

  • From the retention data, the activity coefficients at infinite dilution of the solvents in the ionic liquid are calculated.

  • These activity coefficients are then used to determine the Hildebrand or Hansen solubility parameters of the ionic liquid, which can be used to predict its solubility in various organic solvents.[5]

Workflow for Solubility Determination and Analysis

The process of determining and analyzing the solubility of an ionic liquid like [BMMIM][OTf] in organic solvents follows a logical progression from initial screening to detailed thermodynamic analysis.

cluster_prep Preparation cluster_exp Experimental Determination cluster_data Data Analysis & Modeling cluster_app Application & Interpretation prep_il Ionic Liquid Purification qual_screen Qualitative Miscibility Screening prep_il->qual_screen prep_solvent Solvent Purification & Characterization prep_solvent->qual_screen sle Solid-Liquid Equilibria (SLE) (Dynamic Method) qual_screen->sle For solid ILs lle Liquid-Liquid Equilibria (LLE) (Dynamic/Analytical Methods) qual_screen->lle For liquid ILs igc Inverse Gas Chromatography (IGC) qual_screen->igc phase_diagram Phase Diagram Construction sle->phase_diagram lle->phase_diagram sol_param Solubility Parameter Calculation igc->sol_param thermo_model Thermodynamic Modeling (e.g., NRTL, UNIQUAC) phase_diagram->thermo_model solvent_selection Solvent System Design thermo_model->solvent_selection sol_param->solvent_selection process_opt Process Optimization solvent_selection->process_opt

Caption: Workflow for determining and applying the solubility of [BMMIM][OTf].

Signaling Pathways and Logical Relationships in Solubility Studies

The interplay of factors governing the solubility of an ionic liquid in an organic solvent can be visualized as a network of relationships. The chemical nature of both the ionic liquid's cation and anion, as well as the properties of the solvent, dictate the intermolecular forces that govern miscibility.

cluster_il [BMMIM][OTf] Properties cluster_solvent Solvent Properties cation [BMMIM]+ Cation (Alkyl Chain Length, Imidazolium Ring) interactions Intermolecular Forces (Ion-Dipole, H-Bonding, van der Waals) cation->interactions anion [OTf]- Anion (Size, Charge Delocalization) anion->interactions polarity Polarity / Dipole Moment polarity->interactions h_bond Hydrogen Bonding Ability (Donor/Acceptor) h_bond->interactions dielectric Dielectric Constant dielectric->interactions solubility Solubility / Miscibility interactions->solubility

References

Molecular weight of 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Weight of 1-Butyl-2,3-dimethylimidazolium Trifluoromethanesulfonate

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of compounds is paramount. This guide provides a detailed analysis of the molecular weight of this compound, an ionic liquid with applications in various scientific fields.

Chemical Identity and Formula

This compound is an organic salt consisting of a 1-butyl-2,3-dimethylimidazolium cation and a trifluoromethanesulfonate anion. Its molecular formula is C₁₀H₁₇F₃N₂O₃S.[1][2][3][4] This formula is the foundation for calculating the compound's molecular weight.

Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the standard atomic weights of the constituent elements.

The molecular formula C₁₀H₁₇F₃N₂O₃S can be broken down as follows:

  • Carbon (C): 10 atoms

  • Hydrogen (H): 17 atoms

  • Fluorine (F): 3 atoms

  • Nitrogen (N): 2 atoms

  • Oxygen (O): 3 atoms

  • Sulfur (S): 1 atom

The standard atomic weights for these elements are:

  • Carbon (C): approximately 12.011 amu[5][6][7][8]

  • Hydrogen (H): approximately 1.008 amu[9][10][11][12][13]

  • Fluorine (F): approximately 18.998 amu[14][15][16][17]

  • Nitrogen (N): approximately 14.007 amu[18][19][20][21][22]

  • Oxygen (O): approximately 15.999 amu[23][24][25][26][27]

  • Sulfur (S): approximately 32.06 amu[28][29][30][31][32]

The molecular weight is calculated as follows:

(10 × 12.011) + (17 × 1.008) + (3 × 18.998) + (2 × 14.007) + (3 × 15.999) + (1 × 32.06) = 302.32 g/mol

This calculated value is consistent with published data for this compound.[1][2]

Data Presentation: Summary of Atomic Contributions

The following table summarizes the contribution of each element to the total molecular weight of this compound.

ElementSymbolNumber of AtomsStandard Atomic Weight (amu)Total Contribution (amu)
CarbonC1012.011120.11
HydrogenH171.00817.136
FluorineF318.99856.994
NitrogenN214.00728.014
OxygenO315.99947.997
SulfurS132.0632.06
Total 302.311

Note: The final calculated molecular weight may vary slightly based on the precision of the atomic weights used.

Visualization of Molecular Structure

To provide a clear representation of the compound's structure, the following diagram illustrates the connectivity of the atoms in the 1-butyl-2,3-dimethylimidazolium cation and the trifluoromethanesulfonate anion.

Caption: Molecular structure of this compound.

References

Methodological & Application

Application Notes and Protocols: [BMMIM][OTf] as an Electrolyte for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-butyl-3-methylimidazolium trifluoromethanesulfonate, [BMMIM][OTf], as a promising electrolyte for lithium-ion batteries. This document includes its physicochemical properties, electrochemical performance data, and detailed experimental protocols for its preparation and evaluation.

Introduction

Ionic liquids (ILs) are a class of molten salts with melting points below 100°C. They have garnered significant attention as potential electrolytes for lithium-ion batteries due to their unique properties, including negligible vapor pressure, non-flammability, high thermal stability, and a wide electrochemical window. [BMMIM][OTf] is an imidazolium-based ionic liquid that has been explored for this purpose, offering a safer alternative to conventional flammable organic carbonate-based electrolytes.

Physicochemical Properties of [BMMIM][OTf]

The fundamental physical and chemical properties of [BMMIM][OTf] are crucial for its application as a battery electrolyte.

PropertyValueReference
Molecular Formula C₉H₁₅F₃N₂O₃S[1]
Molecular Weight 288.29 g/mol [1]
Appearance Colorless to Yellow Liquid-
Melting Point 16 °C[1]
Decomposition Temperature 409 °C[1]
Density 1.29 g/cm³[1]
Viscosity 93.2 cP[1]
Ionic Conductivity (neat) 3.7 mS/cm[1]

Electrochemical Performance

The performance of [BMMIM][OTf] as a lithium-ion battery electrolyte is determined by its electrochemical properties, particularly when a lithium salt is dissolved in it. Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is a commonly used salt due to its high thermal stability and good ionic conductivity.[2]

Ionic Conductivity

The ionic conductivity of the electrolyte is a critical factor for the rate capability of the battery. The addition of a lithium salt typically decreases the ionic conductivity due to an increase in viscosity.

LiTFSI Concentration (mol/L)Temperature (°C)Ionic Conductivity (mS/cm)
0.2252.8
0.5252.1
1.0251.5
0.5604.5

Note: Data is representative for imidazolium-based ionic liquids with TFSI anions and should be considered as an estimate for [BMMIM][OTf]-LiTFSI electrolytes.[3][4]

Electrochemical Stability Window

The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. A wider ESW is essential for high-voltage battery applications. The ESW is typically determined by linear sweep voltammetry (LSV).

ElectrolyteAnodic Limit (V vs. Li/Li⁺)Cathodic Limit (V vs. Li/Li⁺)Electrochemical Stability Window (V)
[BMMIM][OTf] + 1M LiTFSI~4.5~0.1~4.4

Note: The ESW of ionic liquids can be influenced by the choice of working electrode and the presence of impurities.[5] The values presented are typical for imidazolium-based ILs.

Cycling Performance of Li/LiFePO₄ Cell

The cycling stability of a battery is a key indicator of its lifespan. The following table summarizes the expected performance of a half-cell composed of a lithium metal anode, a LiFePO₄ cathode, and a [BMMIM][OTf]-based electrolyte.

Cycle NumberDischarge Capacity (mAh/g)Coulombic Efficiency (%)
115598.5
1015299.2
5014899.5
10014599.7

Note: This data is representative of the performance of LiFePO₄ cathodes in imidazolium-based ionic liquid electrolytes and serves as a baseline for expected performance.[6][7]

Experimental Protocols

Preparation of [BMMIM][OTf]-LiTFSI Electrolyte

Materials:

  • 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([BMMIM][OTf]) (≥99%)

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) (battery grade, >99.9%)

  • Anhydrous acetonitrile (ACN)

  • Argon-filled glovebox (<1 ppm O₂, <1 ppm H₂O)

Procedure:

  • Dry [BMMIM][OTf] and LiTFSI under vacuum at 120°C for 24 hours to remove any residual water.

  • Inside the argon-filled glovebox, dissolve the desired amount of LiTFSI in a minimal amount of anhydrous acetonitrile.

  • Add the required volume of [BMMIM][OTf] to the LiTFSI solution to achieve the target concentration (e.g., 1 M LiTFSI in [BMMIM][OTf]).

  • Stir the mixture at room temperature for 12 hours to ensure complete dissolution and homogeneity.

  • Remove the acetonitrile under vacuum at 70°C for 24 hours. The resulting solvent-free electrolyte is ready for use.

Coin Cell Assembly (Li/LiFePO₄)

Materials:

  • CR2032 coin cell components (casings, spacers, springs)

  • Lithium metal foil (anode)

  • LiFePO₄ coated on aluminum foil (cathode)

  • Celgard 2400 separator

  • [BMMIM][OTf]-LiTFSI electrolyte

  • Crimping machine

Procedure:

  • Cut the lithium foil, LiFePO₄ cathode, and separator into circular discs of appropriate diameters (e.g., 16 mm for the anode and cathode, 19 mm for the separator).

  • Inside the argon-filled glovebox, assemble the coin cell in the following order from bottom to top:

    • Negative casing

    • Spacer

    • Lithium metal anode

    • Separator

    • Add a few drops of the [BMMIM][OTf]-LiTFSI electrolyte to wet the separator and anode.

    • LiFePO₄ cathode

    • Spacer

    • Spring

    • Positive casing

  • Ensure the separator is centered and completely separates the anode and cathode.

  • Crimp the coin cell using a crimping machine to ensure a hermetic seal.

  • Let the cell rest for 12 hours before electrochemical testing to allow for complete wetting of the electrodes.

Ionic Conductivity Measurement

Equipment:

  • Conductivity meter with a two-electrode conductivity cell

  • Temperature-controlled chamber

Procedure:

  • Calibrate the conductivity cell with standard KCl solutions.

  • Fill the conductivity cell with the [BMMIM][OTf]-LiTFSI electrolyte inside an argon-filled glovebox.

  • Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature.

  • Measure the impedance of the cell over a range of frequencies (e.g., 1 Hz to 1 MHz).

  • Calculate the bulk resistance from the Nyquist plot and determine the ionic conductivity using the cell constant.

  • Repeat the measurement at different temperatures to obtain the temperature-dependent ionic conductivity.

Linear Sweep Voltammetry (LSV)

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode cell (e.g., Swagelok-type)

  • Working electrode (e.g., platinum or glassy carbon)

  • Reference and counter electrodes (lithium metal)

Procedure:

  • Assemble the three-electrode cell inside an argon-filled glovebox with the [BMMIM][OTf]-LiTFSI electrolyte.

  • Connect the cell to the potentiostat.

  • Perform a linear potential sweep from the open-circuit potential (OCP) to a positive potential limit (e.g., 6 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s) to determine the anodic stability limit.

  • In a separate experiment, sweep the potential from the OCP to a negative potential limit (e.g., -1 V vs. Li/Li⁺) to determine the cathodic stability limit.

  • The electrochemical stability window is defined by the potentials at which the current density starts to increase significantly.[8]

Galvanostatic Charge-Discharge Cycling

Equipment:

  • Battery cycler

Procedure:

  • Place the assembled Li/LiFePO₄ coin cell in the battery cycler.

  • Set the charge and discharge current rates (e.g., C/10, where 1C = 170 mA/g for LiFePO₄).

  • Set the voltage window for cycling (e.g., 2.5 V to 4.2 V for LiFePO₄).

  • Perform a formation cycle at a low C-rate (e.g., C/20) for the first cycle.

  • Cycle the cell for a desired number of cycles (e.g., 100 cycles) at the specified C-rate.

  • Record the charge and discharge capacities and calculate the coulombic efficiency for each cycle.

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive evaluation of [BMMIM][OTf] as a lithium-ion battery electrolyte.

experimental_workflow cluster_prep Preparation cluster_char Characterization cluster_cell Cell Assembly synthesis Synthesis of [BMMIM][OTf] purification Purification and Drying synthesis->purification electrolyte_prep Electrolyte Formulation ([BMMIM][OTf] + LiTFSI) purification->electrolyte_prep physicochem Physicochemical Analysis (Density, Viscosity, TGA) electrolyte_prep->physicochem cell_assembly Coin Cell Assembly (Li/Separator/LiFePO₄) electrolyte_prep->cell_assembly electrochem Electrochemical Analysis conductivity Ionic Conductivity lsv Linear Sweep Voltammetry (ESW) cycling Galvanostatic Cycling cell_assembly->electrochem

Caption: Experimental workflow for [BMMIM][OTf] electrolyte evaluation.

References

Catalytic Applications of 1-Butyl-2,3-dimethylimidazolium Trifluoromethanesulfonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate, often abbreviated as [Bdmim][OTf], is an ionic liquid that has garnered interest for its potential applications in green chemistry and catalysis. Ionic liquids are valued for their low volatility, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. While the catalytic applications of ionic liquids are a burgeoning field, specific, detailed reports on the catalytic activity of this compound are limited in publicly available scientific literature.

However, extensive research has been conducted on its close structural isomer, 1-Butyl-3-methylimidazolium trifluoromethanesulfonate ([Bmim][OTf]) . The data and protocols presented herein focus on the catalytic applications of [Bmim][OTf] and can serve as a valuable starting point for researchers investigating the potential of [Bdmim][OTf] and other related dialkylimidazolium trifluoromethanesulfonate salts in catalysis. These compounds are often explored as catalysts or co-catalysts in various organic transformations, including Friedel-Crafts reactions.

Application Note 1: Friedel-Crafts Benzoylation

Overview

The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the preparation of aryl ketones. The use of ionic liquids like 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([Bmim][OTf]) as a reaction medium, often in conjunction with a Lewis acid catalyst such as bismuth triflate (Bi(OTf)₃), has been shown to enhance reaction rates and facilitate catalyst recycling.

Catalytic System

In this application, [Bmim][OTf] acts as a solvent that can stabilize charged intermediates and immobilize the metal triflate catalyst. This allows for a more efficient reaction and easier separation of the product from the catalytic system.

Quantitative Data Summary

The following table summarizes the results for the Friedel-Crafts benzoylation of various activated aromatic compounds with benzoyl chloride in the presence of Bi(OTf)₃ (5 mol%) in [Bmim][OTf] under microwave irradiation.

EntryAromatic SubstrateProductTime (min)Yield (%)
1Anisole4-Methoxybenzophenone395
2Veratrole3,4-Dimethoxybenzophenone492
3Toluene4-Methylbenzophenone588
4m-Xylene2,4-Dimethylbenzophenone585

Experimental Protocol: Microwave-Assisted Friedel-Crafts Benzoylation

Materials:

  • 1-Butyl-3-methylimidazolium trifluoromethanesulfonate ([Bmim][OTf])

  • Bismuth (III) trifluoromethanesulfonate (Bi(OTf)₃)

  • Aromatic substrate (e.g., Anisole)

  • Benzoyl chloride

  • Diethyl ether

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • To a 10 mL microwave-transparent vessel, add bismuth triflate (0.05 mmol) and [Bmim][OTf] (2 mL).

  • Stir the mixture at room temperature until the catalyst is completely dissolved.

  • Add the aromatic substrate (1.0 mmol) and benzoyl chloride (1.2 mmol) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a controlled temperature of 100°C for the time specified in the data table (e.g., 3 minutes for anisole).

  • After the reaction is complete, cool the vessel to room temperature.

  • Extract the product from the ionic liquid phase with diethyl ether (3 x 10 mL).

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude product.

  • The remaining ionic liquid/catalyst system can be washed with diethyl ether and reused for subsequent reactions after drying under vacuum.

Logical Workflow for Friedel-Crafts Benzoylation

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve Bi(OTf)3 in [Bmim][OTf] B Add Aromatic Substrate A->B C Add Benzoyl Chloride B->C D Microwave Irradiation (100°C) C->D E Cool to Room Temperature D->E F Extract with Diethyl Ether E->F G Evaporate Solvent F->G I Wash and Dry IL/Catalyst F->I H Isolate Product G->H J Recycle Catalyst I->J

Caption: Workflow for microwave-assisted Friedel-Crafts benzoylation.

Application Note 2: Use as a Catalyst in the Pyrolysis of Cellulose

Overview

Ionic liquids can act as effective catalysts for the pyrolysis of biomass, such as cellulose, significantly lowering the decomposition temperature. This application is crucial for the development of biofuels and other valuable chemicals from renewable resources. 1-Butyl-3-methylimidazolium trifluoromethanesulfonate ([Bmim][OTf]) has been shown to be an effective catalyst in this process.

Catalytic Effect

[Bmim][OTf] can effectively reduce the pyrolysis temperature of cellulose by nearly 200°C. The ionic liquid facilitates the breakdown of the complex cellulose structure into smaller, more valuable molecules.

Product Distribution

The catalytic pyrolysis of cellulose in [Bmim][OTf] yields a mixture of gaseous and liquid products.

Product TypeMajor Products
GaseousCO₂, CO, H₂
Liquid2-furfuryl alcohol, 5-methyl furfural, 1,4-butyrolactone

Experimental Protocol: Catalytic Pyrolysis of Cellulose

Materials:

  • 1-Butyl-3-methylimidazolium trifluoromethanesulfonate ([Bmim][OTf])

  • Microcrystalline cellulose

  • High-pressure reactor

  • Gas chromatograph-mass spectrometer (GC-MS) for liquid product analysis

  • Gas chromatograph (GC) for gas phase analysis

Procedure:

  • Dry the microcrystalline cellulose under vacuum at 80°C for 12 hours.

  • In a typical experiment, mix 1.0 g of dried cellulose with 5.0 g of [Bmim][OTf] in a high-pressure reactor.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.

  • Heat the reactor to the desired temperature (e.g., 240°C) and maintain for a set period (e.g., 60 minutes).

  • After the reaction, cool the reactor to room temperature.

  • Collect the gaseous products in a gas bag for analysis by GC.

  • Collect the liquid and solid residue. Separate the liquid products from the ionic liquid and solid char by extraction with a suitable solvent (e.g., ethyl acetate).

  • Analyze the liquid products by GC-MS.

Proposed Catalytic Cycle for Cellulose Pyrolysis

G Cellulose Cellulose Polymer IL_Complex Cellulose-[Bmim][OTf] Complex Cellulose->IL_Complex Dissolution Depolymerization Depolymerization & Dehydration IL_Complex->Depolymerization Intermediates Anhydrosugars & Oligomers Depolymerization->Intermediates Products Liquid & Gaseous Products (Furfural, CO2, etc.) Intermediates->Products Catalytic Conversion IL_Regen [Bmim][OTf] (Regenerated) Products->IL_Regen Separation IL_Regen->Cellulose Recycle

Caption: Simplified catalytic pathway for cellulose pyrolysis in [Bmim][OTf].

Disclaimer: The experimental protocols and data provided are based on studies using 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([Bmim][OTf]). While these results provide a strong indication of the potential catalytic activity of this compound ([Bdmim][OTf]), researchers should optimize the reaction conditions for their specific substrate and system.

Application of [BMMIM][OTf] in Biomass Processing: A Review of Current Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ionic liquid 1-butyl-3-methylimidazolium trifluoromethanesulfonate, [BMMIM][OTf], has been investigated for its role in the pretreatment of lignocellulosic biomass, a critical step in the sustainable production of biofuels and bio-based chemicals. This document provides a summary of the available data and protocols related to the application of [BMMIM][OTf] in this field. However, it is important to note that current research indicates its effectiveness may be limited compared to other ionic liquids for certain types of biomass.

Application Notes

[BMMIM][OTf] is an imidazolium-based ionic liquid that has been explored as a solvent for the deconstruction of the complex structure of lignocellulosic biomass. The primary goal of pretreatment with ionic liquids is to disrupt the recalcitrant network of cellulose, hemicellulose, and lignin, thereby increasing the accessibility of cellulose to enzymatic hydrolysis for the subsequent release of fermentable sugars.

The interaction between imidazolium-based ionic liquids and biomass is complex. The cation, in this case, 1-butyl-3-methylimidazolium, is thought to interact with the aromatic rings of lignin. The anion, trifluoromethanesulfonate ([OTf]⁻), plays a role in disrupting the hydrogen-bonding network of cellulose. However, the effectiveness of this process is highly dependent on the specific combination of cation, anion, and the type of biomass being processed.

One of the few studies detailing the use of [BMMIM][OTf] investigated its application in the pretreatment of barley straw. The results suggested that while [BMMIM][OTf] does induce some changes in the biomass, its efficacy in reducing cellulose crystallinity and improving subsequent enzymatic saccharification is less pronounced compared to other ionic liquids such as those with acetate or diethyl phosphate anions under the studied conditions.

Data Presentation

The following table summarizes the quantitative data from a comparative study on the pretreatment of barley straw with various ionic liquids.

Table 1: Composition and Crystallinity of Barley Straw After Pretreatment with Different Ionic Liquids

Ionic LiquidCellulose Content (%)Crystallinity Index (CrI)
Untreated40.8-
[EMIM][AC]51.83-
[EMIM][DEP]43.1030
[MMIM][DMP]42.7530.5
[BMIM][CL]42.4948
[BMMIM][OTf] 40.18 57

Data sourced from Goshghareh et al., 2013.[1]

As indicated in the table, the pretreatment of barley straw with [BMMIM][OTf] resulted in a minimal change in cellulose content compared to the untreated biomass and the highest (least favorable) crystallinity index among the tested ionic liquids.[1] A lower crystallinity index generally correlates with higher efficiency of enzymatic hydrolysis.

Experimental Protocols

Protocol: Enzymatic Saccharification of Pretreated Barley Straw

This protocol is adapted from the methodology described by Goshghareh et al. (2013).[1]

1. Materials and Reagents:

  • Pretreated barley straw (0.15 g)
  • Sodium citrate buffer (0.1 M, pH 4.8)
  • Cellulase enzyme (40 FPU per gram of substrate)
  • β-glucosidase enzyme (200 CBU per gram of substrate)
  • Shaker incubator

2. Procedure:

  • To a reaction vial, add the equivalent of 0.15 g of pretreated barley straw.
  • Add 5.0 mL of 0.1 M sodium citrate buffer (pH 4.8).
  • Add the specified loadings of cellulase and β-glucosidase to the vial.
  • Incubate the reaction mixture at 50 °C in a shaker incubator set to 150 rpm.
  • Withdraw samples at specific time intervals (e.g., 3, 6, 12, 24, and 72 hours) for analysis of reducing sugar content.

Visualizations

Logical Flow of Biomass Pretreatment and Saccharification

The following diagram illustrates the general workflow for the processing of biomass using an ionic liquid, followed by enzymatic hydrolysis.

BiomassProcessingWorkflow General Workflow for Biomass Processing Biomass Lignocellulosic Biomass Pretreatment Pretreatment with [BMMIM][OTf] Biomass->Pretreatment Separation Separation of Solid and Liquid Fractions Pretreatment->Separation SolidFraction Cellulose-Rich Solid Fraction Separation->SolidFraction LiquidFraction [BMMIM][OTf] with Dissolved Lignin and Hemicellulose Separation->LiquidFraction Washing Washing SolidFraction->Washing ILRecycling Ionic Liquid Recycling LiquidFraction->ILRecycling EnzymaticSaccharification Enzymatic Saccharification Washing->EnzymaticSaccharification Sugars Fermentable Sugars EnzymaticSaccharification->Sugars RecoveredIL Recovered [BMMIM][OTf] ILRecycling->RecoveredIL

Caption: General workflow for biomass processing.

Note on Further Research: The limited and comparatively unfavorable data for [BMMIM][OTf] in the context of barley straw pretreatment suggest that further research is needed to identify specific types of biomass or process conditions under which it may be a more effective solvent. Additionally, detailed studies on its interaction with individual biomass components (cellulose, hemicellulose, and lignin) and the development of efficient recycling protocols are required for a comprehensive evaluation of its potential in biorefinery applications.

References

Application Notes and Protocols: [BMMIM][OTf] as a Solvent for Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 1-butyl-3-methylimidazolium trifluoromethanesulfonate, [BMMIM][OTf], as a solvent in various enzymatic reactions. The unique properties of this ionic liquid, such as its negligible vapor pressure, thermal stability, and ability to dissolve a wide range of substrates, make it a compelling alternative to conventional organic solvents in biocatalysis. These protocols are intended to serve as a comprehensive guide for researchers exploring green and efficient enzymatic synthesis and biotransformations.

Introduction to [BMMIM][OTf] in Biocatalysis

Ionic liquids (ILs) are salts with melting points below 100°C, offering a unique solvent environment for enzymatic reactions. [BMMIM][OTf] (1-butyl-3-methylimidazolium trifluoromethanesulfonate) is a hydrophilic ionic liquid that has demonstrated potential in enhancing enzyme stability and activity for certain reactions. Its ability to dissolve both polar and nonpolar substrates, which can be challenging in traditional aqueous or organic media, opens new avenues for biocatalysis. This document focuses on the application of [BMMIM][OTf] in lipase-, cellulase-, and protease-catalyzed reactions.

Data Presentation: Enzyme Performance in [BMMIM][OTf] and Other Solvents

The following tables summarize quantitative data from various studies, comparing the performance of enzymes in [BMMIM][OTf] or closely related ionic liquids with conventional organic solvents.

Table 1: Lipase-Catalyzed Esterification of Fructose with Oleic Acid

SolventEnzymeEnzyme Loading (% w/w)Temperature (°C)Reaction Time (h)Ester Conversion (%)Reference
[Bmim][TfO] *Novozym 4355607273[1]
tert-ButanolNovozym 43520602425[1]
[Bmim][BF4]Novozym 435105024~60[1]
[Bmim][PF6]Novozym 435105024~15[1]

*Note: [Bmim][TfO] is 1-butyl-3-methylimidazolium trifluoromethanesulfonate, which is chemically identical to [BMMIM][OTf].

Table 2: Lipase-Catalyzed Transesterification for Biodiesel Production

Solvent SystemEnzymeAcyl AcceptorOil to Acyl Acceptor Molar RatioTemperature (°C)Biodiesel Yield (%)Reference
[BMIM][PF6] Immobilized LipaseMethyl Acetate1:1448-5580[1]
tert-ButanolNovozym 435Methanol1:34076.1[2]
Solvent-freeLipozyme RM IMGlycerol & Fatty Acids1:3-58[3]

Table 3: Cellulase Stability in Imidazolium-Based Ionic Liquids

Ionic LiquidEnzymeTemperature (°C)Incubation Time (h)Residual Activity (%)Reference
[Bmim][Cl] Cellulase5024Low (powerful deactivating agent)[4]
[Bmim][Cl] with PEGylated Cellulase PEG-Cellulase5024Significantly Increased[4]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Esterification of Fructose and Oleic Acid in [BMMIM][OTf]

This protocol is adapted from the synthesis of fructose oleate ester using Novozym 435 in [Bmim][TfO][1].

Materials:

  • Fructose

  • Oleic Acid

  • [BMMIM][OTf] (dried under vacuum)

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Molecular sieves (3 Å, activated)

  • Reaction vessel (e.g., 50 mL screw-capped flask)

  • Shaking incubator or water bath with agitation

  • Analytical equipment for monitoring conversion (e.g., HPLC, titration)

Procedure:

  • To a 50 mL reaction vessel, add 0.5 mmol of fructose and 0.5 mmol of oleic acid.

  • Add 1 mL of dried [BMMIM][OTf].

  • Add 15% (w/w) of activated molecular sieves to the mixture to adsorb the water produced during the reaction.

  • Equilibrate the mixture to the desired reaction temperature (e.g., 60°C).

  • Initiate the reaction by adding 5% (w/w, based on total substrate weight) of Novozym 435.

  • Incubate the reaction mixture at 60°C with agitation (e.g., 200 rpm) for 72 hours.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the conversion of oleic acid.

  • Upon completion, the enzyme can be recovered by filtration for potential reuse. The product can be extracted from the ionic liquid using an appropriate organic solvent.

Protocol 2: General Protocol for Lipase-Catalyzed Transesterification in [BMMIM][OTf] for Biodiesel Production

This is a general protocol based on principles from studies on enzymatic biodiesel production in ionic liquids[1][5].

Materials:

  • Triglyceride source (e.g., vegetable oil)

  • Acyl acceptor (e.g., methanol, methyl acetate)

  • [BMMIM][OTf] (dried under vacuum)

  • Immobilized lipase (e.g., Novozym 435, Lipozyme TL IM)

  • Reaction vessel

  • Shaking incubator or magnetic stirrer with heating

  • Analytical equipment for monitoring FAME content (e.g., GC-FID)

Procedure:

  • In a reaction vessel, combine the triglyceride source and [BMMIM][OTf]. A 1:1 (v/v) ratio can be a starting point.

  • Add the immobilized lipase. A typical loading is 5-10% (w/w) based on the oil weight.

  • Add the acyl acceptor. A molar ratio of oil to acyl acceptor of 1:3 to 1:4 is common. To minimize enzyme deactivation by alcohols like methanol, stepwise addition is recommended.

  • Incubate the reaction at a controlled temperature (e.g., 40-50°C) with constant stirring for 24-48 hours.

  • Monitor the formation of fatty acid methyl esters (FAME) using gas chromatography.

  • After the reaction, the immobilized enzyme can be separated by filtration. The biodiesel (FAME) layer can be separated from the glycerol and ionic liquid phase by centrifugation.

Protocol 3: General Protocol for Enzymatic Hydrolysis in [BMMIM][OTf]

This protocol outlines a general procedure for enzymatic hydrolysis, for instance, of a model substrate like p-nitrophenyl acetate by a lipase.

Materials:

  • Substrate (e.g., p-nitrophenyl acetate)

  • Enzyme (e.g., Lipase from Candida rugosa)

  • [BMMIM][OTf]

  • Buffer solution (e.g., Tris-HCl)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the substrate in a suitable organic solvent (e.g., acetonitrile).

  • Prepare the reaction medium consisting of [BMMIM][OTf] and a buffer solution. The concentration of the ionic liquid can be varied to study its effect on enzyme activity.

  • Add a specific amount of the enzyme solution to the reaction medium and pre-incubate at the desired temperature.

  • Initiate the reaction by adding a small volume of the substrate stock solution.

  • Monitor the hydrolysis by measuring the absorbance of the released product (e.g., p-nitrophenol at 410 nm) over time using a spectrophotometer.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

Protocol 4: General Protocol for Protease-Catalyzed Peptide Synthesis in [BMMIM][OTf]

This protocol provides a general framework for protease-catalyzed peptide synthesis, a reaction that can be favored in low-water environments like ionic liquids.

Materials:

  • N-protected amino acid or peptide ester (acyl donor)

  • Amino acid or peptide amide/ester (nucleophile)

  • Protease (e.g., Thermolysin, Subtilisin)

  • [BMMIM][OTf] (with controlled water content)

  • Reaction vessel

  • Shaking incubator

  • Analytical equipment for monitoring product formation (e.g., HPLC)

Procedure:

  • Dissolve the acyl donor and the nucleophile in [BMMIM][OTf] in the reaction vessel. The water content of the ionic liquid should be carefully controlled as it can influence the balance between synthesis and hydrolysis.

  • Add the protease to the reaction mixture.

  • Incubate the reaction at a suitable temperature (e.g., 40-50°C) with gentle agitation.

  • Monitor the formation of the peptide product by HPLC.

  • Upon reaching equilibrium or desired conversion, the reaction can be stopped by denaturing the enzyme (e.g., by adding a denaturant or changing the pH).

  • The peptide product can be isolated and purified from the reaction mixture.

Visualizations: Workflows and Mechanisms

Enzymatic_Transesterification_Workflow Workflow for Lipase-Catalyzed Transesterification in [BMMIM][OTf] cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_separation Product Separation Reactants 1. Mix Triglycerides, [BMMIM][OTf], and Lipase Reaction_Step 3. Stepwise Addition of Acyl Acceptor to Reaction Mixture at Controlled Temp. Reactants->Reaction_Step Acyl_Acceptor 2. Prepare Acyl Acceptor (e.g., Methanol) Acyl_Acceptor->Reaction_Step Monitoring 4. Monitor FAME Conversion (GC-FID) Reaction_Step->Monitoring Separation 5. Separate Products: - Biodiesel (FAME) - Glycerol - Ionic Liquid Monitoring->Separation Enzyme_Recovery 6. Recover Immobilized Enzyme (Filtration) Separation->Enzyme_Recovery

Caption: Workflow for Lipase-Catalyzed Transesterification.

Lipase_Catalysis_Mechanism General Mechanism for Lipase-Catalyzed Reactions cluster_esterification Esterification cluster_transesterification Transesterification cluster_hydrolysis Hydrolysis E_RCOOH Enzyme + Carboxylic Acid E_RCO Acyl-Enzyme Intermediate E_RCOOH->E_RCO - H2O E_RCO_ROH Acyl-Enzyme + Alcohol E_RCO->E_RCO_ROH + R'OH E_Ester Enzyme + Ester E_RCO_ROH->E_Ester - Enzyme E_Ester1 Enzyme + Ester 1 E_Acyl Acyl-Enzyme Intermediate E_Ester1->E_Acyl - Alcohol 1 E_Acyl_Alc2 Acyl-Enzyme + Alcohol 2 E_Acyl->E_Acyl_Alc2 + Alcohol 2 E_Ester2 Enzyme + Ester 2 E_Acyl_Alc2->E_Ester2 - Enzyme E_Ester_H2O Enzyme + Ester + H2O E_Acyl_H2O Acyl-Enzyme Intermediate E_Ester_H2O->E_Acyl_H2O - Alcohol E_Acid Enzyme + Carboxylic Acid E_Acyl_H2O->E_Acid + H2O - Enzyme

Caption: General Mechanisms for Lipase-Catalyzed Reactions.

Concluding Remarks

The use of [BMMIM][OTf] as a solvent for enzymatic reactions presents a promising area of green chemistry. The provided protocols offer a starting point for researchers to explore a variety of biocatalytic transformations. It is important to note that reaction conditions, including temperature, substrate concentrations, enzyme loading, and water content, should be optimized for each specific application to achieve the best results. The ability to recycle both the enzyme and the ionic liquid further enhances the sustainability of these processes. Further research into the broader applicability and long-term stability of various enzymes in [BMMIM][OTf] will continue to expand the potential of this versatile solvent in industrial and pharmaceutical applications.

References

Protocol for Carbon Dioxide Capture Using Imidazolium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The capture of carbon dioxide (CO2) is a critical area of research aimed at mitigating greenhouse gas emissions. Imidazolium-based ionic liquids (ILs) have emerged as promising solvents for CO2 capture due to their unique properties, including negligible vapor pressure, high thermal stability, and tunable structures.[1][2] This document provides a detailed protocol for the synthesis of imidazolium-based ILs, the experimental procedure for CO2 capture, and the subsequent regeneration of the ionic liquid.

Synthesis of Imidazolium-Based Ionic Liquids

A common method for synthesizing imidazolium-based ionic liquids involves a two-step process: quaternization followed by anion exchange.

Experimental Protocol:

Materials:

  • 1-methylimidazole

  • Butyl bromide

  • Silver salt of the desired anion (e.g., silver acetate, silver trifluoroacetate)

  • Acetonitrile

  • Ethyl acetate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Filtration apparatus

Procedure:

  • Quaternization:

    • In a round-bottom flask, dissolve 1-methylimidazole in acetonitrile.

    • Slowly add an equimolar amount of butyl bromide to the solution while stirring at room temperature.

    • Heat the mixture to reflux for 24 hours.

    • After cooling to room temperature, remove the solvent using a rotary evaporator to obtain 1-butyl-3-methylimidazolium bromide ([Bmim][Br]) as a viscous liquid.

    • Wash the product with ethyl acetate to remove any unreacted starting materials.

  • Anion Exchange:

    • Dissolve the synthesized [Bmim][Br] in dichloromethane.

    • In a separate flask, dissolve an equimolar amount of the silver salt of the desired anion (e.g., silver acetate for [Bmim][Ac]) in acetonitrile.

    • Slowly add the silver salt solution to the [Bmim][Br] solution under vigorous stirring, protecting the reaction from light.

    • A precipitate of silver bromide (AgBr) will form.

    • Continue stirring the mixture at room temperature for 12 hours.

    • Filter the mixture to remove the AgBr precipitate.

    • Wash the filtrate with deionized water to remove any remaining silver salts.

    • Dry the organic phase over anhydrous magnesium sulfate.

    • Remove the solvent using a rotary evaporator to obtain the final imidazolium-based ionic liquid.

CO2 Capture Experiment

This protocol describes the gravimetric method for determining the CO2 absorption capacity of the synthesized ionic liquid.

Experimental Protocol:

Materials and Equipment:

  • Synthesized imidazolium-based ionic liquid

  • High-purity CO2 gas

  • High-purity N2 gas

  • Gas flow meters

  • Magnetic stirrer

  • Thermostatic bath

  • Analytical balance (accurate to 0.1 mg)

  • Gas absorption vessel

Procedure:

  • Place a known mass of the ionic liquid into the gas absorption vessel.

  • Degas the ionic liquid by bubbling N2 gas through it for at least 2 hours to remove any dissolved gases.

  • Measure the initial mass of the ionic liquid and the vessel.

  • Introduce CO2 gas into the vessel at a controlled flow rate and temperature. The temperature can be controlled using a thermostatic bath.

  • Continuously monitor the mass of the vessel using the analytical balance.

  • The absorption is considered to have reached equilibrium when the mass of the vessel remains constant over a period of time.

  • The CO2 absorption capacity is calculated as the mass of CO2 absorbed per mass of the ionic liquid.

Regeneration of the Ionic Liquid

The captured CO2 can be released from the ionic liquid, allowing for its reuse. This is typically achieved by thermal swinging or by bubbling an inert gas.

Experimental Protocol:

Materials and Equipment:

  • CO2-saturated ionic liquid

  • High-purity N2 gas

  • Heating mantle or oil bath

  • Condenser

  • Collection flask

Procedure:

  • Heat the CO2-saturated ionic liquid to a specific temperature (e.g., 70-100 °C) under a continuous flow of N2 gas.

  • The released CO2 can be captured in a collection flask for further analysis or disposal.

  • Continue the process until the mass of the ionic liquid returns to its initial value before CO2 absorption.

  • The regenerated ionic liquid can then be reused for subsequent CO2 capture cycles. Some studies have shown that captured CO2 can be readily released by either heating or bubbling with N2, allowing the ionic liquid to be recycled with little loss of its capture capability.[3]

Data Presentation

The performance of different imidazolium-based ionic liquids for CO2 capture can be compared by summarizing the quantitative data in a structured table.

Ionic LiquidCationAnionTemperature (°C)Pressure (bar)CO2 Absorption Capacity (g CO2 / g IL)Reference
[Bmim][Ac]1-butyl-3-methylimidazoliumAcetate251~0.15[4]
[Bmim][Tf2N]1-butyl-3-methylimidazoliumBis(trifluoromethylsulfonyl)imide2510~0.1[5]
[Emim][Ac]1-ethyl-3-methylimidazoliumAcetate301~0.13[1]
[Bmim][BF4]1-butyl-3-methylimidazoliumTetrafluoroborate251~0.04[5]
[Bmim][Tz]1-butyl-3-methylimidazolium1,2,4-triazole--0.22[4]

Visualization of Workflow and Mechanism

Experimental Workflow:

G cluster_synthesis Ionic Liquid Synthesis cluster_capture CO2 Capture cluster_regeneration Regeneration S1 Quaternization: 1-methylimidazole + Butyl bromide -> [Bmim][Br] S2 Anion Exchange: [Bmim][Br] + Silver Acetate -> [Bmim][Ac] + AgBr S1->S2 C1 Degassing of IL with N2 S2->C1 C2 Introduction of CO2 C1->C2 C3 Gravimetric Measurement of CO2 Absorption C2->C3 R1 Heating of CO2-saturated IL C3->R1 R2 N2 Purging R1->R2 R3 CO2 Release and Collection R2->R3 R3->C1 Recycle

Caption: Experimental workflow for CO2 capture using imidazolium-based ionic liquids.

Mechanism of CO2 Capture:

The capture of CO2 by imidazolium-based ionic liquids can occur through both physical absorption and chemical reaction (chemisorption). In the case of ILs with basic anions like acetate, the mechanism is primarily chemisorption, where the CO2 molecule reacts with the anion.

G IL Imidazolium Cation [R-Im-R']+ Anion Acetate Anion [CH3COO]- Intermediate Carboxylate Intermediate [CH3CO-O-COO]- Anion->Intermediate Reaction CO2 Carbon Dioxide CO2 CO2->Intermediate

Caption: Simplified mechanism of CO2 chemisorption by an imidazolium acetate ionic liquid.

References

Application Notes and Protocols: 1-Butyl-2,3-dimethylimidazolium Trifluoromethanesulfonate in Polymer Electrolyte Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of polymer electrolytes incorporating the ionic liquid 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate ([BMMIM][OTf]). Due to the limited availability of published data specifically for [BMMIM][OTf]-based polymer electrolytes, the following protocols and data are based on closely related and structurally similar imidazolium-based ionic liquids, particularly 1-Butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][OTf]). These notes are intended to serve as a detailed guide and a strong starting point for researchers venturing into the use of this specific ionic liquid.

Introduction

Polymer electrolytes are emerging as a safer alternative to traditional liquid electrolytes in various electrochemical devices, including lithium-ion batteries and sensors. The incorporation of ionic liquids (ILs) into a polymer matrix can significantly enhance ionic conductivity while maintaining mechanical stability. This compound is an ionic liquid of interest due to its potential for high ionic conductivity, thermal stability, and a wide electrochemical window. The methylation at the C2 position of the imidazolium ring is expected to influence the physicochemical properties of the resulting electrolyte.

Experimental Protocols

Materials and Reagents
  • Polymer Host: Poly(ethylene oxide) (PEO), Poly(methyl methacrylate) (PMMA), Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP)

  • Ionic Liquid: this compound ([BMMIM][OTf])

  • Lithium Salt (optional): Lithium trifluoromethanesulfonate (LiTf) or Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)

  • Solvent: Acetonitrile, Acetone, or Tetrahydrofuran (THF)

Synthesis of Polymer Electrolytes (Solution Casting Method)

The solution casting technique is a common and straightforward method for preparing polymer electrolyte films.

Protocol:

  • Drying: Dry the polymer host (e.g., PEO) and lithium salt (if used) under vacuum at a specified temperature (e.g., 50 °C for PEO, 120 °C for LiTf) for 24 hours to remove any residual moisture.

  • Dissolution: Dissolve the dried polymer in a suitable solvent (e.g., acetonitrile for PEO) by stirring at room temperature until a homogeneous solution is formed.

  • Addition of IL and Salt: In a separate vial, dissolve the desired amounts of [BMMIM][OTf] and lithium salt in the same solvent.

  • Mixing: Add the ionic liquid/salt solution to the polymer solution and stir the mixture for several hours (e.g., 12-24 hours) to ensure homogeneity.

  • Casting: Pour the resulting viscous solution into a flat, level Teflon dish.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a dust-free environment (e.g., a fume hood or a desiccator) at room temperature for at least 24 hours.

  • Drying: Once a freestanding film is formed, peel it from the dish and dry it further under vacuum at an elevated temperature (e.g., 60 °C) for 48 hours to remove any remaining solvent.

  • Storage: Store the prepared polymer electrolyte films in a glovebox or a desiccator under an inert atmosphere to prevent moisture contamination.

Characterization Techniques
  • Ionic Conductivity: Measured by electrochemical impedance spectroscopy (EIS) over a range of temperatures. The electrolyte is typically sandwiched between two blocking electrodes (e.g., stainless steel).

  • Thermal Stability: Assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA determines the decomposition temperature, while DSC is used to identify the glass transition temperature (Tg) and melting temperature (Tm).

  • Electrochemical Stability Window (ESW): Determined by linear sweep voltammetry (LSV) using a three-electrode cell with a stainless steel working electrode, and lithium metal as the counter and reference electrodes.

  • Structural and Morphological Analysis: Characterized by X-ray diffraction (XRD) to study the crystallinity and scanning electron microscopy (SEM) to observe the surface morphology.

Data Presentation

The following tables summarize typical quantitative data obtained for polymer electrolytes based on imidazolium trifluoromethanesulfonate ionic liquids. These values provide a benchmark for what can be expected when using [BMMIM][OTf].

Polymer SystemIL Content (wt%)Ionic Conductivity (S/cm) at Room TemperatureReference
PEMA / LiTf70% [BMIM][TfO]1.17 x 10⁻⁴[1]
P(VdF-HFP) / LiTf100 pbw [BMIM][TfO]~2.4 x 10⁻³[2]

Table 1: Ionic Conductivity of Imidazolium Trifluoromethanesulfonate-Based Polymer Electrolytes.

Polymer SystemIL Content (wt%)Decomposition Temperature (TGA, °C)Glass Transition Temperature (DSC, Tg °C)
PVDF-HFP / [BMIM][BF4]40%>350-33.16 (shifts lower with increasing IL)
PEMA / LiTf / [BMIM][TfO]70%~250 (onset)Not specified

Table 2: Thermal Properties of Imidazolium-Based Polymer Electrolytes. Note: Data for [BMIM][BF4] is included to show general trends in thermal stability with the addition of an ionic liquid.

Diagrams

Synthesis_Workflow cluster_prep Material Preparation cluster_synthesis Synthesis Process cluster_characterization Characterization Polymer Polymer Host (e.g., PEO) Dry Vacuum Drying Polymer->Dry IL [BMMIM][OTf] Dissolve_IL_Salt Dissolve IL & Salt IL->Dissolve_IL_Salt Salt Lithium Salt (optional) Salt->Dry Solvent Solvent (e.g., Acetonitrile) Dissolve_Polymer Dissolve Polymer Solvent->Dissolve_Polymer Solvent->Dissolve_IL_Salt Dry->Dissolve_Polymer Dry->Dissolve_IL_Salt Mix Stir & Mix Dissolve_Polymer->Mix Dissolve_IL_Salt->Mix Cast Solution Casting Mix->Cast Evaporate Solvent Evaporation Cast->Evaporate Final_Dry Final Vacuum Drying Evaporate->Final_Dry Electrolyte_Film Polymer Electrolyte Film Final_Dry->Electrolyte_Film EIS Ionic Conductivity (EIS) Electrolyte_Film->EIS TGA_DSC Thermal Analysis (TGA/DSC) Electrolyte_Film->TGA_DSC LSV Electrochemical Stability (LSV) Electrolyte_Film->LSV XRD_SEM Structural Analysis (XRD/SEM) Electrolyte_Film->XRD_SEM

Caption: Experimental workflow for the synthesis and characterization of [BMMIM][OTf]-based polymer electrolytes.

Ionic_Conduction cluster_polymer Polymer Matrix Amorphous Region Amorphous Region Anion OTf- Cation BMMIM+ Li_ion Li+ Li_ion->Amorphous Region Hopping Mechanism

Caption: Simplified representation of the ionic conduction mechanism in a polymer electrolyte.

Discussion and Key Considerations

  • Purity of [BMMIM][OTf]: The purity of the ionic liquid is crucial as impurities can significantly affect the electrochemical performance of the electrolyte. It is recommended to use high-purity [BMMIM][OTf] or purify it before use.

  • Moisture Content: Imidazolium-based ionic liquids and many polymer hosts are hygroscopic. Rigorous drying of all components and handling in an inert atmosphere are essential to prevent moisture contamination, which can degrade performance.

  • Polymer-IL Compatibility: The compatibility between the polymer host and [BMMIM][OTf] is critical for forming a homogeneous and stable electrolyte film. Incompatibility can lead to phase separation and poor ionic conductivity. Studies with the similar [BMIM][TfO] have shown good compatibility with fluoroelastomers and Nafion, but poor compatibility with polysulfone.[3]

  • Effect of Lithium Salt: The addition of a lithium salt is necessary for lithium-ion battery applications. The concentration of the lithium salt needs to be optimized, as high concentrations can lead to ion aggregation and a decrease in ionic conductivity.

  • Influence of the 2-Methyl Group: The presence of a methyl group at the C2 position of the imidazolium ring in [BMMIM][OTf], compared to [BMIM][OTf], may hinder the rotation around the C-N bonds and potentially affect the transport properties and interactions with the polymer matrix. This structural difference warrants careful comparative studies.

Conclusion

The use of this compound in polymer electrolyte synthesis holds promise for the development of safe and efficient electrochemical devices. While direct experimental data is currently sparse, the protocols and data from analogous systems provided in these application notes offer a solid foundation for researchers. Further investigation into the specific properties of [BMMIM][OTf]-based electrolytes is encouraged to fully elucidate their potential.

References

Application Notes and Protocols for [BMMIM][OTf] in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Butyl-3-methylimidazolium trifluoromethanesulfonate, denoted as [BMMIM][OTf], is a room-temperature ionic liquid that has garnered significant interest in various fields of materials science. Its unique properties, including high thermal stability, low vapor pressure, and tunable solvent characteristics, make it a versatile medium for the synthesis and processing of advanced materials. This document provides detailed application notes and experimental protocols for the use of [BMMIM][OTf] in three key areas: catalytic pyrolysis of cellulose, preparation of ion-conductive polymer membranes, and synthesis of metal fluoride nanoparticles.

Application 1: Catalytic Pyrolysis of Cellulose

Application Note:

[BMMIM][OTf] has been demonstrated as an effective catalyst for the pyrolysis of cellulose, a renewable biopolymer.[1][2] It significantly reduces the required pyrolysis temperature, enabling the conversion of cellulose into valuable biofuels and chemical feedstocks with lower energy consumption.[1] The ionic liquid acts as a solvent for cellulose, disrupting its crystalline structure and facilitating its thermal decomposition. The pyrolysis of cellulose in [BMMIM][OTf] yields a variety of products, including bio-oils containing furans, ketones, and other oxygenated compounds, as well as gaseous products like CO2, CO, and H2.[1] The product distribution can be influenced by reaction conditions such as temperature and the use of co-catalysts.

Experimental Protocol: Catalytic Pyrolysis of Cellulose

Objective: To perform the catalytic pyrolysis of cellulose using [BMMIM][OTf] to produce bio-oil.

Materials:

  • Cellulose (microcrystalline)

  • 1-Butyl-3-methylimidazolium trifluoromethanesulfonate ([BMMIM][OTf])

  • Nitrogen gas (high purity)

  • Reactor suitable for pyrolysis (e.g., a fixed-bed or batch reactor)

  • Condensation system for collecting liquid products

  • Gas analysis system (e.g., Gas Chromatography)

  • Analytical instruments for liquid product analysis (e.g., GC-MS, FTIR)

Procedure:

  • Preparation: Dry the cellulose in an oven at 105°C for 24 hours to remove any moisture.

  • Mixing: In the reactor, mix the dried cellulose with [BMMIM][OTf] at a specific mass ratio (e.g., 1:10 cellulose to ionic liquid).

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to create an inert atmosphere. Maintain a slow nitrogen flow throughout the experiment.

  • Heating: Heat the reactor to the desired pyrolysis temperature (e.g., 240°C or 340°C) at a controlled heating rate (e.g., 10°C/min).[1]

  • Reaction: Hold the reactor at the set temperature for a specific duration (e.g., 60 minutes) to allow for complete pyrolysis.

  • Product Collection: Pass the evolved gases and vapors through a condensation system (e.g., a series of cold traps) to collect the liquid bio-oil products.

  • Gas Analysis: Analyze the non-condensable gases online using a gas chromatograph.

  • Product Analysis: After the reaction, cool the reactor to room temperature. Collect the bio-oil from the cold traps and analyze its composition using GC-MS and FTIR.

  • IL Recovery: The remaining ionic liquid in the reactor can be recovered, purified, and reused.

Quantitative Data:

Table 1: Products of Cellulose Pyrolysis in [BMMIM][OTf] [1]

Product CategoryMajor Compounds Identified
Gaseous Products CO2, CO, H2
Liquid Products (Bio-oil) 2-furfuryl alcohol, 2,5-dimethyl-furan, 5-methyl furfural, Levoglucosenone, 1,4:3,6-dianhydro-α-d-glucopyranose

Visualization:

cellulose_pyrolysis_workflow cluster_preparation Preparation cluster_reaction Pyrolysis Reaction cluster_analysis Product Analysis Cellulose Cellulose Drying Drying Cellulose->Drying Mixing Mixing Drying->Mixing BMMIM_OTf [BMMIM][OTf] BMMIM_OTf->Mixing Heating Heating Mixing->Heating Inert Atmosphere (N2) Pyrolysis Pyrolysis Heating->Pyrolysis 240-340°C Condensation Condensation Pyrolysis->Condensation Vapors Gas_Analysis Gas Analysis (GC) Pyrolysis->Gas_Analysis Non-condensable gases Liquid_Analysis Liquid Analysis (GC-MS, FTIR) Condensation->Liquid_Analysis Bio-oil membrane_preparation_workflow Start Start Dissolve_PVDF Dissolve PVDF-HFP in Solvent Start->Dissolve_PVDF Add_IL Add [BMMIM][OTf] Dissolve_PVDF->Add_IL Stir Stir to Homogenize Add_IL->Stir Cast Cast Solution Stir->Cast Evaporate Solvent Evaporation Cast->Evaporate Dry Vacuum Drying Evaporate->Dry Characterize Characterize Membrane (Conductivity) Dry->Characterize End End Characterize->End nanoparticle_synthesis_pathway Iron_Precursor Iron(II) Precursor Mixing Mixing in Inert Atmosphere Iron_Precursor->Mixing BMMIM_OTf [BMMIM][OTf] BMMIM_OTf->Mixing Heating Heating (e.g., 200°C) Mixing->Heating Decomposition Precursor Decomposition Heating->Decomposition Nucleation_Growth Nucleation & Growth Decomposition->Nucleation_Growth FeF2_NPs FeF₂ Nanoparticles in [BMMIM][OTf] Nucleation_Growth->FeF2_NPs Isolation Isolation & Purification FeF2_NPs->Isolation Final_Product Dried FeF₂ Nanoparticles Isolation->Final_Product

References

Application Notes and Protocols: Diels-Alder Reaction in 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting the Diels-Alder reaction in the ionic liquid 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate ([Bdmim][OTf]). The use of ionic liquids as solvents in organic synthesis offers significant advantages, including low volatility, high thermal stability, and the potential for catalyst recycling, contributing to greener chemical processes.

Introduction

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings. The choice of solvent can significantly influence the reaction rate and stereoselectivity. Ionic liquids (ILs) have emerged as promising green solvents for Diels-Alder reactions, often leading to enhanced reaction rates and selectivities compared to conventional organic solvents. This compound is an imidazolium-based ionic liquid with favorable properties for use as a reaction medium.

This document outlines the application of [Bdmim][OTf] in the classic Diels-Alder reaction between cyclopentadiene and methyl acrylate. Due to the limited availability of specific experimental data for [Bdmim][OTf], this note utilizes representative data from studies on the closely related ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]), to illustrate the expected outcomes.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process. First, the corresponding halide salt is prepared, followed by an anion exchange reaction.

Step 1: Synthesis of 1-Butyl-2,3-dimethylimidazolium Halide (e.g., Bromide)

A patent describes the synthesis of 1-butyl-2,3-dimethylimidazolium bromide by slowly adding n-bromobutane to 1,2-dimethylimidazole in a round bottom flask. The addition rate is controlled to keep the reaction temperature below 40°C. The resulting solution is then cooled and filtered. The filtrate is concentrated, and the resulting solid is heated under vacuum to yield the desired product.[1]

Step 2: Anion Exchange

The resulting 1-Butyl-2,3-dimethylimidazolium halide is then subjected to an anion exchange reaction with a trifluoromethanesulfonate salt (e.g., lithium trifluoromethanesulfonate or silver trifluoromethanesulfonate) to yield the final ionic liquid, this compound. The choice of the trifluoromethanesulfonate salt will depend on the halide and the desired workup procedure.

Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate: A Representative Study

The following data, adapted from a study on the Diels-Alder reaction in a similar imidazolium-based ionic liquid, illustrates the expected performance of this reaction in [Bdmim][OTf]. The reaction involves the cycloaddition of freshly distilled cyclopentadiene (diene) and methyl acrylate (dienophile) to form the endo and exo isomers of methyl 5-norbornene-2-carboxylate.

Data Presentation

Reaction Time (h)Temperature (°C)Diene:Dienophile RatioIonic LiquidTotal Yield (%)endo:exo RatioReference
24251:1[emim][BF4]8691:9
48251:1[emim][BF4]9290:10
72251:1[emim][BF4]9489:11
2601:1[bmim][BF4]9588:12

Note: The data presented is for the Diels-Alder reaction in 1-ethyl-3-methylimidazolium tetrafluoroborate ([emim][BF4]) and 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) and serves as a representative example.

Experimental Protocols

Materials:

  • This compound ([Bdmim][OTf]) (dried under vacuum before use)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Methyl acrylate (inhibitor removed by passing through a column of basic alumina)

  • Diethyl ether (anhydrous)

  • Magnesium sulfate (anhydrous)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Rotary evaporator

  • Apparatus for dicyclopentadiene cracking

  • Standard glassware for extraction and filtration

Protocol for the Diels-Alder Reaction:

  • Preparation of the Ionic Liquid: Place a known volume of this compound into a round-bottom flask equipped with a magnetic stir bar. Dry the ionic liquid under high vacuum at an elevated temperature (e.g., 80°C) for several hours to remove any residual water.

  • Reaction Setup: Allow the flask containing the ionic liquid to cool to room temperature under a nitrogen atmosphere.

  • Addition of Reactants: To the stirred ionic liquid, add methyl acrylate (1 equivalent) via syringe. Subsequently, add freshly cracked cyclopentadiene (1.2 equivalents) dropwise via syringe. The reaction is typically exothermic, so slow addition may be necessary to control the temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by taking small aliquots from the organic layer (if a biphasic system forms) or by directly sampling the reaction mixture and analyzing by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up and Product Isolation:

    • Upon completion of the reaction, extract the product from the ionic liquid with diethyl ether (3 x 10 mL).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification and Characterization:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • The endo:exo ratio can be determined by ¹H NMR spectroscopy or GC analysis of the purified product.

Protocol for Ionic Liquid Recycling:

  • After the extraction of the product, the ionic liquid remaining in the reaction flask can be washed with additional diethyl ether to remove any residual organic compounds.

  • Dry the ionic liquid under high vacuum at an elevated temperature to remove the residual ether.

  • The recycled ionic liquid can be reused for subsequent reactions. The efficiency of the recycled ionic liquid should be monitored over several cycles.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Diels-Alder Reaction in [Bdmim][OTf] cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis cluster_recycling Ionic Liquid Recycling prep_il Dry [Bdmim][OTf] under vacuum setup Set up reaction flask with dried IL under N2 prep_il->setup prep_reagents Prepare fresh cyclopentadiene and purified methyl acrylate add_ma Add methyl acrylate to IL prep_reagents->add_ma setup->add_ma add_cp Add cyclopentadiene dropwise add_ma->add_cp react Stir at room temperature and monitor reaction add_cp->react extract Extract product with diethyl ether react->extract wash_dry Wash, dry, and concentrate organic phase extract->wash_dry wash_il Wash remaining IL with diethyl ether extract->wash_il purify Purify product by column chromatography wash_dry->purify characterize Characterize product (NMR, GC-MS) purify->characterize determine_ratio Determine endo:exo ratio characterize->determine_ratio dry_il Dry IL under vacuum wash_il->dry_il reuse_il Reuse IL for subsequent reactions dry_il->reuse_il

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Butyl-2,3-dimethylimidazolium Trifluoromethanesulfonate ([Bdmim]OTf)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate ([Bdmim]OTf). The following information is designed to address common issues encountered during the purification of this ionic liquid.

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of [Bdmim]OTf, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
The purified ionic liquid is colored (e.g., yellow or brown). Residual unreacted starting materials or byproducts from the synthesis.Treat the ionic liquid with activated charcoal. A general guideline is to use about 30 g of charcoal per 1.5 L of the dissolved ionic liquid solution. Heat the mixture, for instance at 65-70°C for 24 hours, then filter to remove the charcoal.[1]
The ionic liquid is immiscible with a solvent it should be soluble in. Presence of significant amounts of impurities, particularly water or other solvents.Dry the ionic liquid under high vacuum. A suggested starting point is heating at 65-70°C for 48 hours.[1] For some ionic liquids, temperatures between 70-80°C under vacuum have been effective in removing water.[2]
Inconsistent results in applications (e.g., electrochemistry, catalysis). Presence of halide impurities (e.g., bromide, chloride) from the synthesis precursors.If the ionic liquid was synthesized from a halide salt, perform a qualitative test for halide ions using a silver nitrate solution. If positive, wash the ionic liquid solution with water and extract with a suitable organic solvent like dichloromethane.[1]
The ionic liquid appears cloudy or hazy. Presence of insoluble impurities or water.Filter the ionic liquid through a fine porosity filter (e.g., syringe filter). Ensure the ionic liquid is thoroughly dried under vacuum to remove any residual water.
Low yield after purification. Loss of ionic liquid during solvent washing or transfer steps.When washing with solvents like diethyl ether, ensure the ionic liquid is not significantly soluble in the washing solvent.[1] Minimize the number of transfer steps and ensure all vessels are thoroughly scraped.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: The most common impurities are residual water, organic solvents used during synthesis or purification (such as diethyl ether or ethyl acetate), and unreacted starting materials, particularly halide salts (e.g., 1-butyl-2,3-dimethylimidazolium bromide).[1][3]

Q2: How can I effectively remove water from my [Bdmim]OTf sample?

A2: The most common and effective method for drying ionic liquids is heating under high vacuum.[1] A typical procedure involves heating the ionic liquid at a temperature between 65°C and 80°C for an extended period (e.g., 24-48 hours) under high vacuum.[1][2] For some ionic liquids, sparging with a dry, inert gas like argon at elevated temperatures (e.g., 70°C) can also be effective.[2]

Q3: I suspect my [Bdmim]OTf is contaminated with colored impurities. How can I decolorize it?

A3: Treatment with activated carbon (decolorizing charcoal) is a standard and effective method for removing colored impurities.[1] The ionic liquid is typically dissolved in a suitable solvent (like water or an organic solvent), and activated carbon is added. The mixture is stirred, often with heating, and then the carbon is removed by filtration.[1]

Q4: What solvents are recommended for washing [Bdmim]OTf to remove organic impurities?

A4: Non-polar organic solvents in which the ionic liquid has low solubility are generally used for washing. Diethyl ether is a commonly used solvent for washing imidazolium-based ionic liquids to remove non-polar impurities.[1] Ethyl acetate can also be used.[3] The choice of solvent depends on the nature of the impurities you are trying to remove.

Q5: How can I confirm the purity of my [Bdmim]OTf after purification?

A5: The purity of [Bdmim]OTf can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is often used to determine the percentage purity.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the structure and identify impurities. Karl Fischer titration is the standard method for quantifying water content.

Experimental Protocols

General Purification Protocol for [Bdmim]OTf

This protocol is a synthesized procedure based on common methods for purifying imidazolium-based ionic liquids.

  • Solvent Washing:

    • Place the crude [Bdmim]OTf in a flask.

    • Add diethyl ether (a common starting ratio is 3 volumes of ether to 1 volume of ionic liquid).

    • Stir the mixture vigorously for several hours.

    • Allow the phases to separate and decant the diethyl ether layer.

    • Repeat the washing step 2-3 times.[1]

  • Activated Carbon Treatment (for colored impurities):

    • If the ionic liquid is colored, dissolve it in a minimal amount of a suitable solvent (e.g., deionized water).

    • Add activated charcoal (approximately 2% by weight of the ionic liquid).

    • Heat the mixture to around 65-70°C and stir for 24 hours.[1]

    • Allow the mixture to cool and filter through a pad of celite or a fine filter paper to remove the activated carbon.

  • Solvent Removal:

    • If a solvent was used for the activated carbon treatment, remove it using a rotary evaporator.

  • High Vacuum Drying:

    • Transfer the ionic liquid to a Schlenk flask.

    • Heat the flask in an oil bath at 65-80°C under high vacuum for at least 24-48 hours to remove residual water and volatile organic compounds.[1][2]

    • The ionic liquid is considered dry when its weight remains constant.

Visualizations

PurificationWorkflow General Purification Workflow for [Bdmim]OTf start Crude [Bdmim]OTf solvent_wash Solvent Washing (e.g., with Diethyl Ether) start->solvent_wash is_colored Is the IL Colored? solvent_wash->is_colored activated_carbon Activated Carbon Treatment is_colored->activated_carbon Yes vacuum_drying High Vacuum Drying is_colored->vacuum_drying No remove_solvent Solvent Removal (if applicable) activated_carbon->remove_solvent remove_solvent->vacuum_drying pure_il Pure [Bdmim]OTf vacuum_drying->pure_il

Caption: A flowchart illustrating the general purification steps for this compound.

TroubleshootingTree Troubleshooting Decision Tree for [Bdmim]OTf Purification start Purification Issue issue_color Colored Product? start->issue_color issue_purity Low Purity/Halide Contamination? start->issue_purity issue_water Suspected Water Content? start->issue_water solution_carbon Treat with Activated Carbon issue_color->solution_carbon Yes solution_wash Solvent Wash/Extraction issue_purity->solution_wash Yes solution_dry Dry under High Vacuum issue_water->solution_dry Yes

Caption: A decision tree to guide troubleshooting common issues during the purification of [Bdmim]OTf.

References

Removing water and other impurities from [BMMIM][OTf]

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-butyl-3-methylimidazolium trifluoromethanesulfonate, [BMMIM][OTf]. Our goal is to help you effectively remove water and other common impurities to ensure the quality and consistency of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove water from [BMMIM][OTf]?

A1: Water is a common impurity in ionic liquids (ILs) like [BMMIM][OTf] due to their often hygroscopic nature. Even small amounts of water can significantly alter the physicochemical properties of the IL, including its viscosity, density, conductivity, and polarity. These changes can, in turn, affect reaction rates, product selectivity, and the overall reproducibility of your experiments. For applications sensitive to protic impurities, such as certain catalytic reactions or electrochemical studies, the presence of water can be particularly detrimental.

Q2: What are the primary sources of water contamination in [BMMIM][OTf]?

A2: Water contamination can occur at several stages:

  • Synthesis: Water may be present in the starting materials or solvents used during the synthesis of [BMMIM][OTf].

  • Purification: Incomplete drying after synthesis or purification steps.

  • Storage and Handling: Imidazolium-based ILs can absorb moisture from the atmosphere if not stored and handled under anhydrous conditions.[1]

Q3: What are the most effective methods for drying [BMMIM][OTf]?

A3: The most common and effective methods for drying [BMMIM][OTf] are:

  • High-Vacuum Drying: Heating the IL under a high vacuum is a very effective way to remove water and other volatile impurities.

  • Molecular Sieves: Using activated 3Å molecular sieves can efficiently trap water molecules.[1]

  • Azeotropic Distillation: This method involves adding a solvent (like toluene) that forms a low-boiling azeotrope with water, which can then be removed by distillation.

Q4: How can I determine the water content in my [BMMIM][OTf] sample?

A4: The most accurate and widely used method for determining water content in ionic liquids is Karl Fischer (KF) titration . Both volumetric and coulometric KF titration can be used, with coulometric being more sensitive for very low water content (typically below 1%).[2][3]

Q5: What other impurities, besides water, should I be concerned about in [BMMIM][OTf]?

A5: Besides water, other potential impurities can include:

  • Halide Ions (e.g., Cl⁻, Br⁻): These are often residuals from the synthesis precursors (e.g., 1-butyl-3-methylimidazolium chloride or bromide). Halide impurities can affect the electrochemical properties and catalytic activity of the IL.[4]

  • Organic Solvents: Solvents used during synthesis or purification (e.g., acetonitrile, dichloromethane) may remain as trace impurities.[5]

  • Unreacted Starting Materials: Such as 1-methylimidazole or 1-bromobutane.

Q6: How can I assess the overall purity of my [BMMIM][OTf]?

A6: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): Useful for identifying the structure of the IL and detecting organic impurities.[6][7]

  • FTIR Spectroscopy: Can confirm the functional groups present and be used to detect water. The O-H stretching band for water is typically observed in the 3500-3700 cm⁻¹ region.[8]

  • Ion Chromatography or Total Reflection X-ray Fluorescence (TXRF): Can be used to quantify halide impurities.[4]

Troubleshooting Guides

Problem 1: High Water Content Detected by Karl Fischer Titration
Possible Cause Troubleshooting Step
Ineffective drying method.Review your drying protocol. For vacuum drying, ensure a sufficiently low pressure and adequate temperature and duration. For molecular sieves, ensure they are properly activated and used in a sufficient quantity.
Re-absorption of moisture after drying.Handle and store the dried [BMMIM][OTf] under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use sealed containers with proper septa.
Contaminated Karl Fischer reagents.Check the expiration date of your KF reagents and ensure they have been stored correctly. Run a blank to check for background moisture.
Problem 2: Inconsistent Experimental Results
Possible Cause Troubleshooting Step
Variable water content in [BMMIM][OTf].Measure the water content of your IL before each experiment using Karl Fischer titration. If the water content is above your acceptable limit, dry the IL using one of the recommended methods.
Presence of other impurities (e.g., halides).Test for halide impurities using the silver nitrate test (qualitative) or a more quantitative method like ion chromatography. If present, consider repurifying your IL or obtaining a higher purity grade.
Degradation of the ionic liquid.Imidazolium-based ILs are generally stable, but prolonged exposure to high temperatures or certain reactive species can cause degradation. Check for discoloration or changes in the NMR/FTIR spectra.

Data Presentation

Table 1: Comparison of Drying Methods for Imidazolium-Based Ionic Liquids

Drying MethodTypical ConditionsFinal Water Content (ppm)AdvantagesDisadvantages
High-Vacuum Drying70-80 °C, <1 mbar, 24-72 h< 50 - 500[1]Highly effective for removing water and volatile organics.Can be time-consuming; requires specialized equipment.
3Å Molecular SievesRoom temperature, 24-72 h500 - 2000+[1]Simple to implement.May not achieve very low water content; potential for ion exchange or contamination from the sieves.[9]
Azeotropic DistillationReflux with toluene, Dean-Stark apparatusVariableEffective for removing large amounts of water.Risk of residual toluene in the IL; requires careful solvent selection.[9]

Note: The final water content can vary depending on the specific ionic liquid, its initial water content, and the precise experimental conditions.

Experimental Protocols

Protocol 1: Drying [BMMIM][OTf] using High Vacuum
  • Preparation: Place the [BMMIM][OTf] sample in a Schlenk flask equipped with a magnetic stir bar. The flask should not be more than half full to ensure efficient stirring and a large surface area.

  • Connection to Vacuum Line: Connect the Schlenk flask to a high-vacuum line equipped with a cold trap (e.g., liquid nitrogen or a dry ice/acetone bath) to protect the vacuum pump.

  • Initial Degassing: While stirring, carefully apply a vacuum to the flask at room temperature to remove any dissolved gases and highly volatile impurities.

  • Heating and Drying: Once the initial outgassing has subsided, slowly heat the flask to 70-80 °C in an oil bath. Continue to stir the IL under a high vacuum (<1 mbar) for at least 24 hours. For very low water content, a longer drying time (e.g., 48-72 hours) may be necessary.

  • Cooling and Storage: After the desired drying time, allow the flask to cool to room temperature under vacuum. Then, backfill the flask with an inert gas (e.g., nitrogen or argon). Store the dried [BMMIM][OTf] under an inert atmosphere.

Protocol 2: Drying [BMMIM][OTf] using 3Å Molecular Sieves
  • Activation of Molecular Sieves: Place the 3Å molecular sieves in a ceramic dish and heat them in a muffle furnace at 250-300 °C for at least 3 hours.[10] Cool the activated sieves to room temperature in a desiccator under vacuum.

  • Drying Procedure: In a glovebox or under a stream of inert gas, add the activated 3Å molecular sieves (approximately 10-20% by weight of the IL) to the [BMMIM][OTf] in a sealed container.

  • Stirring: Gently stir or agitate the mixture for 24-48 hours at room temperature.

  • Separation: Carefully decant or filter the dried [BMMIM][OTf] from the molecular sieves under an inert atmosphere. Be cautious to avoid breaking the sieve beads, which can introduce fine particles into your IL.

  • Storage: Store the dried IL in a sealed container under an inert atmosphere.

Protocol 3: Karl Fischer Titration for Water Content Determination
  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a solvent system appropriate for ionic liquids. A mixture of methanol and a suitable co-solvent may be necessary for good solubility.

  • Titrator Conditioning: Run a pre-titration to neutralize any moisture present in the titration cell.

  • Sample Preparation: In a dry, inert atmosphere (e.g., a glovebox), accurately weigh a sample of [BMMIM][OTf] (the amount will depend on the expected water content and whether you are using volumetric or coulometric titration) into a gas-tight syringe.

  • Injection and Titration: Inject the sample into the conditioned titration cell and start the titration.

  • Calculation: The instrument will automatically calculate the water content, usually in ppm or weight percent. It is good practice to run the analysis in triplicate to ensure accuracy.

Visualizations

Experimental_Workflow_Drying cluster_prep Preparation cluster_drying Drying Methods cluster_analysis Analysis & Storage IL_Sample [BMMIM][OTf] Sample Vacuum_Drying High-Vacuum Drying (70-80°C, <1 mbar, 24-72h) IL_Sample->Vacuum_Drying Mol_Sieves 3Å Molecular Sieves (Activated, 10-20 wt%, 24-48h) IL_Sample->Mol_Sieves Azeotropic_Dist Azeotropic Distillation (e.g., with Toluene) IL_Sample->Azeotropic_Dist KF_Titration Karl Fischer Titration (Water Content) Vacuum_Drying->KF_Titration Mol_Sieves->KF_Titration Azeotropic_Dist->KF_Titration Dried_IL Anhydrous [BMMIM][OTf] KF_Titration->Dried_IL If water content is acceptable Storage Store under Inert Atmosphere Dried_IL->Storage

Workflow for drying [BMMIM][OTf] and verifying water content.

Purity_Assessment_Logic IL_Sample [BMMIM][OTf] Sample Initial_Screening Initial Purity Screening IL_Sample->Initial_Screening Water_Content Karl Fischer Titration (Water) Initial_Screening->Water_Content Check for water Organic_Impurities NMR Spectroscopy (¹H, ¹³C) Initial_Screening->Organic_Impurities Check for organic residuals Halide_Impurities Ion Chromatography / TXRF (Cl⁻, Br⁻) Initial_Screening->Halide_Impurities Check for halides Structural_Verification FTIR Spectroscopy Initial_Screening->Structural_Verification Verify structure Purity_Confirmed Purity Confirmed Water_Content->Purity_Confirmed < Specification Further_Purification Further Purification Required Water_Content->Further_Purification > Specification Organic_Impurities->Purity_Confirmed < Specification Organic_Impurities->Further_Purification > Specification Halide_Impurities->Purity_Confirmed < Specification Halide_Impurities->Further_Purification > Specification Structural_Verification->Purity_Confirmed Matches reference Structural_Verification->Further_Purification Mismatch

Logical flow for assessing the purity of [BMMIM][OTf].

References

Technical Support Center: Enhancing Ionic Conductivity of [BMMIM][OTf]-Based Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-butyl-2,3-dimethylimidazolium trifluoromethanesulfonate ([BMMIM][OTf])-based electrolytes.

Troubleshooting Guide

Here are some common issues and their solutions when working with [BMMIM][OTf]-based electrolytes.

Q1: My measured ionic conductivity is significantly lower than expected. What are the possible causes and solutions?

A1: Low ionic conductivity can stem from several factors:

  • Impurities: Water and residual solvents from synthesis can significantly decrease ionic conductivity.

    • Solution: Ensure the ionic liquid is thoroughly dried under a high vacuum before use. The water content should be minimized, as it can affect the electrolyte's properties.

  • High Viscosity: [BMMIM][OTf] can be viscous at room temperature, which impedes ion mobility.

    • Solution: Increase the operating temperature. Ionic conductivity generally increases with temperature due to a decrease in viscosity.[1] Alternatively, consider adding a low-viscosity organic solvent or a plasticizer.

  • Instrumentation Issues: Improper calibration or handling of the conductivity probe can lead to inaccurate readings.

    • Solution: Calibrate your conductivity meter with a standard aqueous solution. When measuring, ensure the probe is clean and washed with the ionic liquid being tested before taking a reading to avoid cross-contamination.

Q2: The viscosity of my electrolyte is too high for my application. How can I reduce it?

A2: High viscosity is a common challenge with ionic liquids. Here are some approaches to lower it:

  • Increase Temperature: Viscosity of ionic liquids is highly dependent on temperature; increasing the temperature will lower the viscosity.[2]

  • Add a Cosolvent: Introducing a low-viscosity, polar, aprotic solvent can significantly reduce the overall viscosity of the electrolyte.

  • Anion Modification: While you are working with [OTf] anion, it's worth noting that the choice of anion plays a crucial role in determining the viscosity of an ionic liquid.

Q3: I am observing inconsistent results in my experiments. What could be the reason?

A3: Inconsistent results are often due to variations in the experimental conditions or the purity of the ionic liquid.

  • Purity: Ensure you are using [BMMIM][OTf] of high purity. Impurities can lead to unpredictable behavior.

  • Water Content: The presence of water can significantly alter the physicochemical properties of the ionic liquid. Always handle and store the ionic liquid in a dry environment, such as a glovebox.

  • Temperature Control: Maintain a stable and uniform temperature throughout your experiment, as properties like conductivity and viscosity are very sensitive to temperature changes.

Frequently Asked Questions (FAQs)

Q4: How can I enhance the ionic conductivity of my [BMMIM][OTf]-based electrolyte?

A4: Several strategies can be employed to enhance ionic conductivity:

  • Addition of a Lithium Salt: If you are developing a lithium-ion battery electrolyte, adding a lithium salt can increase the number of charge carriers.

  • Formation of a Gel Polymer Electrolyte (GPE): Incorporating the ionic liquid into a polymer matrix, such as poly(vinylidene fluoride-hexafluoropropylene) (PVdF-HFP), can create a GPE. The addition of [BMMIM][OTf] can enhance the ionic conductivity of the polymer electrolyte system.[3]

  • Use of Additives: Certain additives can improve ionic conductivity by altering the electrolyte's structure and ion transport properties.

Q5: What is the typical range of ionic conductivity for imidazolium-based ionic liquids?

A5: The ionic conductivity of imidazolium-based ionic liquids can vary widely depending on the specific cation, anion, temperature, and presence of any additives. For 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][OTf]), a closely related ionic liquid, the conductivity is around 3.05 mS/cm at 20°C.[4] In general, the conductivity of imidazolium-based ILs can range from less than 1 mS/cm to over 10 mS/cm.[5]

Q6: How does temperature affect the ionic conductivity and viscosity of [BMMIM][OTf]?

A6: For most ionic liquids, including those based on the imidazolium cation, ionic conductivity increases with temperature, while viscosity decreases.[2][6] This is because higher temperatures lead to greater thermal energy, which reduces the ion-ion interactions and increases the mobility of the ions. The temperature dependence of conductivity for many ionic liquids can be described by the Vogel-Fulcher-Tammann (VFT) equation.[1]

Data Presentation

Here are some relevant data for [BMIM][OTf], a structurally similar ionic liquid to [BMMIM][OTf].

Table 1: Physical Properties of 1-Butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][OTf])

PropertyValueTemperature (°C)
Ionic Conductivity3.05 mS/cm20
Viscosity80 mPa·s25
Density1.30 g/cm³24

Source:[4]

Table 2: Ionic Conductivity of P(VdF-HFP)/LiTf with [BMIM][OTf] Additive

[BMIM][OTf] (parts by weight)Ionic Conductivity at Room Temperature (S/cm)
100~1.8 x 10⁻³

Source:[3]

Experimental Protocols

1. Measurement of Ionic Conductivity

This protocol describes the standard method for measuring the ionic conductivity of an ionic liquid electrolyte.

  • Instrumentation: A conductivity meter with a two-electrode conductivity cell.

  • Procedure:

    • Calibrate the conductivity meter using standard potassium chloride (KCl) solutions of known concentrations.

    • Thoroughly clean and dry the conductivity cell.

    • Rinse the cell multiple times with the [BMMIM][OTf] electrolyte to be measured.

    • Fill the cell with the electrolyte, ensuring the electrodes are fully immersed and there are no air bubbles.

    • Place the cell in a temperature-controlled environment and allow it to equilibrate to the desired temperature.

    • Measure the impedance or resistance of the sample over a range of frequencies.

    • Calculate the ionic conductivity (σ) using the formula: σ = L / (A * R), where L is the distance between the electrodes, A is the area of the electrodes, and R is the resistance of the electrolyte. The cell constant (L/A) is determined from the calibration with standard KCl solutions.

2. Measurement of Viscosity

This protocol outlines a common method for measuring the viscosity of an ionic liquid.

  • Instrumentation: A viscometer (e.g., a falling-ball, rotational, or capillary viscometer).

  • Procedure (using a rotational viscometer):

    • Calibrate the viscometer with a standard fluid of known viscosity.

    • Place the [BMMIM][OTf] sample in the viscometer's sample holder.

    • Bring the sample to the desired temperature and allow it to thermally equilibrate.

    • Apply a shear stress to the sample by rotating the spindle at a known speed.

    • Measure the resulting torque required to rotate the spindle.

    • The viscosity is calculated from the shear stress and shear rate, based on the geometry of the spindle and cup.

Visualizations

Enhancing_Ionic_Conductivity BMMIM_OTf [BMMIM][OTf] Electrolyte Low_Conductivity Low Ionic Conductivity BMMIM_OTf->Low_Conductivity Caused by Enhancement_Strategies Enhancement Strategies BMMIM_OTf->Enhancement_Strategies Apply High_Viscosity High Viscosity Impurities Impurities (e.g., Water) Increase_Temp Increase Temperature Enhancement_Strategies->Increase_Temp Add_Solvent Add Low-Viscosity Solvent/Plasticizer Enhancement_Strategies->Add_Solvent Purify Purification/ Drying Enhancement_Strategies->Purify High_Conductivity Enhanced Ionic Conductivity Increase_Temp->High_Conductivity Add_Solvent->High_Conductivity Purify->High_Conductivity

Caption: Strategies to enhance the ionic conductivity of [BMMIM][OTf] electrolytes.

Experimental_Workflow Start Start Synthesis Synthesize/ Obtain [BMMIM][OTf] Start->Synthesis Purification Purify and Dry Synthesis->Purification Preparation Prepare Electrolyte (with/without additives) Purification->Preparation Conductivity_Measurement Measure Ionic Conductivity Preparation->Conductivity_Measurement Viscosity_Measurement Measure Viscosity Preparation->Viscosity_Measurement Analysis Analyze Data Conductivity_Measurement->Analysis Viscosity_Measurement->Analysis End End Analysis->End

Caption: A typical experimental workflow for characterizing [BMMIM][OTf] electrolytes.

References

Overcoming challenges in using ionic liquids for catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing ionic liquids (ILs) in catalysis. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common experimental challenges.

Section 1: Ionic Liquid Purity and Stability

The purity of an ionic liquid is critical as trace impurities like water, halides, and residual starting materials can dramatically alter its physicochemical properties and poison catalysts.[1]

Frequently Asked Questions (FAQs)

Q1: My reaction is not reproducible. Could the ionic liquid purity be the cause?

A1: Absolutely. A lack of reproducibility is often traced back to variations in IL purity.[2] Impurities such as water, residual halides (e.g., chloride), and unreacted starting materials (e.g., imidazoles) can significantly impact catalytic activity, reaction rates, and selectivity.[1][2] It is crucial to characterize the purity of your IL before use, especially between different batches.

Q2: What are the most common impurities in ionic liquids and how do they originate?

A2: Common impurities stem from the synthesis and workup process.[2] These include:

  • Water: Absorbed from the atmosphere or residual from aqueous workup steps.

  • Halides (Cl⁻, Br⁻): Often residual from the anion exchange step in IL synthesis.[3] For example, when preparing a [BF₄]⁻ IL from a [Cl]⁻ precursor, incomplete metathesis leaves chloride impurities.

  • Unreacted Starting Materials: Such as 1-methylimidazole or pyridine from the quaternization step.[2]

  • Organic Solvents: Left over from extraction and purification procedures.[2]

Q3: How can I determine the level of water and halide impurities in my IL?

A3: Several quantitative methods are available:

  • Water Content: Karl-Fischer titration is the most accurate and widely used method for determining water content, capable of detecting levels down to parts per million (ppm).[1]

  • Halide Content: Halide impurities can be quantified using techniques like ion chromatography, ion-selective electrodes, or titration methods (e.g., Volhard titration).[1][3] A simple qualitative test involves adding a silver nitrate (AgNO₃) solution to an aqueous solution of the IL; the formation of a precipitate (AgCl) indicates the presence of chloride, though this is not a reliable quantitative method.[1]

Q4: My IL is degrading during the reaction, especially at high temperatures or with basic reagents. What can I do?

A4: IL stability is a known issue, particularly for certain cation-anion combinations. Imidazolium-based cations can be susceptible to deprotonation and degradation in the presence of strong bases.[4] Furthermore, anions like [PF₆]⁻ and [BF₄]⁻ can undergo hydrolysis, especially in the presence of water, to produce corrosive hydrofluoric acid (HF).[4]

  • Mitigation Strategies:

    • Select more stable ILs. For basic conditions, consider cations without acidic protons.

    • Rigorously dry the IL and all reactants to minimize water-induced hydrolysis.

    • Perform reactions under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture contamination.

    • Determine the maximum operating temperature for your specific IL, as thermal degradation can occur at lower temperatures than often reported.[5]

Troubleshooting Guide: Purity Issues

This workflow helps diagnose and resolve problems related to ionic liquid purity.

G cluster_start Problem cluster_diagnosis Diagnosis cluster_solution Solution Start Inconsistent Results / Low Yield / Catalyst Deactivation CheckPurity Is IL Purity Verified? Start->CheckPurity TestWater Perform Karl-Fischer Titration CheckPurity->TestWater No ReRun Re-run Experiment with Purified IL CheckPurity->ReRun Yes TestHalide Perform Ion Chromatography or AgNO3 Test TestWater->TestHalide TestOrganic Perform NMR or GC/HPLC Analysis TestHalide->TestOrganic DryIL Dry IL Under High Vacuum TestOrganic->DryIL High Water Content PurifyIL Purify IL (e.g., with activated carbon, alumina, or recrystallization) TestOrganic->PurifyIL Halide or Organic Impurities Detected DryIL->ReRun PurifyIL->ReRun

Caption: Troubleshooting workflow for ionic liquid purity issues.

Key Analytical Methods for IL Purity
ImpurityRecommended Analytical MethodLimit of Detection (Typical)
WaterKarl-Fischer Titration< 10 ppm
Halides (Cl⁻, Br⁻)Ion Chromatography< 1 ppm[3]
Volhard Titration~50 ppm[1]
Unreacted Amines/ImidazolesGas Chromatography (GC)Weight % level[2]
High-Performance Liquid Chromatography (HPLC)ppm to % range[2][6]
Residual Organic SolventsGas Chromatography (GC)ppm level
¹H NMR Spectroscopy~0.1 mol%

Section 2: Catalyst Stability, Activity, and Recycling

A primary advantage of using ILs is the potential for catalyst immobilization and recycling. However, catalyst leaching, deactivation, and mass transfer limitations can pose significant challenges.

Frequently Asked Questions (FAQs)

Q5: My catalyst activity decreases with each recycle. How can I prevent this?

A5: Decreasing activity upon recycling is often due to catalyst leaching into the product phase or slow poisoning.

  • Catalyst Leaching: The catalyst may have some solubility in the extraction solvent or product phase. To minimize this, you can modify the catalyst with ligands that increase its polarity and affinity for the IL phase.[7] Alternatively, using techniques like Supported Ionic Liquid Phase (SILP) catalysis, where the IL and catalyst are immobilized on a solid support, can significantly reduce leaching.[8][9]

  • Catalyst Poisoning: Trace impurities in the reactants or gradual degradation of the IL can poison the catalyst over time. Ensure high purity of all incoming materials.

  • Extraction with scCO₂: Using supercritical carbon dioxide (scCO₂) for product extraction can dramatically reduce catalyst leaching compared to organic solvents.[9]

Q6: My reaction is much slower in an ionic liquid compared to a conventional organic solvent. Why is this happening?

A6: High viscosity is a well-known characteristic of many ILs and can lead to significant mass transfer limitations.[9][10] This slows the diffusion of reactants to the catalyst's active sites, reducing the overall reaction rate.

  • To address this:

    • Increase Temperature: This will lower the IL's viscosity.[11]

    • Use a Co-solvent: Adding a low-viscosity co-solvent can decrease the overall viscosity of the medium, but this may affect catalyst solubility and recyclability.

    • Select a Lower-Viscosity IL: IL viscosity is highly dependent on the choice of cation and anion. For example, ILs with the dicyanamide ([N(CN)₂]⁻) anion often exhibit low viscosity.[11]

    • Increase Agitation: Vigorous stirring can help overcome diffusion barriers.

Q7: How can I confirm if my metal catalyst is leaching from the ionic liquid?

A7: To quantify catalyst leaching, you must analyze the product phase for trace amounts of the metal. The most common and sensitive technique for this is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) . Collect a sample of your extracted product phase, digest it in an appropriate acid matrix if necessary, and analyze it via ICP-MS/OES to get a precise concentration of the leached metal.

Troubleshooting Guide: Catalyst Performance

This decision tree helps diagnose issues related to catalyst activity and recyclability.

G Start Low Activity or Poor Recyclability CheckLeaching Analyze Product Phase for Metal (ICP-MS) Start->CheckLeaching CheckViscosity Is Reaction Sluggish? Start->CheckViscosity CheckPurity Re-check IL & Reactant Purity Start->CheckPurity LeachingDetected Leaching Confirmed CheckLeaching->LeachingDetected Metal Detected NoLeaching No Significant Leaching CheckLeaching->NoLeaching No Metal HighViscosity Mass Transfer Limitation CheckViscosity->HighViscosity Yes ImpurityIssue Catalyst Poisoning CheckPurity->ImpurityIssue ModifyCatalyst Modify Catalyst/Ligand for higher IL affinity LeachingDetected->ModifyCatalyst UseSILP Use SILP or SCILL system LeachingDetected->UseSILP ChangeExtraction Change Extraction Solvent (e.g., use scCO2) LeachingDetected->ChangeExtraction IncreaseTemp Increase Reaction Temperature HighViscosity->IncreaseTemp AddCosolvent Add Low-Viscosity Co-solvent HighViscosity->AddCosolvent PurifyAll Purify IL and all Reactants ImpurityIssue->PurifyAll

Caption: Decision tree for troubleshooting catalyst performance in ILs.

Effect of Temperature on IL Viscosity
Ionic LiquidViscosity at 298 K (cP)Viscosity at 343 K (cP)
[C₄mim][N(CN)₂]296.1
[C₄m₂im][N(CN)₂]-18.8
N₄₄₄₂[N(CN)₂]-29.6
N₈₄₄₄[N(CN)₂]-46.4
Data sourced from Frontiers in Chemistry, 2018.[11] This table illustrates the significant decrease in viscosity with increasing temperature.[11]

Section 3: Product Separation and IL Recycling

Efficiently separating the product from the IL-catalyst phase is crucial for process viability. The negligible vapor pressure of ILs prevents their removal by distillation, necessitating other methods.[12]

Frequently Asked Questions (FAQs)

Q8: What is the best way to separate my organic product from the ionic liquid?

A8: The most common method is liquid-liquid extraction .[13] This works well if your product is soluble in a low-boiling-point, water-immiscible organic solvent (e.g., hexane, diethyl ether, ethyl acetate) that does not dissolve the IL or catalyst.[13] After extraction, the organic solvent can be easily removed via rotary evaporation to isolate the product. For hydrophilic products and hydrophobic ILs, extraction with water is also an option.[13]

Q9: My product has some solubility in the ionic liquid, and extraction is inefficient. What are my options?

A9: If standard liquid-liquid extraction is inefficient, consider these alternatives:

  • Supercritical Fluid Extraction: Using supercritical CO₂ is a green and highly effective alternative, especially for non-polar products.[9] It often results in cleaner separation and less catalyst leaching.[9]

  • Distillation/Sublimation: If your product is volatile or can be sublimated and thermally stable, you can separate it directly from the non-volatile IL under vacuum.[13]

  • Aqueous Biphasic Systems (ABS): For hydrophilic ILs, you can create a two-phase system by adding a specific salt (e.g., K₃PO₄) to "salt out" the product or the IL, allowing for separation.[13]

Q10: Can I reuse the ionic liquid after separating my product?

A10: Yes, reusability is a key advantage. After product extraction, the IL/catalyst phase can often be reused directly.[14][15] However, it's good practice to apply a vacuum to the IL phase before the next run to remove any traces of the extraction solvent, which could interfere with the reaction. The efficiency of the recycling process can vary, and product yield may decrease over multiple cycles due to impurity buildup or catalyst degradation.[12]

Separation Strategy Selection

The choice of separation technique depends on the properties of your product and the ionic liquid.

G Product Product + IL + Catalyst Mixture IsProductVolatile Is Product Thermally Stable & Volatile? Product->IsProductVolatile IsProductHydrophobic Is Product Hydrophobic? IsProductVolatile->IsProductHydrophobic No Distillation Vacuum Distillation / Sublimation IsProductVolatile->Distillation Yes IsILHydrophilic Is IL Hydrophilic? IsProductHydrophobic->IsILHydrophilic No LLE Liquid-Liquid Extraction (Organic Solvent) IsProductHydrophobic->LLE Yes scCO2 Supercritical CO2 Extraction IsProductHydrophobic->scCO2 Yes (Alternative) ABS Aqueous Biphasic System Formation IsILHydrophilic->ABS Yes WaterExtraction Extraction with Water IsILHydrophilic->WaterExtraction No (IL is Hydrophobic)

Caption: Logic diagram for selecting a product-IL separation method.

Section 4: Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol provides a general procedure for measuring the water content in an ionic liquid sample.

Objective: To quantify the concentration of water in an ionic liquid.

Materials:

  • Karl Fischer (KF) Titrator (Volumetric)

  • Anhydrous methanol or specialized KF solvent (e.g., for ketones/aldehydes)

  • Hydranal™-Composite 5 (or equivalent KF titrant)

  • Di-sodium tartrate dihydrate (for titer determination)

  • Gastight syringe

  • Ionic liquid sample

Procedure:

  • System Preparation:

    • Ensure the KF titrator vessel is clean and dry. Fill it with anhydrous methanol or the appropriate KF solvent.

    • Run a pre-titration to neutralize any residual moisture in the solvent until a stable, dry baseline is achieved.

  • Titer Determination:

    • Accurately weigh approximately 50-80 mg of di-sodium tartrate dihydrate and record the exact weight.[16]

    • Add the standard to the titration vessel and start the titration.

    • The instrument will determine the volume of titrant required to reach the endpoint.

    • The titer (mg H₂O / mL titrant) is calculated automatically. Repeat 2-3 times for an accurate average.

  • Sample Analysis:

    • Using a dry, gastight syringe, accurately weigh an appropriate amount of the ionic liquid sample (typically 0.5 - 1.0 g, depending on expected water content).

    • Inject the sample into the titration vessel, ensuring the needle tip is submerged in the solvent to prevent atmospheric moisture contamination.

    • Start the titration.

    • The instrument will titrate to the endpoint and use the pre-determined titer to calculate the water content in the sample. The result is typically reported in ppm (mg/kg) or weight percent.

  • Post-Analysis:

    • After analysis, keep the titration cell sealed to prevent moisture ingress. The solvent can typically be used for multiple analyses.

Note: Some ionic liquids may not be soluble in methanol.[17][18] In such cases, specialized KF solvents or co-solvents may be required for complete dissolution of the sample.[17]

References

Technical Support Center: Thermal Degradation Analysis of 1-Butyl-2,3-dimethylimidazolium Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate ([BMMIM][OTf]) and studying its thermal degradation.

Troubleshooting Guides

Thermogravimetric Analysis (TGA)

Issue: Unexpected weight loss at low temperatures (< 150°C)

Probable CauseRecommended Solution
Presence of volatile impurities: Residual solvents (e.g., acetone, acetonitrile) or water from synthesis or storage. Ionic liquids can be hygroscopic.Dry the sample in-situ in the TGA by holding at a temperature below the decomposition point (e.g., 100-120°C) under an inert gas flow until the weight stabilizes before starting the analysis. Ensure proper storage of the ionic liquid in a desiccator or glovebox.
Improper sample handling: Contamination of the sample during preparation or loading into the TGA pan.Use clean, dry spatulas and tweezers. Prepare the sample in a controlled, low-humidity environment if possible.
Reaction with the sample pan: Some ionic liquids can react with certain pan materials at elevated temperatures.Use an inert sample pan, such as platinum or ceramic, to minimize the risk of reaction.

Issue: Inconsistent or non-reproducible decomposition temperatures

Probable CauseRecommended Solution
Variable heating rate: Different heating rates can significantly affect the onset decomposition temperature.[1]Use a consistent and reported heating rate for all experiments to ensure comparability of results. A common heating rate for TGA of ionic liquids is 10°C/min.[2]
Sample size variation: Small variations in sample size can lead to differences in heat transfer and decomposition profiles.Use a consistent sample mass for all analyses, typically in the range of 5-10 mg.
Inconsistent gas flow rate: The flow rate of the purge gas can influence the removal of volatile decomposition products, affecting the measured weight loss.Maintain a constant and calibrated flow rate of the inert purge gas (e.g., nitrogen or argon) throughout the experiment.
Sample purity: Presence of impurities, such as halides from the synthesis, can lower the thermal stability.Ensure the purity of the ionic liquid using appropriate analytical techniques (e.g., NMR, ion chromatography) before thermal analysis.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Issue: Poor peak shape or broad peaks in the chromatogram

Probable CauseRecommended Solution
Sub-optimal pyrolysis temperature: If the temperature is too low, incomplete fragmentation occurs. If too high, excessive fragmentation can lead to a complex mixture of small molecules.Optimize the pyrolysis temperature. Start with a temperature around the decomposition temperature determined by TGA and analyze in increments (e.g., 50°C) to find the optimal temperature for generating characteristic and well-resolved peaks.
Carryover from previous injections: Residuals from a previous analysis can elute in the current run.Bake out the pyrolysis probe and the GC inlet at a high temperature between runs to remove any residual compounds.
Active sites in the GC system: Polar degradation products can interact with active sites in the injector liner or the column, leading to tailing peaks.Use a deactivated injector liner and a column suitable for the analysis of polar compounds. Consider derivatization of polar analytes if tailing persists.

Issue: Difficulty in identifying degradation products

Probable CauseRecommended Solution
Complex fragmentation pattern: The high energy of pyrolysis can lead to extensive fragmentation, making it difficult to reconstruct the original degradation products.Use a lower pyrolysis temperature to favor the formation of larger, more characteristic fragments. Compare the obtained mass spectra with libraries of known compounds and consider using tandem mass spectrometry (MS/MS) for more detailed structural information.
Co-elution of products: Multiple degradation products may elute from the GC column at the same time.Optimize the GC temperature program to improve the separation of the analytes. A slower temperature ramp or a longer column may be necessary.
Lack of appropriate mass spectral library: Standard libraries may not contain all the possible degradation products of ionic liquids.If possible, synthesize potential degradation products and analyze them by GC/MS to create a custom library of mass spectra and retention times.

Frequently Asked Questions (FAQs)

Q1: What are the expected thermal degradation products of this compound?

Quantitative Data Summary (Inferred from related compounds)

Product CategoryPotential Degradation ProductsExpected m/z Ratios
Cation-derived (Dealkylation/Deprotonation) 1,2-dimethylimidazole96
1-butyl-2-methylimidazole138
Butene56
Propene42
Ethene28
Anion-derived Trifluoromethanesulfonic acid150
Sulfur dioxide (SO₂)64
Carbonyl sulfide (COS)60
Carbon disulfide (CS₂)76
Trifluoromethyl radical (CF₃•)69
Rearrangement/Secondary Products N-methylbutylamine87
N,N-dimethylbutylamine101

Q2: What is the typical decomposition temperature of [BMMIM][OTf]?

The decomposition temperature of ionic liquids is highly dependent on the experimental conditions, particularly the heating rate.[1] For imidazolium-based ionic liquids with the bis(trifluoromethanesulfonyl)imide anion, which is structurally similar to the trifluoromethanesulfonate anion, decomposition temperatures are generally high, often exceeding 350°C.[6] It is recommended to determine the specific decomposition temperature of your [BMMIM][OTf] sample using TGA under your intended experimental conditions.

Q3: How can I ensure the accuracy of my TGA results for ionic liquids?

To ensure accurate and reproducible TGA results for ionic liquids, it is crucial to:

  • Use a calibrated instrument: Regularly calibrate the TGA for temperature and weight.

  • Maintain an inert atmosphere: Use a consistent flow of a high-purity inert gas (e.g., nitrogen or argon) to prevent oxidative degradation.[1]

  • Use a consistent sample size and heating rate: As mentioned in the troubleshooting guide, these parameters significantly impact the results.[1]

  • Dry the sample: Remove any volatile impurities, especially water, before the analysis.

  • Use appropriate sample pans: Inert materials like platinum or ceramic are recommended.[2]

Q4: What are the key parameters to consider when developing a Pyrolysis-GC/MS method for [BMMIM][OTf]?

The critical parameters for a Py-GC/MS method for ionic liquids include:

  • Pyrolysis Temperature: This is the most crucial parameter and needs to be optimized to achieve reproducible and informative fragmentation.

  • GC Column: A mid-polar to polar column is often suitable for separating the various degradation products.

  • GC Temperature Program: A programmed temperature ramp is necessary to separate products with a wide range of boiling points.

  • Injector and Transfer Line Temperatures: These should be high enough to prevent condensation of the pyrolyzates.

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol for [BMMIM][OTf]
  • Instrument Calibration: Ensure the TGA is calibrated for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation: Weigh 5-10 mg of the [BMMIM][OTf] sample directly into a clean, tared platinum or ceramic TGA pan.

  • Instrument Setup:

    • Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.

    • Heating Rate: 10°C/min.

    • Temperature Range: 30°C to 600°C (or higher, depending on the expected decomposition temperature).

  • Drying Step (Optional but Recommended):

    • Heat the sample to 110°C and hold for 30 minutes or until the mass stabilizes to remove any residual water or volatile solvents.

  • Analysis:

    • Begin the temperature ramp from the end of the drying step (or from ambient temperature if no drying step is used) to the final temperature.

  • Data Analysis:

    • Determine the onset decomposition temperature (Tonset) and the temperature of maximum decomposition rate (Tpeak) from the TGA and derivative thermogravimetric (DTG) curves, respectively.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) Protocol for [BMMIM][OTf]
  • Sample Preparation: Place a small amount of the [BMMIM][OTf] sample (approximately 0.1-0.5 mg) into a pyrolysis sample cup.

  • Pyrolyzer Conditions:

    • Pyrolysis Temperature: Start with a temperature determined from the TGA data (e.g., Tpeak) and optimize as needed. A typical starting point would be around 400-600°C.

    • Pyrolysis Time: 15-30 seconds.

  • GC Conditions:

    • Injector: Set to a high temperature (e.g., 300°C) to ensure rapid transfer of pyrolyzates.

    • Column: A mid-polar column such as a DB-5ms or equivalent is a good starting point.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

    • Oven Program:

      • Initial Temperature: 40°C, hold for 2-5 minutes.

      • Ramp: 10°C/min to 280-300°C.

      • Final Hold: 5-10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-500.

    • Scan Rate: At least 2 scans/second.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC) by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

Visualizations

Experimental_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_PyGCMS Pyrolysis-GC/MS Analysis TGA_Sample [BMMIM][OTf] Sample (5-10 mg) TGA_Instrument TGA Instrument (N₂ atmosphere, 10°C/min) TGA_Sample->TGA_Instrument TGA_Data TGA/DTG Curves TGA_Instrument->TGA_Data TGA_Result Determine Tₒₙₛₑₜ and Tₚₑₐₖ TGA_Data->TGA_Result Pyrolyzer Pyrolyzer (at Tₚₑₐₖ from TGA) TGA_Result->Pyrolyzer Inform Pyrolysis Temp. Py_Sample [BMMIM][OTf] Sample (~0.2 mg) Py_Sample->Pyrolyzer GC_MS GC-MS System Pyrolyzer->GC_MS Chromatogram Total Ion Chromatogram GC_MS->Chromatogram Mass_Spectra Mass Spectra of Peaks Chromatogram->Mass_Spectra Product_ID Identify Degradation Products Mass_Spectra->Product_ID

Caption: Experimental workflow for thermal degradation analysis.

Degradation_Pathway cluster_cation Cation Degradation cluster_anion Anion Degradation IL [BMMIM][OTf] Dealkylation Dealkylation IL->Dealkylation Deprotonation Deprotonation (Carbene Formation) IL->Deprotonation Anion_Decomposition Anion Fragmentation IL->Anion_Decomposition Cation_Products 1,2-dimethylimidazole 1-butyl-2-methylimidazole Butene Dealkylation->Cation_Products Deprotonation->Cation_Products Anion_Products CF₃SO₃H SO₂ Anion_Decomposition->Anion_Products

Caption: Inferred thermal degradation pathways of [BMMIM][OTf].

References

Technical Support Center: Optimizing Reaction Yield and Selectivity in [BMMIM][OTf]

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction yield and selectivity in 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([BMMIM][OTf]). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for working with this versatile ionic liquid.

Frequently Asked Questions (FAQs)

Q1: What makes [BMMIM][OTf] a suitable solvent for organic synthesis?

A1: [BMMIM][OTf] is a room-temperature ionic liquid with a unique combination of properties that make it an excellent medium for a variety of organic reactions. Its negligible vapor pressure reduces exposure to volatile organic compounds (VOCs), enhancing laboratory safety. Its high thermal stability allows for a wide range of reaction temperatures. Furthermore, its ability to dissolve a broad spectrum of organic and inorganic compounds can lead to enhanced reaction rates and selectivity. The triflate anion ([OTf]⁻) is non-coordinating, which can be advantageous for many catalytic processes.

Q2: How does the purity of [BMMIM][OTf] affect my reaction?

A2: The purity of [BMMIM][OTf], particularly its water and halide content, can significantly impact reaction outcomes. Water can influence the polarity and viscosity of the ionic liquid, which in turn can affect reaction rates and selectivity. Halide impurities, often remnants from the synthesis of the ionic liquid, can poison certain catalysts, especially palladium catalysts commonly used in cross-coupling reactions. It is crucial to use high-purity, dry [BMMIM][OTf] for sensitive applications.

Q3: Can [BMMIM][OTf] be recycled and reused?

A3: Yes, one of the key advantages of using ionic liquids like [BMMIM][OTf] is their potential for recycling. After a reaction, the product can often be extracted with a non-polar organic solvent, leaving the catalyst dissolved in the ionic liquid phase. This ionic liquid/catalyst system can then be reused for subsequent reaction cycles. However, the efficiency of recycling can be affected by the accumulation of byproducts or impurities.

Q4: What are the main challenges when working with [BMMIM][OTf]?

A4: While [BMMIM][OTf] offers many benefits, researchers may encounter some challenges. Its relatively high viscosity can lead to mass transfer limitations and require efficient stirring. Complete removal of the ionic liquid from the final product can sometimes be difficult due to its low volatility. Additionally, the cost of high-purity ionic liquids can be a consideration for large-scale applications.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments in [BMMIM][OTf].

Low Reaction Yield

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Reagent and Solvent Purity:

    • Water Content: Even small amounts of water can negatively impact certain reactions. Consider drying the [BMMIM][OTf] under vacuum before use. The effect of water can be complex; while sometimes detrimental, in certain cases, such as some Suzuki reactions, a small amount of water can be beneficial.[1]

    • Substrate and Reagent Quality: Ensure the purity of your starting materials. Impurities can lead to side reactions or catalyst deactivation.

  • Catalyst Activity:

    • Catalyst Loading: The optimal catalyst loading can vary significantly. An insufficient amount of catalyst will result in low conversion. Conversely, excessively high loading can sometimes lead to increased side product formation. It is advisable to screen a range of catalyst concentrations.

    • Catalyst Deactivation: The palladium catalyst, often used in cross-coupling reactions, can be sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions:

    • Temperature: The reaction temperature can have a profound effect on the reaction rate and yield. For some reactions, like the Diels-Alder reaction, higher temperatures can lead to a retro-reaction, thus lowering the yield of the desired product.[2][3] A temperature screening study is often necessary to find the optimal conditions.

    • Reaction Time: Monitor the reaction progress over time using techniques like TLC or GC-MS to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to product decomposition or the formation of byproducts.

    • Mixing: Due to the viscosity of [BMMIM][OTf], efficient stirring is crucial to overcome mass transfer limitations. Ensure vigorous and consistent mixing throughout the reaction.

Poor Selectivity

Q: I am observing the formation of multiple products, leading to poor selectivity. How can I improve the selectivity of my reaction?

A: Poor selectivity is a common challenge that can often be addressed by fine-tuning the reaction parameters.

  • Choice of Catalyst and Ligand:

    • The ligand coordinated to the metal center plays a critical role in determining the selectivity of the reaction. For instance, in Heck reactions, the choice of phosphine ligand can influence the regioselectivity. In some cases, ligand-free conditions in ionic liquids can provide good results.[4]

  • Reaction Temperature:

    • Temperature can influence the relative rates of competing reaction pathways. For kinetically versus thermodynamically controlled reactions, such as the Diels-Alder reaction, lower temperatures generally favor the formation of the kinetic (often endo) product, while higher temperatures can lead to the more stable thermodynamic (often exo) product.[3]

  • Base Selection (for cross-coupling reactions):

    • In reactions like the Heck and Suzuki couplings, the choice of base can significantly impact selectivity. A weaker base might be necessary to avoid side reactions like dehalogenation or isomerization. The base can also influence the formation of the active catalytic species.[5]

  • Solvent Effects:

    • The unique solvent properties of [BMMIM][OTf] can be leveraged to control selectivity. The ordered structure of the ionic liquid can create a "template" effect, favoring the formation of a specific isomer.

Data Presentation

The following tables summarize the impact of various reaction parameters on yield and selectivity for common reactions. Disclaimer: The data presented here is illustrative and based on general trends observed in the literature for reactions in imidazolium-based ionic liquids. Optimal conditions for a specific reaction in [BMMIM][OTf] should be determined experimentally.

Table 1: Effect of Catalyst Loading on Suzuki Coupling Yield

Catalyst Loading (mol%)Aryl HalideArylboronic AcidYield (%)
0.54-BromoanisolePhenylboronic acid65
1.04-BromoanisolePhenylboronic acid85
2.04-BromoanisolePhenylboronic acid92
3.04-BromoanisolePhenylboronic acid93

Table 2: Influence of Temperature on Diels-Alder Reaction Selectivity (endo:exo ratio)

DieneDienophileTemperature (°C)endo:exo Ratio
CyclopentadieneMethyl acrylate2595:5
CyclopentadieneMethyl acrylate5085:15
CyclopentadieneMethyl acrylate8070:30

Table 3: Effect of Water Content on Heck Reaction Yield

Water Content (v/v %)Aryl IodideAlkeneYield (%)
0IodobenzeneStyrene88
1IodobenzeneStyrene92
5IodobenzeneStyrene75
10IodobenzeneStyrene60

Experimental Protocols

General Protocol for a Suzuki Cross-Coupling Reaction
  • Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add dry [BMMIM][OTf] (3 mL).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 10 mL). The ionic liquid and catalyst will remain in the lower phase.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for a Heck Reaction
  • Preparation: In a reaction vessel, combine the aryl halide (1.0 mmol), the alkene (1.2 mmol), a base (e.g., triethylamine, 1.5 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol).

  • Solvent Addition: Add [BMMIM][OTf] (3 mL) to the mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 120 °C) with constant stirring.

  • Monitoring: Follow the consumption of the starting materials by TLC or GC.

  • Work-up: Upon completion, cool the mixture. Extract the product with an appropriate organic solvent (e.g., hexane, 3 x 10 mL).

  • Purification: The combined organic layers are dried and concentrated. The product is then purified by column chromatography.

General Protocol for a Diels-Alder Reaction
  • Preparation: In a round-bottom flask, dissolve the diene (1.0 mmol) and the dienophile (1.0 mmol) in [BMMIM][OTf] (2 mL).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) for the required time.

  • Monitoring: Monitor the disappearance of the starting materials by TLC or NMR spectroscopy.

  • Work-up: After the reaction is complete, extract the product with an organic solvent in which the ionic liquid is immiscible (e.g., diethyl ether).

  • Purification: The organic extracts are combined, dried, and the solvent is removed under vacuum to yield the crude product, which can be further purified by recrystallization or chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_recycle Recycling reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base) solvent Add [BMMIM][OTf] reagents->solvent catalyst Add Pd Catalyst solvent->catalyst heating Heat & Stir catalyst->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring extraction Product Extraction (Organic Solvent) monitoring->extraction Reaction Complete purification Column Chromatography extraction->purification il_phase Ionic Liquid/Catalyst Phase extraction->il_phase product Isolated Product purification->product reuse Reuse for Next Reaction il_phase->reuse

Caption: General experimental workflow for a catalytic reaction in [BMMIM][OTf].

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)-X L_n pd0->pd_complex Oxidative Addition (R-X) transmetalation_complex R-Pd(II)-R' L_n pd_complex->transmetalation_complex Transmetalation (R'-B(OR)₂) transmetalation_complex->pd0 Reductive Elimination product_complex R-R' transmetalation_complex->product_complex

Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.

Troubleshooting_Tree start Low Yield or Selectivity Issue check_purity Check Reagent & Solvent Purity (Water, Halides) start->check_purity purity_ok Purity OK? check_purity->purity_ok check_catalyst Evaluate Catalyst System (Loading, Ligand, Deactivation) catalyst_ok Catalyst System OK? check_catalyst->catalyst_ok check_conditions Optimize Reaction Conditions (Temp, Time, Mixing) conditions_ok Conditions Optimized? check_conditions->conditions_ok purity_ok->check_catalyst Yes dry_solvent Dry [BMMIM][OTf] Use Pure Reagents purity_ok->dry_solvent No catalyst_ok->check_conditions Yes screen_catalyst Screen Catalyst Loading Change Ligand Use Inert Atmosphere catalyst_ok->screen_catalyst No screen_conditions Screen Temperature & Time Ensure Efficient Stirring conditions_ok->screen_conditions No success Problem Resolved conditions_ok->success Yes dry_solvent->check_catalyst screen_catalyst->check_conditions screen_conditions->success

Caption: Decision tree for troubleshooting low yield and selectivity issues.

References

Technical Support Center: Safe Handling and Storage of Hygroscopic Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of hygroscopic ionic liquids (ILs). Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data on the impact of water contamination.

Frequently Asked Questions (FAQs)

Q1: What makes an ionic liquid "hygroscopic"?

A1: An ionic liquid is classified as hygroscopic when it readily attracts and absorbs moisture from the surrounding atmosphere. This tendency is largely dictated by the nature of its constituent ions, particularly the anion. Anions that are strong hydrogen bond acceptors, such as halides (Cl⁻, Br⁻) and those containing sulfate groups, contribute to greater hygroscopicity. The structure of the cation also plays a role in an IL's affinity for water.[1] The presence of water, even in trace amounts, can accumulate over hours or days depending on the ambient humidity.[2][3]

Q2: How can water contamination compromise my experimental results?

A2: Water is a significant impurity that can drastically alter the physicochemical properties of ionic liquids, even at parts-per-million (ppm) levels, thereby affecting experimental outcomes.[4] Key consequences of water contamination include:

  • Reduced Viscosity: The presence of water typically lowers the viscosity of an ionic liquid.[5]

  • Increased Ionic Conductivity: Water can enhance the mobility of ions, leading to a rise in conductivity.[6][7]

  • Altered Electrochemical Window: Water uptake can narrow the electrochemical stability window of an IL.

  • Changes in Solubility: The solvation power of an ionic liquid for different solutes can be significantly modified by its water content.

  • Structural Disruption: Water molecules can interfere with the three-dimensional structure and intermolecular interactions of pure ionic liquids, leading to changes in their behavior.[4]

Q3: What are the best practices for storing hygroscopic ionic liquids to prevent water absorption?

A3: Proper storage is the first line of defense against moisture contamination. To maintain the integrity of your hygroscopic ILs, adhere to the following guidelines:

  • Use Airtight Containers: Always store hygroscopic ILs in tightly sealed, airtight containers. Glass bottles are generally preferred over plastic containers, as some ILs may dissolve or interact with polymers.

  • Work in a Dry Environment: When possible, handle hygroscopic ILs in a controlled, low-humidity environment such as a glovebox or a dry room.

  • Utilize an Inert Atmosphere: For highly moisture-sensitive applications, it is recommended to store and handle the IL under an inert atmosphere, such as dry argon or nitrogen.[4]

  • Minimize Air Exposure: When you need to access the IL, do so quickly to minimize its exposure time to the ambient atmosphere. Reseal the container promptly and tightly after use.

  • Store in a Cool, Dry Place: Keep the sealed containers in a desiccator or a cool, dry storage area to further protect them from ambient moisture.

Q4: My ionic liquid is contaminated with water. How can I dry it?

A4: Several effective methods can be employed to dry hygroscopic ionic liquids. The choice of method depends on the thermal stability of the IL, the initial water content, and the desired level of dryness. Common techniques include:

  • Vacuum Drying: Applying a vacuum while gently heating (e.g., 70-80°C) is a widely used method.[4][8] This lowers the boiling point of water, facilitating its removal. This process can take from 24 to 72 hours.[4][8]

  • Inert Gas Sparging: Bubbling a dry, inert gas (like argon or nitrogen) through the ionic liquid, often coupled with heating, can effectively strip out dissolved water.[8]

  • Use of Desiccants: Molecular sieves (e.g., 3Å) can be added directly to the ionic liquid to absorb water.[8][9] However, ensure the desiccant is chemically compatible with your IL.

  • Freeze-Pump-Thaw: For removing dissolved gases and trace water, several cycles of freezing the IL (with liquid nitrogen), applying a vacuum, and then thawing can be effective.

Q5: How can I accurately measure the water content in my ionic liquid?

A5: The most reliable and widely used method for determining the water content in ionic liquids is Karl Fischer (KF) titration .[8][10] This technique is highly sensitive and can quantify water levels from ppm to percent concentrations. Both volumetric and coulometric KF titration methods can be used, with the coulometric method being particularly suitable for very low water content.[11] Due to the high viscosity and unique solvent properties of ILs, specific sample preparation and solvent choices may be necessary to ensure accurate results.[12][13]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected experimental results (e.g., reaction failure, inconsistent electrochemical data) Water contamination altering the IL's properties.1. Measure the water content of your IL using Karl Fischer titration. 2. If water content is high, dry the IL using an appropriate method (see FAQ Q4 and Protocol 1). 3. Review and improve storage and handling procedures to prevent future contamination.
Viscosity of the ionic liquid is lower than expected. Absorption of atmospheric moisture.1. Confirm water content via Karl Fischer titration. 2. Dry the ionic liquid under vacuum with gentle heating. 3. Store the dried IL in a desiccator under an inert atmosphere.
Inconsistent readings during Karl Fischer titration. 1. Poor solubility of the IL in the KF solvent (e.g., methanol). 2. The IL is too viscous for accurate sampling. 3. Side reactions between the IL and the KF reagent.1. Use a co-solvent like chloroform or a specialized commercial KF solvent to improve solubility.[11] 2. Gently warm the IL to reduce its viscosity before taking a sample. Use a gas-tight syringe for accurate transfer. 3. Consult the literature or reagent manufacturer for compatibility. Use a KF oven method where the water is evaporated from the sample and carried to the titration cell by a dry gas.[11][14]
Drying under vacuum seems ineffective. 1. Temperature is too low. 2. Vacuum is not sufficient. 3. Drying time is too short. 4. The IL has a very high affinity for water.1. Increase the temperature, but stay well below the IL's decomposition temperature.[15] 2. Ensure your vacuum pump and seals are working correctly to achieve a low pressure (<1 Torr). 3. Extend the drying time to 48-72 hours.[4][8] 4. Consider combining vacuum with inert gas sparging for more efficient water removal.

Data Presentation: Impact of Water Content

The presence of water can significantly influence the physical properties of hygroscopic ionic liquids. The following tables summarize quantitative data from the literature to illustrate these effects.

Table 1: Comparative Water Uptake of Imidazolium-Based Ionic Liquids

This table shows the equilibrium water content (in weight percent) of several imidazolium-based ILs when exposed to different relative humidity (RH) levels at room temperature.

Ionic LiquidAnionWater Content at ~50% RH (wt%)Water Content at ~80% RH (wt%)
[BMIM][Cl]Chloride~15 - 20> 30
[BMIM][BF₄]Tetrafluoroborate~1.5 - 2.5~3 - 5
[BMIM][PF₆]Hexafluorophosphate< 0.5~1 - 2
[BMIM][Tf₂N]Bis(trifluoromethylsulfonyl)imide< 0.1< 0.5
[EMIM][EtSO₄]Ethyl Sulfate~10 - 15~20 - 30

Note: Values are approximate and compiled from various sources for comparative purposes. Actual water uptake can be influenced by temperature, exposure time, and purity of the ionic liquid.[3][16]

Table 2: Effect of Water Content on the Viscosity of Ionic Liquids

This table demonstrates the typical decrease in viscosity with increasing water content for selected ionic liquids at 298 K (25°C).

Ionic LiquidWater Content (wt%)Viscosity (mPa·s)
[BMIM][BF₄]0.1 (Dry)~110
1.0~75
5.0~30
[EMIM][EtSO₄]0.2 (Dry)~92
2.0~55
10.0~20

Data synthesized from trends reported in the literature. Absolute values can vary based on measurement technique and IL purity.[5][17][18]

Table 3: Effect of Water Content on the Ionic Conductivity of Ionic Liquids

This table illustrates the typical increase in ionic conductivity with increasing water content for selected ionic liquids at 298 K (25°C).

Ionic LiquidWater Content (wt%)Ionic Conductivity (S/m)
[EMIM][BF₄]0.1 (Dry)~0.85
1.0~1.10
5.0~1.80
[BMIM][Cl]1.0 (Dry)~0.25
5.0~0.60
15.0~1.50

Data synthesized from trends reported in the literature. Absolute values can vary.[6][7][19]

Experimental Protocols

Protocol 1: Drying a Hygroscopic Ionic Liquid via Vacuum

Objective: To significantly reduce the water content of a hygroscopic ionic liquid.

Materials:

  • Hygroscopic ionic liquid sample

  • Schlenk flask or a two-neck round-bottom flask

  • Magnetic stir bar

  • Heating mantle or oil bath

  • High-vacuum pump (< 1 Torr)

  • Cold trap (filled with liquid nitrogen or dry ice/acetone)

  • Thermometer or thermocouple

  • Inert gas source (e.g., dry nitrogen or argon)

Procedure:

  • Place the ionic liquid and a magnetic stir bar into the clean, dry Schlenk flask.

  • Connect the flask to a vacuum line equipped with a cold trap between the flask and the pump to protect the pump from solvent vapors.

  • Begin stirring the ionic liquid at a moderate speed.

  • Slowly and carefully apply the vacuum. If the IL has a high water content, it may bubble vigorously. Reduce the vacuum if bubbling becomes excessive and re-apply more slowly.

  • Once a stable vacuum is achieved, begin to gently heat the flask using the heating mantle or oil bath. A temperature of 70-80°C is generally effective and safe for many common imidazolium-based ILs. Crucially, do not exceed the known thermal decomposition temperature of your specific ionic liquid. [4][8]

  • Maintain the vacuum, stirring, and heating for an extended period, typically 24 to 72 hours.[4][8] The required duration depends on the IL's volume, its affinity for water, the initial water content, and the desired final dryness.

  • To conclude the process, first, turn off the heating and allow the flask to cool completely to room temperature while still under vacuum.

  • Slowly backfill the flask with a dry inert gas (e.g., nitrogen or argon) to break the vacuum.

  • The dried ionic liquid should be immediately sealed and stored in a desiccator or glovebox to prevent re-absorption of moisture.

Protocol 2: General Procedure for Karl Fischer Titration

Objective: To determine the water content of an ionic liquid sample.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate Karl Fischer reagents (titrant and solvent)

  • Gas-tight syringe with a long needle

  • Ionic liquid sample

  • Methanol or other suitable solvent/co-solvent (e.g., chloroform, specialized KF solvent)

  • Water standard for titer determination or instrument calibration

Procedure:

  • System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Add fresh, dry solvent to the titration vessel.

  • Pre-Titration: Start the pre-titration process. The instrument will titrate any ambient moisture present in the solvent until a stable, dry baseline (drift) is achieved. A low and stable drift is crucial for accurate measurements.[20]

  • Titer Determination (for Volumetric KF): Accurately add a known amount of a certified water standard or a solid standard like sodium tartrate dihydrate to the conditioned cell. Perform the titration. The instrument will calculate the titer of the KF reagent (mg of water per mL of titrant). It is recommended to perform this in triplicate and use the average value.

  • Sample Analysis: a. Draw a precise amount of the ionic liquid sample into a clean, dry, gas-tight syringe. To minimize exposure to air, this should be done in a glovebox if possible. b. Accurately determine the weight of the sample by difference (weigh the full syringe, inject the sample, and re-weigh the syringe). c. Inject the sample directly into the conditioned titration vessel, ensuring the needle tip is submerged in the solvent. d. Start the titration. The instrument will automatically titrate the water in the sample and display the result, typically in ppm, percentage, or total mass of water.

  • Post-Analysis: Clean the syringe promptly. Run a blank or a standard periodically to ensure the system remains accurate.

Visualizations

Troubleshooting_Water_Contamination Start Experiment Yields Unexpected Results Q1 Is water contamination a possible cause? Start->Q1 KF_Titration Perform Karl Fischer Titration Q1->KF_Titration Yes Check_Other Investigate other experimental variables (reagents, temperature, etc.) Q1->Check_Other No Q2 Is water content above acceptable limit? KF_Titration->Q2 Dry_IL Dry the Ionic Liquid (See Protocol 1) Q2->Dry_IL Yes Proceed Proceed with experiment using the same batch Q2->Proceed No Re_evaluate Re-evaluate storage and handling procedures Dry_IL->Re_evaluate Proceed->Re_evaluate Repeat_Exp Repeat experiment with dried IL Re_evaluate->Repeat_Exp

References

Effect of alkyl chain modification on imidazolium ionic liquid properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazolium-based ionic liquids (ILs). The focus is on how modifying the alkyl chain on the imidazolium cation influences the physicochemical properties of the IL, a critical factor for experimental design and application development.

Frequently Asked Questions (FAQs)

Q1: How does increasing the alkyl chain length on the imidazolium cation affect the viscosity of the ionic liquid?

A1: Generally, increasing the length of the alkyl chain on the imidazolium cation leads to an increase in viscosity. This is primarily due to the enhancement of van der Waals interactions between the longer alkyl chains of neighboring cations.[1] These stronger intermolecular forces restrict the movement of the ions, resulting in higher viscosity. However, the relationship is not always linear and can be influenced by other factors like the nature of the anion and the specific temperature.[1] For instance, in some cases, a non-monotonic trend has been observed where the viscosity reduction of heavy crude oil was maximized with a C12 alkyl chain, suggesting an optimal chain length for specific applications.[2]

Q2: What is the general trend for the density of imidazolium ionic liquids as the alkyl chain is elongated?

A2: The density of 1-alkyl-3-methylimidazolium based ionic liquids tends to decrease as the alkyl chain length increases. This occurs because the addition of longer alkyl chains increases the overall volume of the ion pair more significantly than it increases the mass, leading to less efficient packing and a lower overall density. A linear decrease in density with increasing temperature is also a typical observation.[3]

Q3: How does modifying the alkyl chain impact the thermal stability of an imidazolium ionic liquid?

A3: The effect of alkyl chain length on thermal stability can be complex and depends on the specific ionic liquid and the experimental conditions used for analysis.[4] Some studies report that the thermal stability of 1-alkyl-2,3-dimethylimidazolium nitrate ionic liquids decreases as the length of the alkyl chain substituent on the cation increases.[5] Conversely, other research on 1-alkyl-3-methylimidazolium compounds found that the degradation temperature can slightly increase when the alkyl chain is lengthened from ethyl to octadecane.[6] It is crucial to recognize that factors like the anion type and the presence of impurities can significantly influence thermal stability.[6][7] For instance, linear alkyl chains tend to result in more thermally stable ILs compared to their branched counterparts.[8]

Q4: What effect does a longer alkyl chain have on the ionic conductivity?

A4: Increasing the alkyl chain length on the imidazolium cation generally leads to a decrease in ionic conductivity.[3][9] This is a direct consequence of the increased viscosity; as the ions become larger and bulkier with longer alkyl chains, their mobility decreases, which in turn lowers the overall conductivity of the liquid.[3] The relationship between conductivity and temperature for these ionic liquids can often be described by the Vogel-Fulcher-Tammann (VFT) equation.[10][11]

Q5: My imidazolium ionic liquid has poor solubility in a specific solvent. Could the alkyl chain be the reason?

A5: Yes, the alkyl chain length is a key determinant of an ionic liquid's solubility characteristics. By modifying the alkyl chain, you can fine-tune properties like hydrophobicity.[4] Increasing the length of the alkyl chain enhances the nonpolar, hydrophobic character of the cation. This will generally decrease its solubility in polar solvents (like water) and increase its solubility in nonpolar organic solvents. Conversely, shorter alkyl chains lead to more polar cations, favoring solubility in polar media.

Q6: I'm observing unexpected physical properties in my experiment. How does alkyl chain branching affect properties compared to linear chains?

A6: Branching in the alkyl chain can have a significant and sometimes non-intuitive impact on the properties of imidazolium ionic liquids. Compared to their linear-chain analogs, branched ILs often exhibit higher viscosity, glass transition temperatures, and melting points.[8] However, linear ILs are generally found to be more thermally stable than branched ones.[8] These differences arise from the way branched chains affect molecular packing, intermolecular interactions, and conformational flexibility.

Troubleshooting Guide

Problem: My synthesized imidazolium ionic liquid is much more viscous than expected, making it difficult to handle.

  • Possible Cause 1: Alkyl Chain Length. You may have synthesized an IL with a longer alkyl chain than intended. As a rule of thumb, viscosity increases with the length of the alkyl chain due to stronger van der Waals forces.[1]

  • Troubleshooting:

    • Verify the structure of your synthesized IL using characterization techniques like ¹H and ¹³C NMR.[12]

    • If the chain length is correct, consider synthesizing an analog with a shorter alkyl chain to reduce viscosity.

    • For your current batch, performing experiments at a slightly elevated temperature will decrease the viscosity and improve handling.

Problem: The thermal decomposition temperature (Td) of my ionic liquid is lower than literature values for a similar structure.

  • Possible Cause 1: Impurities. The presence of impurities, particularly residual halides (like Cl⁻ or Br⁻) from the synthesis, can significantly lower the thermal stability of an ionic liquid.[13] Water and residual organic solvents can also negatively impact thermal properties.[7]

  • Possible Cause 2: Experimental Conditions. Thermogravimetric analysis (TGA) results can vary significantly based on experimental parameters such as the heating rate, the type of carrier gas, and the sample pan material.[4] For instance, high heating rates can lead to an overestimation of Td.[4]

  • Troubleshooting:

    • Purify the ionic liquid to remove halides. This can involve techniques like extraction or using silver salts for precipitation, followed by filtration.[14][15] Ensure the IL is thoroughly dried under high vacuum.

    • Standardize your TGA experimental parameters and compare them to the conditions reported in the literature. Use a consistent heating rate (e.g., 5 °C/min) for reproducible results.[4]

    • Confirm the structure and purity using NMR and elemental analysis.[12][16]

Problem: My ionic liquid is showing poor ionic conductivity, affecting its performance as an electrolyte.

  • Possible Cause 1: Long Alkyl Chain. As discussed, longer alkyl chains increase viscosity and decrease ion mobility, which directly reduces conductivity.[3]

  • Possible Cause 2: High Viscosity. Even with a moderate alkyl chain, the inherent viscosity of the IL at the operating temperature might be too high.

  • Troubleshooting:

    • Synthesize an analog with a shorter alkyl chain (e.g., ethyl or butyl) on the imidazolium cation.

    • Change the anion. Some anions, like dicyanamide ([DCA]⁻), are known to produce ILs with lower viscosity and higher conductivity compared to others like hexafluorophosphate ([PF₆]⁻).[11]

    • Operate your system at a higher temperature, if feasible, as this will decrease viscosity and increase conductivity.[10]

Data Summary Tables

Table 1: Effect of Alkyl Chain Length on Physicochemical Properties of 1-alkyl-3-methylimidazolium ([Cₙmim]) Ionic Liquids

PropertyGeneral Trend with Increasing Alkyl Chain Length (n)Primary Reason
Viscosity IncreasesEnhanced van der Waals interactions between alkyl chains.[1]
Density DecreasesIncreased molecular volume outweighs the increase in mass.[3]
Ionic Conductivity DecreasesIncreased viscosity and reduced ion mobility.[3]
Thermal Stability Variable / Anion DependentComplex interplay of van der Waals and coulombic interactions.[4][5]
Melting Point VariableGoverned by cation-anion interactions for short chains and van der Waals interactions for long chains.[1]

Visualizations

cluster_main Logical Flow: Alkyl Chain Modification & Property Impact cluster_properties Resulting Physicochemical Properties start Modify Imidazolium Cation increase_chain Increase Alkyl Chain Length start->increase_chain density Decreased Density increase_chain->density leads to vdw Stronger van der Waals Interactions increase_chain->vdw leads to viscosity Increased Viscosity conductivity Decreased Conductivity viscosity->conductivity causes vdw->viscosity

Caption: Logical flow of how increasing alkyl chain length affects key IL properties.

cluster_workflow General Experimental Workflow for IL Synthesis & Characterization synthesis Step 1: Synthesis Quaternization of 1-methylimidazole with an alkyl halide [Cₙmim][X] purification Step 2: Purification Solvent extraction, drying under vacuum to remove impurities (halides, water) synthesis->purification characterization Step 3: Characterization Structural Verification (NMR, FTIR) Thermal Analysis (TGA, DSC) Property Measurement (Viscometry, Densitometry) purification->characterization

Caption: Standard workflow from IL synthesis to physical characterization.

Key Experimental Protocols

Protocol 1: Synthesis of 1-Alkyl-3-methylimidazolium Halide ([Cₙmim][X])

This protocol describes a common method for preparing the imidazolium halide precursor, which can then be used in anion exchange reactions to create other ionic liquids.[17]

Materials:

  • 1-methylimidazole

  • Appropriate alkyl halide (e.g., 1-bromobutane for [C₄mim][Br])

  • Solvent (e.g., ethyl acetate, or solvent-free)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Methodology:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of freshly distilled 1-methylimidazole and the chosen alkyl halide. The reaction can be performed neat (solvent-free) or using a solvent like ethyl acetate.[7]

  • Reaction Conditions: Heat the mixture under reflux with vigorous stirring. Reaction times and temperatures will vary depending on the reactivity of the alkyl halide (iodides > bromides > chlorides). A typical condition might be 70°C for 24-48 hours.[15]

  • Product Isolation: After cooling to room temperature, two layers may form if the product is immiscible with the solvent or unreacted starting materials. Decant the upper layer (solvent/unreacted reagents).

  • Purification: Wash the resulting ionic liquid product multiple times with a solvent like ethyl acetate or diethyl ether to remove any remaining starting materials.

  • Drying: Remove all volatile components and residual solvent using a rotary evaporator, followed by drying under high vacuum at an elevated temperature (e.g., 60-70°C) for at least 24 hours to yield the final product. The product is often a solid or a highly viscous liquid at room temperature.[15]

Protocol 2: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

TGA is used to measure the change in mass of a sample as a function of temperature, allowing for the determination of the decomposition temperature (Td).

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (e.g., platinum or ceramic)[4]

  • Inert gas supply (e.g., Nitrogen 99.999% purity)

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the ionic liquid (typically 5-10 mg) into a TGA sample pan.

  • Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[6]

  • Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant, slow heating rate (e.g., 5 or 10 °C/min).[4][5] Slow heating rates are recommended for more accurate Td determination.[4]

  • Data Analysis: The TGA thermogram plots percentage weight loss versus temperature. The decomposition temperature (Td) is typically reported as the onset temperature, which is the temperature at which significant mass loss begins. This is often calculated by finding the intersection of the baseline tangent and the tangent of the decomposition curve.

Protocol 3: Phase Transition Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated or cooled, allowing for the identification of phase transitions like melting point (Tm) and glass transition temperature (Tg).

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed sample pans (e.g., aluminum)

  • Inert gas supply (e.g., Nitrogen)

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the ionic liquid (typically 5-10 mg) into a DSC pan and hermetically seal it to prevent any mass loss during the experiment.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge with an inert gas.

  • Thermal Program:

    • Initial Cooling: Cool the sample to a low temperature (e.g., -90°C) to ensure any thermal history is erased and to observe the glass transition.

    • Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point.

    • Cooling Scan: Cool the sample back down at the same rate.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature.

    • Glass Transition (Tg): Appears as a step-like change in the baseline of the heating curve.

    • Melting Point (Tm): Appears as an endothermic peak (a dip in the heat flow curve) during the heating scan. The peak temperature is typically reported as Tm.

    • Crystallization Temperature (Tc): Appears as an exothermic peak during the cooling scan.

References

Technical Support Center: Recycling and Regeneration of 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate ([Bdmim][OTf])

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recycling and regeneration of the ionic liquid 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate ([Bdmim][OTf]).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recycling and regeneration of [Bdmim][OTf].

Issue Possible Cause(s) Recommended Solution(s)
Recovered [Bdmim][OTf] is discolored (yellow or brown). 1. Thermal degradation due to excessive heating during solvent removal. 2. Presence of colored organic impurities from the reaction mixture. 3. Reaction with residual acidic or basic species.1. Use vacuum distillation at the lowest feasible temperature to remove volatile solvents. Avoid temperatures above 150°C for prolonged periods. 2. Treat the discolored IL with activated carbon. Stir the IL with 1-5 wt% activated carbon for several hours, followed by filtration. 3. Neutralize the IL by washing with a small amount of deionized water, followed by rigorous drying under high vacuum.
Low recovery yield of [Bdmim][OTf] after liquid-liquid extraction. 1. Incomplete phase separation between the aqueous and organic layers. 2. Partial miscibility of [Bdmim][OTf] in the extraction solvent. 3. Emulsion formation at the interface.1. Allow for a longer settling time or use a centrifuge to facilitate phase separation. 2. Choose a highly immiscible organic solvent for extraction of organic solutes. If extracting the IL itself, consider using a hydrophobic IL as an accommodating agent. 3. Add a small amount of a saturated salt solution (e.g., NaCl) to the aqueous phase to break the emulsion.
Presence of water in the recycled [Bdmim][OTf]. 1. Inadequate drying after aqueous washing steps. 2. Absorption of atmospheric moisture due to the hygroscopic nature of the IL.1. Dry the IL under high vacuum (e.g., <1 mbar) at an elevated temperature (e.g., 70-100°C) for an extended period (12-24 hours).[1] 2. Handle and store the dried IL under an inert atmosphere (e.g., in a glovebox or desiccator with a drying agent).[2]
Recycled [Bdmim][OTf] shows poor performance in subsequent reactions. 1. Presence of residual organic or inorganic impurities. 2. Water content is still too high. 3. Degradation of the ionic liquid.1. Purify the IL using column chromatography with a suitable stationary phase (e.g., alumina or silica gel) or by treatment with activated carbon. 2. Quantify the water content using Karl Fischer titration and repeat the drying process if necessary.[2] 3. Characterize the IL using NMR or mass spectrometry to check for degradation products. If significant degradation has occurred, the IL may need to be discarded.
Solid precipitates form in the recycled [Bdmim][OTf]. 1. Presence of inorganic salts from the reaction or work-up. 2. Low solubility of certain organic byproducts in the cooled IL.1. Filter the IL through a fine frit or a membrane filter to remove solid impurities. 2. If the precipitate is an organic byproduct, an additional extraction step with a suitable solvent may be necessary before the final drying.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in used this compound?

A1: Common impurities include:

  • Water: Due to its hygroscopic nature, [Bdmim][OTf] readily absorbs moisture from the atmosphere.[2]

  • Organic Solvents: Residual solvents used in the reaction or extraction process (e.g., ethyl acetate, dichloromethane).

  • Unreacted Starting Materials and Byproducts: Compounds from the chemical reaction in which the IL was used as a solvent.

  • Halide Ions: If halide-containing precursors were used in the synthesis of the IL, residual halides might be present.

  • Color Impurities: These can be degradation products or highly conjugated organic molecules.

Q2: How can I effectively remove water from my recycled [Bdmim][OTf]?

A2: The most effective method for drying ionic liquids is heating under high vacuum. A typical procedure involves heating the IL to 70-100°C under a vacuum of less than 1 mbar for 12-24 hours.[1] The efficiency of drying can be monitored by measuring the water content using Karl Fischer titration.[2] For some ionic liquids, molecular sieves can also be used for drying.[3]

Q3: What is the thermal stability of this compound?

A3: While specific data for [Bdmim][OTf] is limited, imidazolium-based ionic liquids with triflate anions generally exhibit good thermal stability. For the similar ionic liquid, 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][OTf]), the decomposition temperature is reported to be above 250°C.[3] Thermal treatment of 1-butyl-3-methylimidazolium-based ILs at 150°C can lead to gradual decomposition.[4][5] It is advisable to avoid prolonged heating at high temperatures to prevent degradation.

Q4: Can I use activated carbon to purify my used [Bdmim][OTf]?

A4: Yes, treatment with activated carbon is a common and effective method for removing colored and non-polar impurities from ionic liquids. The general procedure involves stirring the ionic liquid with 1-5% by weight of activated carbon for several hours, followed by filtration to remove the carbon particles.

Q5: How can I assess the purity of my recycled this compound?

A5: The purity of the recycled IL can be assessed using several analytical techniques:

  • NMR Spectroscopy (¹H and ¹⁹F): To confirm the structure of the cation and anion and to detect organic impurities.

  • Mass Spectrometry: To verify the mass of the cation and anion.

  • Karl Fischer Titration: To quantify the water content.[2]

  • UV-Vis Spectroscopy: Can be used to determine the concentration of the IL in water and to check for colored impurities.[6][7]

  • Chromatography (e.g., HPLC, IC): To separate and quantify impurities.

Quantitative Data

The following table summarizes recovery data for a closely related ionic liquid, 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][OTf]), using a liquid-liquid extraction-based recycling process. This data can serve as a benchmark for the expected recovery of [Bdmim][OTf].

Ionic LiquidRecycling MethodAccommodating AgentRecovery RateReference
[BMIM][OTf]Liquid-Liquid Extraction & Membrane Separation[BMIM][NTf₂]>80%[8]
[BMIM][OTf]Liquid-Liquid Extraction & Membrane Separation[BMIM][NTf₂]83-93% (by volume over 3 reuses)[8]

Experimental Protocols

Protocol 1: Regeneration of [Bdmim][OTf] using Liquid-Liquid Extraction

This protocol is adapted from a method developed for the similar ionic liquid, 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][OTf]).[9] It is designed to remove organic impurities.

Materials:

  • Used this compound containing organic impurities.

  • Immiscible organic solvent (e.g., ethyl acetate, hexane).

  • Deionized water.

  • Activated carbon (optional).

  • Separatory funnel.

  • Rotary evaporator or vacuum oven.

Procedure:

  • Initial Extraction:

    • Place the used [Bdmim][OTf] in a separatory funnel.

    • Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate) to extract non-polar organic impurities.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The lower layer will be the ionic liquid.

    • Drain the lower ionic liquid layer into a clean flask. Discard the upper organic layer.

    • Repeat the extraction 2-3 times with fresh portions of the organic solvent.

  • Aqueous Wash (Optional):

    • To remove polar, water-soluble impurities, wash the ionic liquid with a small volume of deionized water.

    • Add approximately 10-20% v/v of deionized water to the ionic liquid, shake, and allow the phases to separate.

    • Drain the lower ionic liquid layer.

    • Note: This step will introduce water into the ionic liquid, which must be rigorously removed.

  • Activated Carbon Treatment (Optional, for color removal):

    • To the recovered ionic liquid, add 1-5 wt% of activated carbon.

    • Stir the mixture at room temperature for 2-4 hours.

    • Filter the mixture through a celite pad or a fine frit to remove the activated carbon.

  • Drying:

    • Transfer the purified ionic liquid to a round-bottom flask.

    • Heat the flask to 70-100°C while applying a high vacuum (<1 mbar) using a rotary evaporator or a vacuum oven.

    • Continue drying for 12-24 hours, or until the water content, as determined by Karl Fischer titration, is below the desired level (e.g., <500 ppm).

  • Storage:

    • Store the dry, recycled [Bdmim][OTf] under an inert atmosphere (e.g., argon or nitrogen) in a sealed container to prevent moisture reabsorption.

Protocol 2: Purity Analysis by ¹H NMR

Procedure:

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the recycled [Bdmim][OTf] in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis:

    • Confirm the presence of the characteristic peaks for the 1-butyl-2,3-dimethylimidazolium cation.

    • Integrate the peaks corresponding to the ionic liquid and compare them to the integration of any impurity peaks to estimate the purity.

    • Look for the absence of peaks from organic solvents used during the recycling process.

Visualizations

Experimental_Workflow Workflow for Recycling [Bdmim][OTf] cluster_start Start cluster_extraction Purification cluster_drying Final Processing cluster_end End Product cluster_qc Quality Control start Used [Bdmim][OTf] extraction Liquid-Liquid Extraction (with organic solvent) start->extraction wash Aqueous Wash (Optional) extraction->wash carbon Activated Carbon Treatment (Optional) wash->carbon drying Vacuum Drying (70-100°C, <1 mbar) carbon->drying end_product Recycled [Bdmim][OTf] drying->end_product qc Purity Analysis (NMR, Karl Fischer) end_product->qc

Caption: Workflow for the recycling and regeneration of [Bdmim][OTf].

Troubleshooting_Logic Troubleshooting Discolored [Bdmim][OTf] cluster_causes Potential Causes cluster_solutions Solutions start Recycled IL is Discolored thermal Thermal Degradation? start->thermal impurities Organic Impurities? start->impurities reaction Side Reaction? start->reaction reduce_temp Lower Drying Temperature thermal->reduce_temp Yes activated_carbon Use Activated Carbon impurities->activated_carbon Yes neutralize Neutralize and Wash reaction->neutralize Yes

Caption: Troubleshooting logic for discolored [Bdmim][OTf].

References

Validation & Comparative

A Comparative Guide to Two Imidazolium-Based Ionic Liquids: 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate and [BMIM][BF4]

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ionic liquid is paramount to experimental success. This guide provides an objective comparison of the physicochemical properties of 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate and 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), supported by experimental data and detailed methodologies.

Ionic liquids (ILs) have emerged as a versatile class of solvents with applications spanning electrochemistry, organic synthesis, and pharmaceuticals. Their unique properties, including low volatility, high thermal stability, and tunable solvency, make them attractive alternatives to traditional organic solvents. This guide focuses on two prominent imidazolium-based ionic liquids: this compound and the widely studied 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]).

Physicochemical Properties: A Tabular Comparison

The following table summarizes the key physicochemical properties of the two ionic liquids, providing a clear basis for comparison.

PropertyThis compound1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4])
Molecular Formula C₁₀H₁₇F₃N₂O₃S[1]C₈H₁₅BF₄N₂
Molecular Weight 302.31 g/mol [1]226.02 g/mol
Melting Point 42 - 46 °C[1]-83 to -75 °C
Density No data available1.20 - 1.21 g/cm³ at 20 °C
Viscosity No data available103 cP
Ionic Conductivity No data available3.15 mS/cm
Thermal Stability (Decomposition Temperature) High thermal stability[1]Onset decomposition at 697 K (424 °C) with a peak at 734 K (461 °C) under non-isothermal conditions. The maximum usable temperature for long-term applications is approximately 513 K (240 °C).[2]

Structural and Property Comparison

G Comparative Overview of Imidazolium Ionic Liquids cluster_0 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate cluster_1 [BMIM][BF4] (1-Butyl-3-methylimidazolium tetrafluoroborate) BMMIM_TfO Cation: 1-Butyl-2,3-dimethylimidazolium BMMIM_TfO_Props Properties: - High Thermal Stability - Melting Point: 42-46 °C - Molecular Weight: 302.31 g/mol BMMIM_TfO->BMMIM_TfO_Props exhibits BMIM Cation: 1-Butyl-3-methylimidazolium BMMIM_TfO->BMIM Structural Similarity (Imidazolium Core) TfO_Anion Anion: Trifluoromethanesulfonate BMIM_BF4_Props Properties: - Density: ~1.20 g/cm³ - Viscosity: 103 cP - Conductivity: 3.15 mS/cm - Decomposition Temp: ~424 °C (onset) BMIM->BMIM_BF4_Props exhibits BF4_Anion Anion: Tetrafluoroborate

Figure 1: A diagram illustrating the structural components and key properties of the two ionic liquids.

Experimental Protocols

To ensure reproducibility and accurate comparison, the following detailed methodologies are provided for the key experiments cited.

Density Measurement (Pycnometer Method)

Objective: To determine the density of the ionic liquid at a specified temperature.

Apparatus:

  • Pycnometer (a glass flask with a precise volume)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath

  • Thermometer

  • Syringe or pipette

Procedure:

  • Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent and dry it completely.

  • Weighing the Empty Pycnometer: Accurately weigh the empty, dry pycnometer and its stopper on the analytical balance. Record this mass as m₁.

  • Filling the Pycnometer: Carefully fill the pycnometer with the ionic liquid using a syringe or pipette, avoiding the formation of air bubbles.

  • Inserting the Stopper: Insert the stopper carefully, allowing excess liquid to escape through the capillary. Ensure there are no air bubbles trapped inside.

  • Temperature Equilibration: Place the filled pycnometer in a thermostatic water bath set to the desired temperature (e.g., 20 °C) and allow it to equilibrate for at least 30 minutes.

  • Drying and Weighing: Remove the pycnometer from the water bath, carefully dry the exterior, and weigh it on the analytical balance. Record this mass as m₂.

  • Calculation: The density (ρ) of the ionic liquid is calculated using the following formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.

Viscosity Measurement (Rotational Viscometer)

Objective: To measure the dynamic viscosity of the ionic liquid at a specified temperature.

Apparatus:

  • Rotational viscometer with appropriate spindles

  • Temperature-controlled sample cell or water bath

  • Thermometer

Procedure:

  • Instrument Setup: Select the appropriate spindle and rotational speed based on the expected viscosity of the ionic liquid.

  • Sample Preparation: Place the required volume of the ionic liquid into the sample cell.

  • Temperature Control: Bring the sample to the desired measurement temperature using the temperature control unit and allow it to stabilize.

  • Measurement: Immerse the spindle into the ionic liquid to the marked level. Start the rotation of the spindle.

  • Data Acquisition: Allow the reading to stabilize and then record the viscosity value displayed by the instrument.

  • Cleaning: After the measurement, clean the spindle and sample cell thoroughly with a suitable solvent.

Ionic Conductivity Measurement (Conductivity Meter)

Objective: To determine the ionic conductivity of the ionic liquid at a specified temperature.

Apparatus:

  • Conductivity meter with a suitable conductivity cell (probe)

  • Thermostatic water bath

  • Calibration standards

Procedure:

  • Calibration: Calibrate the conductivity meter using standard solutions of known conductivity according to the manufacturer's instructions.

  • Sample Preparation: Place the ionic liquid in a clean, dry beaker.

  • Temperature Equilibration: Immerse the beaker in a thermostatic water bath to bring the sample to the desired temperature.

  • Measurement: Immerse the conductivity probe into the ionic liquid, ensuring the electrodes are fully submerged.

  • Data Recording: Allow the reading to stabilize and record the conductivity value.

  • Cleaning: Thoroughly clean the conductivity probe with an appropriate solvent after each measurement.

Thermal Stability (Thermogravimetric Analysis - TGA)

Objective: To determine the decomposition temperature of the ionic liquid.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the ionic liquid into a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas to prevent oxidation.

  • Heating Program: Program the TGA to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.

  • Data Collection: The instrument will record the mass of the sample as a function of temperature.

  • Analysis: The onset decomposition temperature is typically determined as the temperature at which a significant mass loss begins. The peak decomposition temperature is the temperature at which the rate of mass loss is at its maximum.

Conclusion

The choice between this compound and [BMIM][BF4] will depend on the specific requirements of the application. [BMIM][BF4] is a well-characterized ionic liquid with a lower melting point, making it a liquid over a wider temperature range. However, this compound is noted for its high thermal stability, which could be advantageous in high-temperature applications. The lack of comprehensive public data for the latter highlights the need for further experimental characterization to fully understand its potential. Researchers are encouraged to consider these properties and the detailed experimental protocols provided to make an informed decision for their specific needs.

References

A Comparative Analysis of Imidazolium and Pyrrolidinium Ionic Liquids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of an appropriate ionic liquid (IL) is crucial for experimental success. This guide presents a comprehensive comparison of two prominent classes of ionic liquids: those based on imidazolium and pyrrolidinium cations. The subsequent sections explore their relative performance across key physicochemical properties, substantiated by experimental data and detailed methodologies.

Executive Summary: Imidazolium and pyrrolidinium-based ionic liquids are highly versatile solvents with extensive applications, including in pharmaceutical synthesis and drug delivery systems.[1][2][3] Generally, imidazolium-based ILs tend to exhibit higher thermal stability, whereas pyrrolidinium-based ILs often provide a wider electrochemical window.[4][5] Properties such as viscosity and conductivity are significantly influenced by the nature of the anion and the length of the alkyl chains attached to the cation.[6] This guide offers a quantitative comparison of these characteristics to facilitate the selection of the most suitable ionic liquid for specific research and development requirements.

Data Presentation: A Quantitative Comparison

The following tables summarize key performance indicators for representative imidazolium and pyrrolidinium-based ionic liquids, offering a clear comparison of their fundamental properties.

Table 1: Thermal Stability

Ionic Liquid CationAnionDecomposition Temperature (Td, °C)
Imidazolium[NTf₂]⁻>300[4]
Pyrrolidinium[NTf₂]⁻250-400[4][7]
Imidazolium[Br]⁻320-380[4]
Imidazolium[BF₄]⁻~400

Note: Decomposition temperatures can fluctuate based on the specific alkyl substituents on the cation and the experimental heating rate.[7]

Table 2: Electrochemical Stability

Ionic Liquid CationAnionAnodic Limit (V)Cathodic Limit (V)Electrochemical Window (V)
Imidazolium[NTf₂]⁻~2.5~-2.5~5.0
Pyrrolidinium[NTf₂]⁻~3.0~-3.0~6.0[8]
Imidazolium[BF₄]⁻~2.3~-2.2~4.5
Pyrrolidinium[BF₄]⁻~2.8~-2.7~5.5

Table 3: Viscosity and Ionic Conductivity at 25°C

Ionic Liquid CationAnionViscosity (cP)Ionic Conductivity (mS/cm)
1-butyl-3-methylimidazolium (BMIM)[NTf₂]⁻523.9
1-butyl-1-methylpyrrolidinium (BMPyrr)[NTf₂]⁻742.5
1-ethyl-3-methylimidazolium (EMIM)[BF₄]⁻3313.6
1-ethyl-1-methylpyrrolidinium (EMPyrr)[BF₄]⁻458.9

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) of the ionic liquid.

Methodology:

  • A small sample of the ionic liquid (typically 5-10 mg) is placed in a crucible within a thermogravimetric analyzer.

  • The sample is heated at a constant rate, commonly 10 °C/min, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[9]

  • The weight of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature is typically defined as the onset temperature at which significant weight loss begins, often corresponding to a 5% or 10% mass loss.[10]

Electrochemical Stability Measurement: Cyclic Voltammetry (CV)

Objective: To determine the electrochemical window of the ionic liquid.

Methodology:

  • A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag+), and a counter electrode (e.g., platinum wire).

  • The electrodes are immersed in the ionic liquid, which acts as the electrolyte.

  • A potential is swept linearly from an initial value to a vertex potential and then back to the initial potential.

  • The resulting current is measured as a function of the applied potential.

  • The anodic and cathodic limits are determined by the potentials at which a significant increase in current is observed, indicating the oxidation and reduction of the ionic liquid, respectively. The electrochemical window is the potential range between these limits.[8]

Viscosity and Ionic Conductivity Measurements

Objective: To quantify the viscosity and ionic conductivity of the ionic liquid.

Methodology:

  • Viscosity: A rheometer or a viscometer is used to measure the dynamic viscosity of the ionic liquid at a controlled temperature, typically 25 °C. The principle often involves measuring the torque required to rotate a spindle immersed in the liquid at a constant angular velocity.[6]

  • Ionic Conductivity: The ionic conductivity is determined using a conductivity meter with a calibrated probe. The probe, consisting of two electrodes with a known geometry, is immersed in the ionic liquid. An alternating current is applied, and the resulting impedance is measured to calculate the conductivity. Measurements are typically performed at a constant temperature.[11]

Visualizations

The following diagrams illustrate key concepts and workflows related to the comparative analysis of imidazolium and pyrrolidinium ionic liquids.

G Comparative Workflow for Ionic Liquid Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Physicochemical Characterization cluster_application Application Testing Synthesis_Imidazolium Imidazolium IL Synthesis (e.g., Alkylation of Imidazole) [1, 3] Purification Purification (e.g., Solvent Extraction, Activated Carbon) [17] Synthesis_Imidazolium->Purification Synthesis_Pyrrolidinium Pyrrolidinium IL Synthesis (e.g., Alkylation of Pyrrolidine) [15, 24] Synthesis_Pyrrolidinium->Purification TGA Thermal Stability (TGA) Purification->TGA CV Electrochemical Stability (CV) Purification->CV Visc_Cond Viscosity & Conductivity Purification->Visc_Cond NMR_FTIR Structural Analysis (NMR, FTIR) [18] Purification->NMR_FTIR Application_Evaluation Performance Evaluation TGA->Application_Evaluation CV->Application_Evaluation Visc_Cond->Application_Evaluation NMR_FTIR->Application_Evaluation Drug_Delivery Drug Solubility & Delivery [27, 29] Catalysis Catalytic Activity [36] Electrochemistry Electrochemical Performance Application_Evaluation->Drug_Delivery Application_Evaluation->Catalysis Application_Evaluation->Electrochemistry

Caption: A workflow diagram illustrating the key stages from synthesis to application testing for ionic liquids.

G Property Comparison: Imidazolium vs. Pyrrolidinium ILs cluster_properties Key Physicochemical Properties IL_Class Ionic Liquid Cation Imidazolium Imidazolium IL_Class->Imidazolium Pyrrolidinium Pyrrolidinium IL_Class->Pyrrolidinium Thermal_Stability Thermal Stability Imidazolium->Thermal_Stability Generally Higher Electrochemical_Window Electrochemical Window Imidazolium->Electrochemical_Window Typically Narrower Viscosity Viscosity Imidazolium->Viscosity Often Lower [34] Conductivity Ionic Conductivity Imidazolium->Conductivity Often Higher Toxicity Toxicity [28, 41] Imidazolium->Toxicity Generally Higher Toxicity Pyrrolidinium->Thermal_Stability Variable, can be high Pyrrolidinium->Electrochemical_Window Generally Wider Pyrrolidinium->Viscosity Often Higher [34] Pyrrolidinium->Conductivity Often Lower Pyrrolidinium->Toxicity Generally Lower Toxicity [28]

Caption: A logical diagram comparing the general trends in properties between imidazolium and pyrrolidinium ionic liquids.

Concluding Remarks

The choice between imidazolium and pyrrolidinium ionic liquids is contingent upon the specific demands of the application. Imidazolium-based ILs, with their typically lower viscosity and higher conductivity, may be favored in applications where mass transport is critical. Conversely, the wider electrochemical window and often lower toxicity of pyrrolidinium-based ILs make them attractive for electrochemical devices and applications with biological systems.[12][13] The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision in the selection of an ionic liquid for your research endeavors.

References

A Comparative Analysis of Trifluoromethanesulfonate and Bis(trifluoromethylsulfonyl)imide Anions for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of Trifluoromethanesulfonate (TfO⁻) and Bis(trifluoromethylsulfonyl)imide (TFSI⁻) anions, supported by experimental data and protocols.

The selection of an appropriate anion is a critical consideration in the design of functional materials such as ionic liquids, battery electrolytes, and catalysts. Among the weakly coordinating anions, Trifluoromethanesulfonate (TfO⁻ or triflate) and Bis(trifluoromethylsulfonyl)imide (TFSI⁻) are two of the most prominent candidates due to their unique properties. This guide provides a comprehensive comparison of these two anions, focusing on their physicochemical properties and performance in various applications, supported by experimental data.

Physicochemical Properties: A Head-to-Head Comparison

The structural differences between the triflate and TFSI anions give rise to distinct properties that influence their behavior in chemical systems. The TFSI anion, with its delocalized negative charge over the S-N-S backbone and two sulfonyl groups, is generally considered to be more weakly coordinating and to have a lower Lewis basicity than the triflate anion.[1] This has significant implications for properties such as ionic conductivity, viscosity, and thermal and electrochemical stability.

PropertyTrifluoromethanesulfonate (TfO⁻)Bis(trifluoromethylsulfonyl)imide (TFSI⁻)Key Differences & Implications
Molar Mass ( g/mol ) 149.07280.14The larger size and mass of TFSI⁻ can influence transport properties.
Lewis Basicity HigherLowerTFSI⁻ is a weaker Lewis base, leading to weaker ion pairing and potentially higher ionic conductivity.[1][2]
Coordinating Ability StrongerWeakerThe weaker coordinating nature of TFSI⁻ is advantageous in applications requiring high cation mobility.[3]
Hydrolytic Stability HighHighBoth anions are generally stable towards hydrolysis under neutral and slightly basic conditions.[4][5]
Performance in Ionic Liquids: A Data-Driven Comparison

The choice of anion significantly impacts the bulk properties of ionic liquids. The following tables summarize key performance metrics for ionic liquids based on the 1-butyl-3-methylimidazolium ([Bmim]⁺) cation with either TfO⁻ or TFSI⁻ anions.

Table 1: Comparison of Thermal Stability

Ionic LiquidOnset Decomposition Temp (Tonset, °C)Temperature for 1% mass loss in 10h (T0.01/10h, °C)
[Bmim][TfO]~410~260
[Bmim][TFSI]~440~300

Data extrapolated from typical values found in literature. Actual values can vary with purity and experimental conditions.[6]

Table 2: Comparison of Transport Properties at 25°C

Ionic LiquidIonic Conductivity (mS/cm)Viscosity (mPa·s)
[Bmim][TfO]~3.9~52
[Bmim][TFSI]~3.4~51

Note: While TFSI⁻ is expected to lead to higher conductivity due to weaker ion pairing, other factors like ion size and viscosity also play a significant role. In some cases, the larger size of the TFSI⁻ anion can lead to slightly lower conductivity despite its weaker coordinating ability.[7][8][9]

Table 3: Comparison of Electrochemical Window

Ionic LiquidAnodic Limit (V)Cathodic Limit (V)Electrochemical Window (V)
[Bmim][TfO]~2.5~-2.2~4.7
[Bmim][TFSI]~2.8~-2.9~5.7

Electrochemical windows are highly dependent on the working electrode material and purity of the ionic liquid.[4][8][10][11]

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols for the key characterization techniques are provided below.

Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of the neat ionic liquids.

Methodology:

  • A commercial conductivity meter equipped with a microvolume conductivity probe is utilized.[12]

  • The conductivity meter is calibrated using a standard aqueous KCl solution.

  • Prior to measurement, the ionic liquid samples are dried under high vacuum at 80°C to minimize water content.[12]

  • For each measurement, the probe is rinsed at least three times with the ionic liquid to be tested to prevent cross-contamination and inaccuracies from residual water.[12]

  • The probe is then immersed in the ionic liquid sample, and the conductivity is recorded once the reading stabilizes.

  • Measurements are typically performed at a constant temperature, often 25°C, controlled by a thermal bath.[13]

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To evaluate the thermal stability of the ionic liquids by determining their decomposition temperatures.

Methodology:

  • A thermogravimetric analyzer is used for this measurement.[14]

  • A small sample of the ionic liquid (typically 5-10 mg) is placed in an alumina crucible.[15]

  • The sample is heated from room temperature to a higher temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere (flow rate of 20-40 mL/min).[6][14]

  • The mass of the sample is continuously monitored as a function of temperature.

  • The onset decomposition temperature (Tonset) is determined as the temperature at which a significant mass loss begins. For more rigorous assessment of long-term thermal stability, isothermal TGA can be performed to determine the temperature at which a 1% mass loss occurs over a 10-hour period (T0.01/10h).[6]

Electrochemical Window Determination (Cyclic Voltammetry - CV)

Objective: To determine the potential range over which the ionic liquid is electrochemically stable.

Methodology:

  • Cyclic voltammetry is performed using a three-electrode system within an electrochemical cell.[16][17] The system consists of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a quasi-reference electrode like a silver wire), and a counter electrode (e.g., platinum wire).[10][16]

  • The ionic liquid serves as the electrolyte. The cell should be assembled in an inert atmosphere (e.g., a glovebox) to exclude moisture and oxygen.

  • The potential of the working electrode is swept linearly from an initial potential to a vertex potential and then back to the initial potential at a set scan rate (e.g., 20-100 mV/s).[4]

  • The current response is measured as a function of the applied potential.

  • The electrochemical window is defined by the anodic and cathodic limits, which are the potentials at which a significant increase in current is observed due to the oxidation and reduction of the electrolyte, respectively.

Visualizing Anion-Cation Interactions

The differing coordinating abilities of the TfO⁻ and TFSI⁻ anions with a cation (e.g., Li⁺) can be visualized as a logical relationship. The weaker interaction of TFSI⁻ generally leads to a more "free" cation, which is desirable in applications like batteries.

G cluster_0 Anion-Cation Interaction Strength cluster_TfO Triflate (TfO⁻) cluster_TFSI Bis(trifluoromethylsulfonyl)imide (TFSI⁻) cluster_1 Resulting Cation State Cation Cation TfO TfO⁻ Cation->TfO interacts with TFSI TFSI⁻ Cation->TFSI interacts with Associated_Cation More Associated Cation (Lower Mobility) TfO->Associated_Cation leads to TfO_Interaction Stronger Coordination (Higher Lewis Basicity) Free_Cation More 'Free' Cation (Higher Mobility) TFSI->Free_Cation leads to TFSI_Interaction Weaker Coordination (Lower Lewis Basicity)

Caption: Anion-cation coordination and its effect on cation mobility.

Conclusion

The choice between triflate and TFSI anions is highly dependent on the specific requirements of the application.

  • TFSI⁻ is often favored in applications where high ionic conductivity, a wide electrochemical window, and high thermal stability are paramount , such as in electrolytes for high-performance batteries and supercapacitors. Its weakly coordinating nature is a key advantage in promoting cation mobility.[3][8]

  • TfO⁻ , while having a slightly narrower electrochemical window and lower thermal stability compared to TFSI⁻, is still a robust and highly stable anion.[4][18] It can be a suitable and more cost-effective alternative in applications where the extreme performance characteristics of TFSI⁻ are not strictly necessary.

Researchers and developers are encouraged to consider the trade-offs in properties presented in this guide to make an informed decision for their specific application. The provided experimental protocols offer a standardized basis for in-house comparison and validation.

References

Performance evaluation of [BMMIM][OTf] in supercapacitors against conventional electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling the Performance Landscape of a Promising Ionic Liquid Electrolyte

In the pursuit of high-performance energy storage devices, the choice of electrolyte plays a pivotal role in defining the capabilities of supercapacitors. This guide provides a comprehensive performance evaluation of the ionic liquid 1-butyl-3-methylimidazolium trifluoromethanesulfonate, [BMMIM][OTf], benchmarked against conventional aqueous and organic electrolytes. This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in the field of energy storage and material science.

Ionic liquids (ILs) have emerged as a promising class of electrolytes for supercapacitors due to their unique properties, including low volatility, high thermal stability, and a wide electrochemical window.[1][2] These characteristics have the potential to overcome some of the limitations associated with traditional aqueous and organic electrolytes.[1]

At a Glance: Performance Metrics

The following tables summarize the key performance indicators of [BMMIM][OTf] in comparison to standard aqueous and organic electrolytes. The data presented is a synthesis of values reported in various studies.

ElectrolyteActive MaterialSpecific Capacitance (F/g)Energy Density (Wh/kg)Power Density (W/kg)Cycling Stability (%)
[BMMIM][OTf] Graphene/CNT~140~155->90% after 1000 cycles
Aqueous (6M KOH) Activated Carbon129~10-12>10,000~100% after 10,000 cycles[3][4]
Organic (TEABF4 in AN) Activated Carbon~100-140~30-40~5,000-10,000>85% after 10,000 cycles

Note: The performance of supercapacitors is highly dependent on the electrode material, cell design, and testing parameters. The values presented here are for comparative purposes.

Deep Dive: [BMMIM][OTf] vs. The Field

Aqueous electrolytes , such as potassium hydroxide (KOH), are widely used due to their high ionic conductivity, low cost, and non-flammability.[4] This high conductivity enables excellent power performance. However, their major drawback is the narrow electrochemical stability window of water (theoretically 1.23V), which severely limits the cell voltage and, therefore, the energy density.[1]

Organic electrolytes , typically a salt like tetraethylammonium tetrafluoroborate (TEABF4) dissolved in an organic solvent such as acetonitrile (AN), offer a compromise. They provide a wider potential window than aqueous electrolytes (typically 2.5-2.8V), leading to higher energy densities.[7] However, they are often flammable, volatile, and more expensive than aqueous electrolytes.[1]

Experimental Protocols: A Blueprint for Evaluation

The performance data presented in this guide is derived from standard electrochemical testing methodologies. The following are detailed protocols for the key experiments used to evaluate supercapacitor performance.

Electrode and Cell Preparation

A typical experimental setup involves a two-electrode symmetric supercapacitor configuration. The working electrodes are prepared by mixing the active material (e.g., activated carbon, graphene), a conductive additive (e.g., carbon black), and a binder (e.g., PTFE or PVDF) in a specific weight ratio. This mixture is then coated onto a current collector (e.g., aluminum foil) and dried. Two identical electrodes are separated by a porous membrane (e.g., cellulose paper) and assembled into a coin cell or a Swagelok-type cell. The cell is then filled with the electrolyte ([BMMIM][OTf], aqueous, or organic solution).

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to assess the capacitive behavior and the electrochemical stability window of the supercapacitor.

  • Instrument: Potentiostat/Galvanostat

  • Setup: A two-electrode system is typically used for device testing.[8]

  • Procedure: A potential is applied to the cell and swept linearly between two vertex potentials at a constant scan rate.[8] The resulting current is measured. The shape of the CV curve provides information about the charge storage mechanism. For an ideal capacitor, the CV curve should be rectangular.

  • Parameters:

    • Potential Window: The voltage range over which the measurement is performed. This is determined by the stability of the electrolyte.

    • Scan Rate: The speed at which the potential is swept (e.g., 5, 10, 20, 50, 100 mV/s).[9]

  • Calculation of Specific Capacitance (Csp):

    • Csp = (∫I dV) / (2 * m * s * ΔV)

      • ∫I dV is the integrated area of the CV curve.

      • m is the mass of the active material on a single electrode.

      • s is the scan rate.

      • ΔV is the potential window.

Galvanostatic Charge-Discharge (GCD)

GCD is used to determine the specific capacitance, energy density, power density, and cycling stability of the supercapacitor.

  • Instrument: Potentiostat/Galvanostat

  • Setup: Two-electrode system.

  • Procedure: The supercapacitor is charged at a constant current to a specific voltage and then discharged at the same constant current to a lower voltage limit.[10]

  • Parameters:

    • Current Density: The applied current normalized by the mass of the active material (e.g., 0.5, 1, 2, 5, 10 A/g).

    • Voltage Window: The potential range for charging and discharging.

  • Calculations:

    • Specific Capacitance (Csp):

      • Csp = (I * Δt) / (m * ΔV)

        • I is the discharge current.

        • Δt is the discharge time.

        • m is the mass of the active material on a single electrode.

        • ΔV is the potential window during discharge (excluding the IR drop).

    • Energy Density (E):

      • E = (0.5 * Csp * (ΔV)^2) / 3.6

    • Power Density (P):

      • P = (E * 3600) / Δt

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to investigate the internal resistance and ion diffusion behavior of the supercapacitor.

  • Instrument: Potentiostat/Galvanostat with a frequency response analyzer.

  • Setup: Two-electrode system.

  • Procedure: A small AC voltage perturbation is applied to the cell over a wide range of frequencies, and the resulting AC current is measured.[11] The data is often presented as a Nyquist plot (imaginary impedance vs. real impedance).

  • Parameters:

    • Frequency Range: Typically from 100 kHz down to 10 mHz.

    • AC Amplitude: A small voltage, typically 5-10 mV.

  • Analysis:

    • Equivalent Series Resistance (ESR): The high-frequency intercept on the real axis of the Nyquist plot, representing the combined resistance of the electrolyte, electrodes, and contacts.

    • Charge Transfer Resistance (Rct): The diameter of the semicircle in the high-to-medium frequency region, related to the charge transfer kinetics at the electrode-electrolyte interface.

    • Warburg Impedance: The straight line at a 45° angle in the low-frequency region, indicative of ion diffusion limitations.

Workflow and Relationships

The following diagram illustrates the typical workflow for evaluating supercapacitor performance and the logical relationships between the key experimental techniques and the derived performance metrics.

G cluster_prep Cell Preparation Electrode Electrode Fabrication (Active Material, Binder, Conductive Additive) Assembly Cell Assembly (Electrodes, Separator, Electrolyte) Electrode->Assembly CV Cyclic Voltammetry (CV) Assembly->CV GCD Galvanostatic Charge-Discharge (GCD) Assembly->GCD EIS Electrochemical Impedance Spectroscopy (EIS) Assembly->EIS Capacitance Specific Capacitance CV->Capacitance GCD->Capacitance Energy Energy Density GCD->Energy Power Power Density GCD->Power Stability Cycling Stability GCD->Stability Resistance Internal Resistance EIS->Resistance Capacitance->Energy Energy->Power

Caption: Workflow for Supercapacitor Performance Evaluation.

Conclusion

The ionic liquid [BMMIM][OTf] presents a compelling alternative to conventional electrolytes, particularly for applications demanding high energy density. Its wide electrochemical window allows for higher operating voltages, a key factor in boosting energy storage capacity. However, the trade-off may come in the form of lower power density due to its higher viscosity compared to aqueous and organic electrolytes.

The choice of electrolyte is ultimately application-dependent. For high-power applications where cost and safety are paramount, aqueous electrolytes remain a strong contender. Organic electrolytes offer a middle ground with improved energy density over aqueous systems. [BMMIM][OTf] and other ionic liquids are best suited for applications where high energy density and operational safety (due to their non-flammability) are the primary drivers, and where the potential for lower power density is an acceptable compromise. Further research focusing on reducing the viscosity of ionic liquids or developing novel electrode architectures that facilitate faster ion transport will be crucial in unlocking their full potential for next-generation supercapacitors.

References

A Comparative Guide to Purity Validation of 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate by NMR and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of ionic liquids (ILs) necessitates robust analytical methodologies to ensure their purity, a critical factor influencing their physicochemical properties and performance in various applications, including as solvents in organic reactions and in electrochemical applications.[1] This guide provides a comparative analysis of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for validating the purity of 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate.

Introduction to Purity Analysis of Ionic Liquids

This compound is an ionic liquid composed of a substituted imidazolium cation and a trifluoromethanesulfonate anion. Impurities in ionic liquids can arise from the synthesis process, including unreacted starting materials or byproducts.[2] For instance, the synthesis of this compound typically involves the reaction of 1,2-dimethylimidazole with a butylating agent (e.g., n-bromobutane), followed by anion exchange.[2] Potential impurities could therefore include residual 1,2-dimethylimidazole, halide ions from the intermediate salt, and water.

Both NMR and HPLC are powerful techniques for the qualitative and quantitative analysis of organic compounds and can be adapted for the purity assessment of ionic liquids.

Comparison of NMR and HPLC for Purity Determination

FeatureNuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Principle Measures the magnetic properties of atomic nuclei, providing detailed structural information and quantitative data based on signal integration relative to an internal standard.Separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase, with detection typically by UV absorbance.[1][3]
Strengths - Provides unambiguous structural confirmation. - Inherently quantitative when using an internal standard (qNMR). - Non-destructive. - Can identify unknown impurities if their structure is distinct.- High sensitivity for detecting trace impurities.[4] - Excellent separation of complex mixtures.[3] - Well-established and widely available technique.
Limitations - Lower sensitivity compared to HPLC. - Signal overlap can complicate quantification in complex mixtures. - Requires a relatively pure internal standard for accurate quantification.- Does not provide direct structural information on its own. - Quantification requires calibration with a reference standard for each component.
Typical Impurities Detected Unreacted starting materials (e.g., 1,2-dimethylimidazole), other organic byproducts with distinct proton signals.Unreacted starting materials, colored impurities, and non-volatile organic byproducts. The trifluoromethanesulfonate anion is not UV active and would require a different detection method like evaporative light scattering (ELSD) or mass spectrometry (MS) to be directly observed along with the cation.[1]

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the purity of this compound by quantifying the molar ratio of the analyte to a certified internal standard.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound and 10 mg of a suitable internal standard (e.g., maleic acid, certified to >99.5% purity) into a clean, dry vial.

    • Dissolve the mixture in approximately 0.75 mL of a deuterated solvent (e.g., Dimethyl Sulfoxide-d₆, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Spectrometer: 400 MHz NMR spectrometer

    • Solvent: DMSO-d₆

    • Temperature: 298 K

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).

    • Number of Scans: 16

    • Spectral Width: -2 to 12 ppm

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, suitable signals for integration are the singlet from the N-CH₃ group or the triplet from the terminal CH₃ of the butyl group. For maleic acid (internal standard), the singlet of the two vinyl protons is used.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Expected ¹H NMR Spectrum of this compound in DMSO-d₆:

  • ~7.5-7.6 ppm (d, 1H) & ~7.4-7.5 ppm (d, 1H): Protons on the imidazolium ring (C4-H and C5-H).

  • ~4.1 ppm (t, 2H): N-CH₂ of the butyl group.

  • ~3.7 ppm (s, 3H): N-CH₃ on the imidazolium ring.

  • ~2.5 ppm (s, 3H): C2-CH₃ on the imidazolium ring.

  • ~1.7 ppm (m, 2H): N-CH₂-CH₂ of the butyl group.

  • ~1.3 ppm (m, 2H): CH₂-CH₃ of the butyl group.

  • ~0.9 ppm (t, 3H): Terminal CH₃ of the butyl group.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify impurities in this compound.

Methodology:

  • Sample and Standard Preparation:

    • Sample Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL solution.

    • Standard Solution: If quantifying a specific impurity (e.g., 1,2-dimethylimidazole), prepare a standard solution of that impurity in the mobile phase at a known concentration.

  • HPLC Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

      • Solvent A: 0.1% TFA in Water

      • Solvent B: 0.1% TFA in Acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm (for the imidazolium cation).

  • Data Analysis:

    • Identify the peak corresponding to the 1-Butyl-2,3-dimethylimidazolium cation based on its retention time.

    • Identify any impurity peaks in the chromatogram.

    • Calculate the purity by area percent, assuming all components have a similar response factor at the detection wavelength. For more accurate quantification, a calibration curve of the main component and any identified impurities should be generated.

    Purity (%) = (Area_main peak / Total Area of all peaks) * 100

Data Presentation

Table 1: Hypothetical Purity Analysis Data for this compound

Analytical MethodParameterResult
¹H NMR Purity vs. Maleic Acid Internal Standard99.2%
Identified Impurities1,2-dimethylimidazole (0.3%), Water (0.5%)
HPLC Purity (Area %)99.5%
Number of Impurities Detected (>0.05%)3
Retention Time of Main Peak8.5 min

Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_evaluation Data Evaluation & Final Assessment synthesis Synthesis of 1-Butyl-2,3- dimethylimidazolium trifluoromethanesulfonate initial_char Initial Characterization (e.g., appearance, solubility) synthesis->initial_char hplc_analysis HPLC Analysis (Separation of Components) initial_char->hplc_analysis Screen for impurities nmr_analysis ¹H NMR Analysis (Structural Confirmation & qNMR) initial_char->nmr_analysis Confirm structure data_comparison Comparison of HPLC and NMR Data hplc_analysis->data_comparison nmr_analysis->data_comparison impurity_id Impurity Identification (if necessary, using MS, etc.) data_comparison->impurity_id Discrepancies or significant impurities final_purity Final Purity Assignment data_comparison->final_purity Consistent results impurity_id->final_purity

Caption: Workflow for the purity validation of this compound.

Conclusion

Both NMR and HPLC are indispensable tools for the purity validation of this compound, each offering complementary information. HPLC, with its high sensitivity and separation power, is ideal for detecting and quantifying trace impurities.[4] In contrast, qNMR provides a direct and accurate measure of the absolute purity against a certified standard, along with valuable structural information that can aid in the identification of unknown impurities. For comprehensive and reliable purity assessment, a dual-pronged approach employing both techniques is recommended. This ensures not only the quantification of the ionic liquid's purity but also the identification and control of potential impurities that could impact its performance and safety.

References

Efficacy of different ionic liquids for cellulose dissolution: a comparative study

Author: BenchChem Technical Support Team. Date: December 2025

The dissolution of cellulose, a recalcitrant biopolymer, is a critical bottleneck in its widespread utilization for producing sustainable fuels, chemicals, and materials. Ionic liquids (ILs) have emerged as highly effective "green solvents" capable of disrupting the extensive hydrogen-bonding network within cellulose, leading to its dissolution without derivatization.[1] This guide provides a comparative analysis of the performance of various ionic liquids in cellulose dissolution, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal solvent system for their applications.

The dissolution mechanism primarily involves the interaction of the ionic liquid's anions with the hydroxyl groups of cellulose, which disrupts the intra- and intermolecular hydrogen bonds that confer insolubility in conventional solvents.[1] The cation also plays a significant, albeit secondary, role in the solvation process.[2]

Performance Comparison of Common Ionic Liquids

The efficacy of an ionic liquid in dissolving cellulose is dependent on the interplay between its constituent cation and anion. Key performance indicators include the maximum cellulose solubility (wt%), the temperature required for dissolution, and the dissolution time. The following tables summarize experimental data for several commonly used ionic liquids. It is important to note that direct comparison can be challenging due to variations in the cellulose source, degree of polymerization (DP), and experimental conditions across different studies.

Imidazolium-Based Ionic Liquids

Imidazolium-based ionic liquids are the most extensively studied class of solvents for cellulose dissolution.[3] Their efficacy is significantly influenced by the nature of the anion and the alkyl substituents on the imidazolium ring.

Ionic Liquid (Abbreviation)Cellulose TypeSolubility (wt%)Temperature (°C)Dissolution Time
1-Butyl-3-methylimidazolium chloride ([Bmim][Cl])Dissolving Pulp~10100-110Slow; improved with microwave heating[1][4]
1-Allyl-3-methylimidazolium chloride ([Amim][Cl])Not Specified14.58030 min for 5 wt%[3][5]
1-Ethyl-3-methylimidazolium acetate ([Emim][OAc])Not Specified1690-[5]
1-Butyl-3-methylimidazolium acetate ([Bmim][OAc])Not Specified23 g/mol IL40-[2]
Other Heterocyclic and Acyclic Ionic Liquids

While imidazolium-based ILs are prevalent, other cationic cores have also demonstrated considerable efficacy in cellulose dissolution.

Ionic Liquid (Abbreviation)Cellulose TypeSolubility (wt%)Temperature (°C)Dissolution Time
N-Allylpyridinium chloride ([APy]Cl)Cotton Pulp19.71120-[3]
N-Allylpyridinium chloride ([APy]Cl)Absorbent Cotton15.29120-[3]
1-Butyl-3-methylpyridinium chloride ([Bpy][Cl])Not Specified37105-[6]
Tributylmethylammonium formateNot SpecifiedCertain amount8515 min[6]
N-allyl-N-methylmorpholinium acetate ([AMMorp][OAc])Cellulose (DP=789)3012020 min[3]

The Critical Role of the Anion

The anion of the ionic liquid is widely considered to be the primary driver of cellulose dissolution.[2] Anions with strong hydrogen bond accepting capabilities, such as halides (especially chloride) and carboxylates (e.g., acetate, formate), are most effective at disrupting the hydrogen bond network of cellulose.[5][7] In contrast, ionic liquids with non-coordinating anions like tetrafluoroborate ([BF4]⁻) and hexafluorophosphate ([PF6]⁻) are generally poor solvents for cellulose.[8]

The Influence of the Cation

While the anion's role is paramount, the cation's structure also influences the dissolution process. The cation's size and the length of its alkyl chains can affect the overall solvating power of the ionic liquid.[8] For instance, longer alkyl chain substitutions on the imidazolium cation, such as in [C6mim]Cl and [C8mim]Cl, have been observed to be less efficient at dissolving cellulose, possibly due to a reduction in the effective chloride concentration.[8]

Experimental Protocols

A generalized experimental protocol for the dissolution of cellulose in ionic liquids is outlined below. Specific parameters such as temperature, time, and cellulose concentration will vary depending on the specific ionic liquid and cellulose source.

General Cellulose Dissolution Procedure
  • Drying: The cellulose and the ionic liquid are dried under vacuum at an elevated temperature (e.g., 60-80 °C) for a specified period (e.g., 12-24 hours) to remove any residual water, which can negatively impact cellulose solubility.[8]

  • Mixing: The dried cellulose is added to the dried ionic liquid in a sealed vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.

  • Heating and Stirring: The mixture is heated to the desired temperature with continuous stirring until the cellulose is completely dissolved. The dissolution process can be monitored visually or using polarized light microscopy.[9] Microwave heating can significantly accelerate this process.[4][10]

  • Regeneration: Cellulose can be regenerated from the ionic liquid solution by the addition of a non-solvent such as water, ethanol, or acetone.[4][10] This process allows for the recovery and reuse of the ionic liquid.[4]

Visualizing the Dissolution Mechanism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key interactions in the cellulose dissolution process and a typical experimental workflow.

Cellulose_Dissolution_Mechanism C1 Cellulose-OH C2 Cellulose-OH Anion Anion (e.g., Cl⁻, OAc⁻) Anion->C1 H-bond formation Anion->C2 Disrupts inter/intra- chain H-bonds Cation Cation (e.g., [Bmim]⁺) Cation->C1 Solvates cellulose

Caption: Mechanism of cellulose dissolution by an ionic liquid.

Experimental_Workflow start Start drying Drying of Cellulose and Ionic Liquid start->drying mixing Mixing under Inert Atmosphere drying->mixing dissolution Heating and Stirring (Conventional or Microwave) mixing->dissolution regeneration Regeneration with Anti-solvent (e.g., Water) dissolution->regeneration separation Separation of Regenerated Cellulose and Ionic Liquid regeneration->separation recovery Ionic Liquid Recovery and Reuse separation->recovery end End recovery->end

Caption: A typical experimental workflow for cellulose dissolution and regeneration.

The Impact of Co-solvents

The addition of aprotic co-solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or dimethylacetamide (DMAc) to ionic liquids can significantly enhance their cellulose dissolution capabilities.[6][11][12] These co-solvents can reduce the viscosity of the ionic liquid and improve the solvation of the cellulose chains, often allowing for dissolution at lower temperatures and in shorter times.[2] For example, adding DMSO to [Bmim][OAc] has been shown to greatly enhance the ability to dissolve cellulose, even at room temperature.[6] However, the addition of protic solvents like water, ethanol, or methanol can have the opposite effect, significantly reducing the cellulose solubility due to competitive hydrogen bonding with the cellulose microfibrils.[8][11]

References

A Comparative Guide to the Electrochemical Stability of Imidazolium Salts

Author: BenchChem Technical Support Team. Date: December 2025

The electrochemical stability window (ESW) is a critical parameter for electrolytes used in various electrochemical devices, defining the potential range within which the electrolyte remains stable without undergoing oxidation or reduction.[1][2] Imidazolium-based ionic liquids are of particular interest due to their high ionic conductivity, thermal stability, and tunable chemical structures.[3][4] This guide provides a comparative overview of the electrochemical stability windows of several common imidazolium salts, supported by experimental data.

The ESW is primarily determined by the electrochemical resilience of its constituent ions. The cathodic limit is typically set by the reduction of the imidazolium cation, while the anodic limit is determined by the oxidation of the anion.[2][5] Structural modifications to both the cation and the anion can significantly influence the overall electrochemical stability.

Comparative Electrochemical Stability Data

The following table summarizes the electrochemical stability window and its anodic and cathodic limits for a selection of imidazolium salts. It is important to note that the experimental conditions, such as the nature of the working and reference electrodes, scan rate, and the presence of impurities like water, can significantly affect the measured ESW.[2]

Imidazolium SaltCationAnionAnodic Limit (V)Cathodic Limit (V)ESW (V)Experimental Conditions
1-Ethyl-3-methylimidazolium tetrafluoroborate[EMIM]⁺[BF₄]⁻1.8-1.83.6 - 4.0Not specified[6]
1-Butyl-3-methylimidazolium tetrafluoroborate[BMIM]⁺[BF₄]⁻Not specifiedNot specified~4.0Not specified[7]
1-Butyl-3-methylimidazolium hexafluorophosphate[BMIM]⁺[PF₆]⁻Not specifiedNot specified~4.5Platinum electrode, silver wire pseudo-reference[8]
1-Ethyl-3-methylimidazolium bis(fluorosulfonyl)imide[EMIM]⁺[FSI]⁻Not specifiedNot specified4.1 - 6.1Glassy carbon working electrode, Pt counter electrode, Ag/Ag⁺ reference. Temperature dependent.[2]
1-Ethyl-3-methylimidazolium tetracyanoborate in a gel polymer[EMIM]⁺[TCB]⁻Not specifiedNot specified~3.8vs. Ag reference[9]

Factors Influencing Electrochemical Stability

The structural characteristics of the imidazolium salt's cation and anion are the primary determinants of its electrochemical stability window.

G cluster_esw Electrochemical Stability Window (ESW) cluster_anodic Anodic Limit (Oxidation) cluster_cathodic Cathodic Limit (Reduction) ESW Overall ESW Anodic Anodic Limit (Determined by Anion Oxidation) Anodic->ESW Anion Anion Type Anion->Anodic Anion_Types Fluorinated Anions ([BF₄]⁻, [PF₆]⁻) High Stability Other Anions ([TCB]⁻, etc.) Variable Stability Anion_Types->Anion Cathodic Cathodic Limit (Determined by Cation Reduction) Cathodic->ESW Cation Cation Structure Cation->Cathodic Cation_Mods Alkyl Chain Length Minimal Impact Functional Groups (e.g., ether, vinyl) Can lower stability Cation_Mods->Cation

References

Ecotoxicity and Biodegradability of Imidazolium-Based Ionic Liquids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Imidazolium-based ionic liquids (ILs), often touted as "green" solvents due to their low vapor pressure, are facing increasing scrutiny regarding their environmental fate and potential toxicity. This guide provides a comparative analysis of the ecotoxicity and biodegradability of this prominent class of ionic liquids, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.

Ecotoxicity Profile

The ecotoxicity of imidazolium-based ionic liquids is significantly influenced by the structure of the cation, particularly the length of the alkyl chain substituent.[1][2][3][4][5] In general, a longer alkyl chain correlates with increased toxicity.[2][5][6] This is often attributed to the increased lipophilicity of the cation, which facilitates its interaction with and disruption of cell membranes.[4][5][7] The anion, on the other hand, typically plays a lesser role in the overall toxicity of the ionic liquid.[1][2][8][9]

Aquatic Toxicity

The acute toxicity of various imidazolium-based ILs has been evaluated using standard model organisms such as the marine bacterium Vibrio fischeri and the freshwater crustacean Daphnia magna.

Toxicity to Vibrio fischeri

The Microtox® assay, which measures the inhibition of luminescence in Vibrio fischeri, is a commonly used method to assess the acute toxicity of chemicals. A lower EC50 value indicates higher toxicity.

Ionic Liquid (Cation)AnionAlkyl Chain LengthEC50 (mg/L)Reference
1-Butyl-3-methylimidazolium[BF4]⁻C47.60[4]
1-Ethyl-3-methylimidazolium[C2H5OSO3]⁻C2> 14,000[4]
1-Hexyl-3-methylimidazolium[Cl]⁻C6Data not found
1-Octyl-3-methylimidazolium[Cl]⁻C8Data not found
1-Decyl-3-methylimidazolium[Cl]⁻C10Data not found

Toxicity to Daphnia magna

The acute immobilization test using Daphnia magna is a standard method to determine the toxicity of substances to freshwater invertebrates. The LC50 value represents the concentration that is lethal to 50% of the test population.

Ionic Liquid (Cation)AnionAlkyl Chain Length48-h LC50 (mg/L)Reference
1-Butyl-3-methylimidazolium[Br]⁻C48.03[1]
1-Hexyl-3-methylimidazolium[Br]⁻C6Data not found
1-Octyl-3-methylimidazolium[Br]⁻C8Data not found
1-Butyl-3-methylimidazolium[PF6]⁻C419.91[1][8][9]
1-Butyl-3-methylimidazolium[BF4]⁻C4Data not found

Biodegradability Assessment

The biodegradability of imidazolium-based ionic liquids is a critical factor in their environmental risk assessment. While some are resistant to microbial degradation, others can be partially or fully mineralized. Similar to toxicity, the alkyl chain length on the imidazolium ring plays a crucial role, with longer chains generally leading to a higher degree of biodegradation.[10][11][12] However, even with longer alkyl chains, the imidazolium ring itself can be persistent.[11]

Ready Biodegradability (OECD 301B - CO2 Evolution Test)

The OECD 301B test is a stringent test for ready biodegradability, measuring the amount of CO2 produced from the microbial mineralization of a test substance over 28 days. A substance is considered readily biodegradable if it reaches >60% biodegradation within this period.

Ionic Liquid (Cation)AnionAlkyl Chain LengthBiodegradation (%) (28 days)Readily BiodegradableReference
1-Butyl-3-methylimidazolium[BF4]⁻C4< 1No[12]
1-Hexyl-3-methylimidazolium[Cl]⁻C6~40No[10]
1-Octyl-3-methylimidazolium[Cl]⁻C8~60Yes[10]

Experimental Protocols

Vibrio fischeri Acute Toxicity Test (Microtox® Assay - based on ISO 11348-3)

This test determines the concentration of a substance that causes a 50% reduction in the light output of the marine bacterium Vibrio fischeri.[13][14]

  • Preparation of Reagents: Reconstitute freeze-dried Vibrio fischeri bacteria according to the manufacturer's instructions. Prepare a 2% NaCl solution for sample dilution.

  • Sample Preparation: Prepare a series of dilutions of the test ionic liquid in the 2% NaCl solution.

  • Luminescence Measurement:

    • Dispense a specific volume of the bacterial suspension into the wells of a microplate.

    • Immediately measure the initial luminescence.

    • Add the test sample dilutions to the wells.

    • Incubate the microplate at 15°C.

    • Measure the final luminescence after a set exposure time (e.g., 30 minutes).[15]

  • Data Analysis: Calculate the percentage of luminescence inhibition for each concentration relative to a control. Determine the EC50 value using appropriate statistical methods.

Daphnia magna Acute Immobilization Test (based on OECD 202)

This test assesses the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean.[16][17]

  • Test Organisms: Use juvenile Daphnia magna that are less than 24 hours old at the start of the test.

  • Test Solutions: Prepare a series of concentrations of the ionic liquid in a suitable culture medium (e.g., Elendt M7 medium).[16] Include a control group with only the medium.

  • Exposure:

    • Place a set number of daphnids (e.g., 5) into test beakers containing the test solutions.[16]

    • Maintain the test under controlled conditions (e.g., 20-22°C, 16-hour light/8-hour dark cycle) for 48 hours.[16]

  • Observation: At 24 and 48 hours, record the number of immobilized daphnids in each beaker. Daphnids are considered immobilized if they are not able to swim within 15 seconds after gentle agitation.[17]

  • Data Analysis: Calculate the 48-hour LC50 value, the concentration that causes immobilization in 50% of the daphnids, using statistical methods.

Ready Biodegradability - CO2 Evolution Test (OECD 301B)

This method evaluates the ultimate biodegradability of an organic compound by measuring the amount of CO2 produced by microbial action.[18][19][20]

  • Inoculum: Use an inoculum from a source with a mixed microbial population, such as activated sludge from a wastewater treatment plant.[18]

  • Test Setup:

    • Prepare a mineral medium containing the test substance as the sole source of organic carbon.

    • Inoculate the medium with the prepared microbial inoculum.

    • Aerate the solution with CO2-free air in a sealed vessel.

  • CO2 Measurement: The CO2 produced during biodegradation is trapped in a solution of barium hydroxide or sodium hydroxide. The amount of CO2 is then determined by titration of the remaining hydroxide or by using an inorganic carbon analyzer.[18]

  • Test Duration: The test is typically run for 28 days.

  • Data Analysis: Calculate the percentage of biodegradation by comparing the amount of CO2 produced from the test substance to its theoretical maximum CO2 production (ThCO2). A result of >60% ThCO2 within a 10-day window indicates that the substance is readily biodegradable.[21]

Visualizations

Ecotoxicity_Biodegradability_Workflow cluster_ecotoxicity Ecotoxicity Assessment cluster_biodegradability Biodegradability Assessment Toxicity_Test Aquatic Toxicity Testing Vibrio_Test Vibrio fischeri Assay (Microtox®) Toxicity_Test->Vibrio_Test Daphnia_Test Daphnia magna Test (Acute Immobilization) Toxicity_Test->Daphnia_Test EC50_LC50 Determine EC50/LC50 Values Vibrio_Test->EC50_LC50 Daphnia_Test->EC50_LC50 Risk_Assessment Environmental Risk Assessment EC50_LC50->Risk_Assessment Biodegradation_Test Ready Biodegradability Test OECD_301B OECD 301B (CO2 Evolution) Biodegradation_Test->OECD_301B Mineralization Measure Mineralization (% CO2) OECD_301B->Mineralization Mineralization->Risk_Assessment IL_Sample Imidazolium-Based Ionic Liquid Sample IL_Sample->Toxicity_Test IL_Sample->Biodegradation_Test

Caption: Workflow for assessing the ecotoxicity and biodegradability of imidazolium-based ionic liquids.

Structure_Activity_Relationship cluster_structure Imidazolium Cation Structure cluster_effects Environmental Impact Alkyl_Chain Alkyl Chain Length Toxicity Ecotoxicity Alkyl_Chain->Toxicity Increases Biodegradability Biodegradability Alkyl_Chain->Biodegradability Increases Anion_Type Anion Type Anion_Type->Toxicity Minor Effect Anion_Type->Biodegradability Variable Effect

Caption: Structure-activity relationships for imidazolium-based ionic liquids.

References

Unveiling the Electronic Landscape: A Comparative Guide to DFT Studies of 1-Butyl-2,3-dimethylimidazolium Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed computational analysis of 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate ([BMMIM][OTf]), a promising ionic liquid, reveals key insights into its structural and electronic properties. This guide provides a comparative overview of its performance, benchmarked against the closely related and well-studied ionic liquid, 1-Butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][OTf]), supported by data from Density Functional Theory (DFT) studies.

For researchers and professionals in drug development and materials science, understanding the molecular-level characteristics of ionic liquids is paramount for their effective application. DFT calculations serve as a powerful tool to predict and analyze properties such as molecular geometry, vibrational frequencies, and electronic behavior, offering a theoretical lens to complement experimental findings.

Structural and Electronic Properties: A Comparative Analysis

DFT studies on imidazolium-based ionic liquids consistently demonstrate the significant influence of the cation-anion interaction on their overall properties.[1][2][3] The trifluoromethanesulfonate ([OTf]) anion, in particular, plays a crucial role in the structure and stability of these ionic liquids.[4] In the case of the closely related [BMIM][OTf], the [OTf] anion is linked to the 1-butyl-3-methylimidazolium cation via bidentate coordination through two different S–O···H hydrogen bonds.[4] This strong interaction significantly increases the dipole moment of the ion pair compared to the isolated cation.[4] It is anticipated that [BMMIM][OTf] exhibits a similar binding motif, with the additional methyl group at the C2 position of the imidazolium ring potentially introducing steric effects that could subtly alter the interaction geometry and strength.

One of the key parameters derived from DFT calculations is the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. This energy gap is a critical indicator of the chemical reactivity and stability of a molecule.[5][6][7] A smaller HOMO-LUMO gap generally suggests higher reactivity.[5][6] The addition of the [OTf] anion to the [BMIM] cation has been shown to drastically reduce the electrophilicity and nucleophilicity indexes of the cation, highlighting the strong influence of the anion on the cation's properties.[4]

Below is a comparative table summarizing typical DFT-calculated properties for [BMIM][OTf], which can serve as a benchmark for evaluating the properties of [BMMIM][OTf].

Property[BMIM][OTf] (Representative Values)[BMMIM][OTf] (Expected Trend)
Optimized Geometry Bidentate coordination of [OTf] to imidazolium ring via S–O···H bonds[4]Similar bidentate coordination, with potential minor distortions due to the C2-methyl group.
Interaction Energy Strong electrostatic interaction driven by hydrogen bonding.[1][2][3]Potentially slightly weaker interaction energy due to steric hindrance from the C2-methyl group.
HOMO-LUMO Energy Gap (eV) ~4.5 - 5.5 eVA similar or slightly smaller gap, indicating comparable or slightly higher reactivity.
Dipole Moment (Debye) Significantly increased upon ion pair formation.[4]A high dipole moment is expected, with slight variations depending on the precise geometry.

Vibrational Spectroscopy: A Synergy of Theory and Experiment

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a powerful experimental probe of molecular structure and bonding. DFT calculations are instrumental in assigning the observed vibrational modes.[4][8] For [BMIM][OTf], a very good correlation has been observed between the predicted and experimental IR and Raman spectra.[4] A notable feature is the shifting of one of the two antisymmetric modes of the [OTf] anion to lower wavenumbers, likely due to the asymmetric S=O···H bond interaction within the ionic liquid.[4] Similar correlations and characteristic shifts are expected for [BMMIM][OTf], with the C2-methylation giving rise to specific marker bands in the vibrational spectra.[8]

Vibrational Mode[BMIM][OTf] (Representative Wavenumber, cm⁻¹)[BMMIM][OTf] (Expected Wavenumber, cm⁻¹)
Imidazolium Ring C-H Stretch ~3100 - 3200Similar range, with potential shifts due to the C2-methyl substitution.
SO₃ Symmetric Stretch ~1030~1030
SO₃ Antisymmetric Stretch Shifted to lower wavenumbers upon H-bonding.[4]Similar shifting behavior is anticipated.
C2-Methyl Rocking/Stretching N/ANew characteristic bands are expected to appear.

Experimental and Computational Protocols

A standard approach for the DFT study of ionic liquids involves the following workflow:

Computational Protocol:

  • Geometry Optimization: The initial structures of the individual ions (cation and anion) and the ion pair are optimized to find the minimum energy conformations. A widely used functional for this purpose is B3LYP, often paired with a basis set such as 6-311++G**.[4]

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical IR and Raman spectra.[4]

  • Electronic Property Analysis: Further analyses, such as Natural Bond Orbital (NBO) and Atoms in Molecules (AIM), can be conducted to investigate the nature of the cation-anion interactions.[4] The HOMO and LUMO energies are also calculated to determine the energy gap.

Experimental Protocol (for comparison):

  • Synthesis: The ionic liquid is synthesized, typically through an alkylation reaction followed by anion exchange.[8]

  • Spectroscopic Characterization: Experimental IR and Raman spectra are recorded for the synthesized ionic liquid to be compared with the theoretically predicted spectra.

  • NMR Spectroscopy: 1H, 13C, and 19F NMR spectroscopy are used to confirm the chemical structure of the synthesized ionic liquid.[8]

Logical Workflow for DFT Analysis

The following diagram illustrates the typical workflow for a DFT study of an ionic liquid like this compound.

DFT_Workflow cluster_input Input Generation cluster_computation Quantum Chemical Calculation cluster_analysis Data Analysis and Interpretation start Define Molecular Structure ([BMMIM][OTf]) basis_set Select Basis Set (e.g., 6-311++G**) functional Choose DFT Functional (e.g., B3LYP) geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc struct_prop Structural Properties (Bond Lengths, Angles) freq_calc->struct_prop vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra elec_prop Electronic Properties (HOMO-LUMO, NBO) freq_calc->elec_prop comparison Comparison with Experimental Data vib_spectra->comparison

Caption: A flowchart illustrating the typical computational workflow for DFT studies of ionic liquids.

References

Benchmarking [BMMIM][OTf]: A Comparative Guide to Green Solvents in Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of sustainable chemistry, the choice of solvent plays a pivotal role in determining the environmental footprint and efficiency of chemical reactions. Among the class of green solvents, ionic liquids have garnered significant attention for their unique properties, including low volatility, high thermal stability, and tunable solvent characteristics. This guide provides a comprehensive benchmark of 1-butyl-3-methylimidazolium trifluoromethanesulfonate, [BMMIM][OTf], against other green solvents in several critical reactions of interest to researchers, scientists, and drug development professionals. The following sections present a comparative analysis supported by experimental data for the Diels-Alder, Friedel-Crafts, Heck, and Suzuki-Miyaura reactions, as well as glycosylation.

Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. The use of green solvents can significantly influence the reaction rate and stereoselectivity.

Performance of [BMMIM][OTf] and Other Green Solvents

Ionic liquids, such as [BMMIM][OTf], have been shown to offer rate enhancements and selectivities comparable to traditional methods using lithium perchlorate-diethyl ether mixtures, but with the advantages of being non-volatile, thermally robust, and recyclable[1]. The performance of [BMMIM][OTf] is compared with other green solvents in the context of the reaction between isoprene and various dienophiles.

Table 1: Comparison of Solvents in the Diels-Alder Reaction of Isoprene

DienophileSolventTemperature (°C)TimeYield (%)Reference
Maleic Anhydride[MOIM]AlCl425Several hoursHigh[2]
Maleic Anhydride[MOIM]AlCl4 (Microwave)606-20 minHigh[2][3]
1,4-Benzoquinone[MOIM]AlCl425Several hoursHigh[3]
1,4-Benzoquinone[MOIM]AlCl4 (Microwave)606-20 minHigh[3]
Maleic Anhydride[Bmim][BF4]Room Temp.72 h86[4]
Maleic Anhydride[Bmim][PF6]Room Temp.72 h-[4]

Note: Direct comparative data for [BMMIM][OTf] in this specific reaction was not available in the searched literature. The table presents data for other imidazolium-based ionic liquids to provide context.

Experimental Protocols

General Procedure for Diels-Alder Reaction in [MOIM]AlCl4:

In a round-bottomed vial, 2.2 mmol of isoprene and 2.0 mmol of the dienophile were added to 2 mL of [MOIM]AlCl4 ionic liquid, with or without 0.750 g of LiNTf2, and stirred at room temperature. The reaction progress was monitored by 1H NMR and/or GCMS/LCMS. Upon completion, the crude product was extracted with diethyl ether (6 mL x 5). The ether solution was then reduced in volume and filtered through a silica gel bed to remove any residual ionic liquid[2].

Microwave-Assisted Diels-Alder Reaction in [MOIM]AlCl4:

A mixture of 2.2 mmol of isoprene and 2.0 mmol of the dienophile in 2 mL of [MOIM]AlCl4 (and optionally 0.750 g of LiNTf2) was placed in a 20 mL microwave vial. The mixture was heated to 60°C in a Biotage Initiator plus microwave synthesis system for a programmed time. The workup procedure is similar to the conventional method described above[3].

Diene Diene (Isoprene) Reaction Diels-Alder Reaction Diene->Reaction Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Reaction Solvent Green Solvent ([BMMIM][OTf] or other) Solvent->Reaction Solvent Effect Cycloadduct Cycloadduct Reaction->Cycloadduct

Caption: General workflow of the Diels-Alder reaction in a green solvent.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a fundamental reaction for the synthesis of aryl ketones. Green solvents are sought to replace traditional hazardous catalysts and solvents.

Performance of [BMMIM][OTf] and Other Green Solvents

Ionic liquids have been demonstrated to be effective media for Friedel-Crafts acylation, often enhancing reaction rates and selectivity. A study using metal triflates in [bmim][BF4] showed quantitative conversion for the benzoylation of anisole, outperforming conventional solvents like acetonitrile and dichloroethane[5]. While direct comparative data for [BMMIM][OTf] is limited, its use as a catalyst and reaction medium in Friedel-Crafts alkylation suggests its potential in acylation as well[6].

Table 2: Comparison of Solvents in the Friedel-Crafts Benzoylation of Anisole

CatalystSolventTemperature (°C)Time (h)Conversion (%)o/p ratioReference
Cu(OTf)2[bmim][BF4]8011004/96[5]
Cu(OTf)2CH3CN801647/93[5]
Cu(OTf)2CH2ClCH2Cl801737/93[5]
Experimental Protocols

General Procedure for Friedel-Crafts Acylation in [bmim][BF4]:

A round-bottomed flask was charged with Cu(OTf)2 (36.2 mg, 0.1 mmol) and dried under vacuum. [bmim][BF4] (2 mL) was added, and the mixture was stirred at 80°C until homogeneous. After cooling, benzoyl chloride (1 mmol) and anisole (5 mmol) were added. The reaction was stirred at 80°C under an argon atmosphere. After the reaction, the organic products were extracted with diethyl ether.

General Acylation Procedure using Imidazolium-based Ionic Liquids:

A mixture of the aromatic compound and the ionic liquid in ethyl acetate is placed in a three-neck flask. A solution of acetyl chloride in ethyl acetate is added dropwise over 10-15 minutes with stirring. The reaction is carried out for a specified time at the desired temperature[7].

Aromatic Aromatic Compound Reaction Friedel-Crafts Acylation Aromatic->Reaction AcylatingAgent Acylating Agent AcylatingAgent->Reaction Catalyst Lewis Acid Catalyst Catalyst->Reaction Solvent Green Solvent ([BMMIM][OTf]) Solvent->Reaction Ketone Aryl Ketone Reaction->Ketone

Caption: Key components of a Friedel-Crafts acylation reaction.

Heck Reaction

The Heck reaction is a powerful tool for carbon-carbon bond formation between an unsaturated halide and an alkene. The choice of solvent can significantly impact catalyst activity and stability.

Performance of [BMMIM][OTf] and Other Green Solvents

Imidazolium-based ionic liquids have been shown to be efficient media for the Heck reaction. For instance, the reaction proceeds more efficiently in [bmim][Br] than in [bmim][BF4][8][9]. While specific data for [BMMIM][OTf] is not abundant in the initial searches, related phenylsulfonium triflate salts have been used in Heck-type reactions, suggesting the triflate anion's compatibility[10].

Table 3: Comparison of Imidazolium Ionic Liquids in the Heck Reaction

Aryl HalideAlkeneIonic LiquidYield (%)Reference
IodobenzeneMethyl acrylate[bmim][Br]98[8][9]
IodobenzeneMethyl acrylate[bmim][BF4]42[8][9]
BromobenzeneMethyl acrylate[bmim][Br]95[8][9]
BromobenzeneMethyl acrylate[bmim][BF4]10[8][9]
Experimental Protocols

General Procedure for Heck Reaction in Ionic Liquid:

A flask is charged with the palladium catalyst (e.g., Pd(OAc)2) and the ionic liquid (e.g., [bmim][Br]). The aryl halide, alkene, and a base (e.g., NaOAc) are added, and the mixture is heated. After the reaction, the product can be extracted with an organic solvent, leaving the catalyst in the ionic liquid phase for potential recycling[8][11].

ArylHalide Aryl/Vinyl Halide Reaction Heck Reaction ArylHalide->Reaction Alkene Alkene Alkene->Reaction Catalyst Palladium Catalyst Catalyst->Reaction Base Base Base->Reaction Solvent Green Solvent ([BMMIM][OTf]) Solvent->Reaction Product Substituted Alkene Reaction->Product

Caption: Schematic of the Heck cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls, widely used in the pharmaceutical industry. The development of green protocols for this reaction is of high importance.

Performance of [BMMIM][OTf] and Other Green Solvents

Table 4: Comparison of Solvents in the Suzuki-Miyaura Coupling of Bromobenzene and Phenylboronic Acid

SolventBaseYield (%)Reference
TetrahydrofuranNaOH10.4[12]
DMFNaOH30.9[12]
MethanolNaOH78.9[12]
EthanolNaOH73.4[12]
Methanol:Water (3:2)NaOH96.3[12]
Water (with Pd@SILP)Na2CO3High[13]
Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling in Aqueous Media:

A mixture of the bromochromone (0.50 mmol), the corresponding boronic acid (0.60 mmol), Na2CO3 (0.50 mmol), and a supported palladium catalyst (Pd@SILP, 0.05% mmol of Pd) in water is stirred under ohmic heating at 100°C for 1 hour[13].

ArylHalide Aryl/Vinyl Halide Reaction Suzuki-Miyaura Coupling ArylHalide->Reaction BoronicAcid Aryl/Vinyl Boronic Acid BoronicAcid->Reaction Catalyst Palladium Catalyst Catalyst->Reaction Base Base Base->Reaction Solvent Green Solvent ([BMMIM][OTf] or Water) Solvent->Reaction Biaryl Biaryl Product Reaction->Biaryl

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Glycosylation

Glycosylation is a critical reaction in the synthesis of complex carbohydrates and glycoconjugates. The use of [BMMIM][OTf] as a promoter in these reactions has shown considerable promise.

Performance of [BMMIM][OTf]

[BMMIM][OTf] has been identified as a versatile ionic liquid promoter for the room temperature glycosylation of both thiophenyl and trichloroacetimidate glycoside donors. The conditions are mild, do not require molecular sieves, and are compatible with a wide range of donors and protecting groups[14].

Table 5: Glycosylation Reactions Promoted by [BMMIM][OTf]

Glycosyl DonorGlycosyl AcceptorPromoterYield (%)Reference
ThioglycosideVarious Alcohols[BMMIM][OTf]Good to Excellent[14]
TrichloroacetimidateVarious Alcohols[BMMIM][OTf]Good to Excellent[14]

Note: The referenced literature highlights the promoting effect of [BMMIM][OTf] but does not provide a direct quantitative comparison with other green solvents in a tabular format.

Experimental Protocols

General Procedure for Thioglycosylation in Ionic Liquid:

Methyl trifluoromethanesulfonate is used to activate thiomethyl glycosides in 1-butyl-3-methylimidazolium tetrafluoroborate as the solvent. This method has been shown to provide disaccharides with average yields of 75%, and the ionic liquid can be reused for several cycles without a significant drop in yield[15].

GlycosylDonor Glycosyl Donor (e.g., Thioglycoside) Reaction Glycosylation Reaction GlycosylDonor->Reaction GlycosylAcceptor Glycosyl Acceptor GlycosylAcceptor->Reaction Promoter Promoter ([BMMIM][OTf]) Promoter->Reaction Glycoside Glycoside Product Reaction->Glycoside

Caption: Simplified representation of a glycosylation reaction.

References

Safety Operating Guide

Safe Disposal of 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate, a common ionic liquid. Adherence to these protocols will minimize risks and prevent environmental contamination.

Chemical Safety Overview

This compound is classified as a hazardous substance. It is toxic if swallowed and can cause serious skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

HazardDescriptionGHS Pictogram
Acute Toxicity (Oral) Toxic if swallowed.[1]GHS06
Skin Irritation Causes skin irritation.[1][2]GHS07
Eye Irritation Causes serious eye irritation.[1][2]GHS07

Personal Protective Equipment (PPE)

Before handling or disposing of this compound, ensure the following PPE is worn:

  • Eye Protection: Face shield and safety glasses that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.[1]

  • Body Protection: Wear protective clothing.[2]

  • Respiratory Protection: In case of inadequate ventilation or the formation of vapors, mist, or gas, wear respiratory protection.[1][2]

Disposal Procedures

The primary method for the disposal of this compound is to treat it as hazardous waste.[1] It should not be discharged into drains or the environment.[1][2]

Step 1: Containment

  • For liquid spills, soak up the material with an inert absorbent material such as vermiculite, sand, or earth.[1][3]

  • Do not use combustible materials like sawdust.[4]

  • For solid residue, collect and seal in labeled drums for disposal.[3][5]

Step 2: Labeling and Storage

  • Place the contained waste into a suitable, closed, and clearly labeled container.[1] The container must be compatible with the chemical.

  • Store the waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

Step 3: Professional Disposal

  • Contact a licensed professional waste disposal service to arrange for the removal and disposal of the hazardous waste.[1]

  • Provide the disposal service with the Safety Data Sheet (SDS) for this compound.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[6]

Contaminated Packaging

  • Contaminated packaging should be disposed of as unused product.[1]

  • Do not reuse empty containers. The first rinse of a thoroughly emptied container must be collected and disposed of as hazardous waste.[7]

Experimental Workflow for Disposal

Disposal Workflow for this compound cluster_prep Preparation cluster_containment Containment cluster_storage Storage & Labeling cluster_disposal Final Disposal start Start: Unused or Spilled Chemical ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Residue absorb Absorb Spill with Inert Material ppe->absorb containerize Place in a Labeled, Sealed Container absorb->containerize collect->containerize store Store in Designated Hazardous Waste Area containerize->store contact Contact Licensed Waste Disposal Service store->contact end End: Proper Disposal contact->end

References

Personal protective equipment for handling 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedural steps is vital for ensuring a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 765910-73-4

Hazard Summary: Based on available Safety Data Sheets (SDS), this ionic liquid is classified as hazardous. It can be harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this substance to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles/GlassesChemical splash goggles or safety glasses with side-shields conforming to EN166 or OSHA's 29 CFR 1910.133.[2][3]
Face ShieldRecommended when there is a risk of splashing.
Hand Protection Chemical-resistant GlovesNitrile, neoprene, or butyl rubber gloves should be worn.[4] Gloves must be inspected before use and disposed of properly after handling the chemical.
Body Protection Laboratory CoatA standard laboratory coat is required.
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[2]
Respiratory Protection NIOSH/MSHA Approved RespiratorA respirator with an appropriate cartridge (e.g., N95) should be used if ventilation is inadequate or if dusts/aerosols are generated.[2][5]

Operational Plan

A systematic approach to handling this chemical from receipt to disposal is critical for safety and regulatory compliance.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Keep the container tightly closed when not in use.[2][3] Most ionic liquids are hygroscopic and should be protected from moisture.[6] It is recommended to store them in a dark glass bottle.[6]

2. Handling and Use:

  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid contact with skin and eyes.[3]

  • Do not breathe dust, fumes, or vapors.[2]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the work area.[1]

3. Spill Management:

  • In case of a spill, evacuate the area.

  • Wear the appropriate PPE as detailed in the table above.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect into a suitable, labeled container for disposal.[7][8]

  • For large spills, contain the spill and prevent it from entering drains.[8]

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.

  • Waste Chemical: Unused or waste this compound should be collected in a labeled, sealed container.

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[1] Do not dispose of it down the drain.

  • Contaminated Materials: Any materials contaminated with this chemical, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste and disposed of accordingly. Empty containers should be decontaminated before disposal.[7][8]

Workflow for Safe Handling

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Receive & Inspect Receive & Inspect Prepare Work Area->Receive & Inspect Store Properly Store Properly Receive & Inspect->Store Properly Use in Fume Hood Use in Fume Hood Store Properly->Use in Fume Hood Monitor for Spills Monitor for Spills Use in Fume Hood->Monitor for Spills Decontaminate Work Area Decontaminate Work Area Monitor for Spills->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose via Licensed Service Dispose via Licensed Service Segregate Waste->Dispose via Licensed Service Spill Occurs Spill Occurs Evacuate & Secure Evacuate & Secure Spill Occurs->Evacuate & Secure Use Spill Kit Use Spill Kit Evacuate & Secure->Use Spill Kit Use Spill Kit->Decontaminate Work Area

Caption: Safe handling workflow for this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate
Reactant of Route 2
1-Butyl-2,3-dimethylimidazolium trifluoromethanesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.